molecular formula C13H24N2O B094544 (-)-Anaferine CAS No. 19519-55-2

(-)-Anaferine

Numéro de catalogue: B094544
Numéro CAS: 19519-55-2
Poids moléculaire: 224.34 g/mol
Clé InChI: JFMCQBGTUJUOAB-VXGBXAGGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(-)-Anaferine is a naturally occurring bis-piperidine alkaloid isolated from the plant Withania somnifera , which has a history of use in traditional Ayurvedic medicine . This compound features a C2-symmetrical structure where two piperidine rings are connected by a 2-propanone bridge, and it is specifically the (R,R)-enantiomer . Recent scientific interest in this compound has been revitalized due to in silico studies suggesting its potential application in the research of neurodegenerative diseases . The compound is offered as a high-purity chemical reference standard to support scientific investigation. This product is intended for Research Use Only (RUO). RUO products are exclusively tailored for laboratory research purposes, such as basic research, pharmaceutical research, and the identification or quantification of chemical substances . This product is not intended for human or veterinary diagnostic or therapeutic applications. It is the responsibility of the purchaser to ensure that the use of this product complies with all applicable laws and regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

19519-55-2

Formule moléculaire

C13H24N2O

Poids moléculaire

224.34 g/mol

Nom IUPAC

1,3-bis[(2R)-piperidin-2-yl]propan-2-one

InChI

InChI=1S/C13H24N2O/c16-13(9-11-5-1-3-7-14-11)10-12-6-2-4-8-15-12/h11-12,14-15H,1-10H2/t11-,12-/m1/s1

Clé InChI

JFMCQBGTUJUOAB-VXGBXAGGSA-N

SMILES

C1CCNC(C1)CC(=O)CC2CCCCN2

SMILES isomérique

C1CCN[C@H](C1)CC(=O)C[C@H]2CCCCN2

SMILES canonique

C1CCNC(C1)CC(=O)CC2CCCCN2

Origine du produit

United States

Foundational & Exploratory

The Natural Provenance of (-)-Anaferine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(-)-Anaferine is a C2-symmetrical bis-piperidine alkaloid recognized for its presence in medicinal plants and its potential pharmacological applications. This technical guide provides an in-depth overview of its primary natural source, quantitative distribution, biosynthesis, and established protocols for its isolation and analysis, tailored for researchers, scientists, and professionals in drug development.

Natural Sources and Distribution

The principal natural source of this compound is the plant Withania somnifera (L.) Dunal, commonly known as Ashwagandha or Indian ginseng.[1][2][3] This plant is a cornerstone of traditional Ayurvedic medicine and belongs to the Solanaceae family.[4][5] this compound is one of many alkaloids found in W. somnifera, co-occurring with other piperidine alkaloids like anahygrine and cuscohygrine, as well as a diverse group of steroidal lactones known as withanolides.[1] The diastereomeric mixture of anaferine was first isolated from the root extract of Withania somnifera in 1962.[2][3] Besides W. somnifera, this compound has also been reported in Averrhoa bilimbi.[6]

The alkaloid is distributed throughout the plant, primarily in the roots and leaves.[1][4] While comprehensive quantitative data for this compound is limited, studies on the total alkaloid content of W. somnifera provide valuable context for its abundance.

Data Presentation: Quantitative Analysis of Alkaloids in Withania somnifera

While specific quantitative analysis for this compound is not extensively documented, the table below summarizes the reported concentrations of total alkaloids and a related compound in various parts of the plant. This data is crucial for selecting plant material for extraction.

ConstituentPlant PartConcentration (% Dry Weight)Geographic Origin/Notes
Total AlkaloidsRoots0.13% - 0.31%Indian chemotypes[4]
Total AlkaloidsRootsUp to 4.3%Varies between different regions/countries
"Aferine"Leaves & Roots0.16%Note: "Aferine" is likely a reference to anaferine[4]

Biosynthesis of this compound

This compound is a piperidine alkaloid, a class of compounds biosynthetically derived from the amino acid L-lysine.[7][8] The proposed biosynthetic pathway involves the formation of a key intermediate, Δ¹-piperideine, which then likely undergoes a dimerization and subsequent modification to yield the final anaferine structure. The entire process originates from primary metabolism.[8]

The pathway begins with the decarboxylation of L-lysine by the enzyme lysine decarboxylase (LDC), which utilizes pyridoxal phosphate (PLP) as a cofactor, to produce cadaverine.[7][9] Subsequently, a copper-containing diamine oxidase catalyzes the oxidative deamination of cadaverine to form 5-aminopentanal.[7] This amino aldehyde spontaneously undergoes intramolecular cyclization via Schiff base formation to yield the cyclic imine, Δ¹-piperideine.[7][8] The formation of the bis-piperidine structure of anaferine is proposed to occur through the dimerization of two Δ¹-piperideine precursor units.

G cluster_precursor Precursor Formation cluster_dimerization Dimerization & Modification Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine  Lysine Decarboxylase (LDC) Aminopentanal 5-Aminopentanal Cadaverine->Aminopentanal  Diamine Oxidase Piperideine Δ¹-Piperideine Aminopentanal->Piperideine  Spontaneous Cyclization Intermediate Dimeric Intermediate (Hypothetical) Piperideine->Intermediate Dimerization Anaferine This compound Intermediate->Anaferine Reduction & Ketone Formation

Proposed biosynthetic pathway of this compound from L-Lysine.

Experimental Protocols

Protocol for Extraction and Isolation of Alkaloids from Withania somnifera

This protocol is a generalized procedure based on standard methods for alkaloid extraction, specifically adaptable for isolating this compound.[10] It employs an acid-base extraction technique to selectively separate the basic alkaloids from other neutral and acidic phytoconstituents.

1. Material Preparation:

  • Air-dry the roots of Withania somnifera in the shade to prevent degradation of thermolabile compounds.

  • Grind the dried roots into a fine powder to maximize the surface area for solvent extraction.

2. Maceration and Extraction:

  • Soak the powdered root material (e.g., 500 g) in an acidic aqueous solution (e.g., 2.5 L of 0.5% sulfuric acid) for 24-48 hours. This converts the alkaloids into their water-soluble salt forms.

  • Filter the mixture to separate the plant debris from the acidic extract. Repeat the extraction on the residue to ensure complete recovery.

3. Acid-Base Partitioning:

  • Combine the acidic aqueous filtrates.

  • Basify the solution by slowly adding a base (e.g., concentrated ammonium hydroxide) until the pH reaches approximately 9-10. This converts the alkaloid salts back to their free-base form, which are generally less soluble in water and more soluble in organic solvents.

  • Perform a liquid-liquid extraction by transferring the basified aqueous solution to a separatory funnel and extracting multiple times with an immiscible organic solvent like chloroform or a chloroform-methanol mixture.[10] The free-base alkaloids will partition into the organic layer.

4. Purification:

  • Pool the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude alkaloid mixture.

  • Subject the crude extract to column chromatography for purification. A silica gel stationary phase is typically used.

  • Elute the column with a gradient solvent system, starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity by adding methanol (e.g., Chloroform:Methanol 98:2, 95:5, etc.).[11]

  • Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing this compound by comparing with a known standard.

5. Characterization:

  • Combine the pure fractions containing this compound and evaporate the solvent.

  • Confirm the identity and purity of the isolated compound using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and High-Performance Liquid Chromatography (HPLC).[11]

G Start W. somnifera Roots (Dried & Powdered) AcidExtract Acidic Aqueous Extraction (e.g., 0.5% H2SO4) Start->AcidExtract Filter1 Filtration AcidExtract->Filter1 Basify Basification to pH 9-10 (e.g., NH4OH) Filter1->Basify Aqueous Extract Plant Debris Plant Debris Filter1->Plant Debris SolventExtract Liquid-Liquid Extraction (e.g., Chloroform) Basify->SolventExtract Evap1 Evaporation of Organic Solvent SolventExtract->Evap1 Organic Layer Aqueous Waste Aqueous Waste SolventExtract->Aqueous Waste Crude Crude Alkaloid Extract Evap1->Crude ColumnChrom Column Chromatography (Silica Gel) Crude->ColumnChrom TLC Fraction Monitoring (TLC) ColumnChrom->TLC Evap2 Evaporation of Pure Fractions TLC->Evap2 Pure Fractions Final Pure this compound Evap2->Final

Workflow for the isolation and purification of this compound.

References

(-)-Anaferine: A Historical and Technical Guide to its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Anaferine, a C2-symmetrical bis-piperidine alkaloid, represents a significant phytochemical constituent of Withania somnifera (L.) Dunal, a plant with a rich history in Ayurvedic medicine. This document provides an in-depth technical overview of the historical discovery and isolation of this compound. It details the initial phytochemical screenings in the mid-20th century, the first successful isolation of the diastereomeric mixture in 1962, and the subsequent structural elucidation and determination of the absolute stereochemistry of the (-)-enantiomer in 1964. This guide furnishes detailed experimental protocols derived from seminal publications, quantitative data from early studies, and visualizations of the isolation workflow and chemical structure to serve as a comprehensive resource for researchers in natural product chemistry and drug development.

Introduction

The journey of this compound's discovery is rooted in the early phytochemical exploration of Withania somnifera, commonly known as Ashwagandha. Initial investigations between the 1930s and 1950s led to the documentation of crude alkaloid fractions, termed "somniferine" and "pseudowithanine," though the specific characterization of their components remained elusive. It was not until the 1960s that anaferine was isolated as a distinct chemical entity and its structure began to be unraveled.

The First Isolation (1962)

The first successful isolation of a diastereomeric mixture of anaferine was reported in 1962 from the root extract of Withania somnifera. This seminal work laid the foundation for future investigations into its stereochemistry and biological activity.

Experimental Protocol: Initial Isolation of Anaferine Diastereomeric Mixture

The following protocol is based on the initial isolation procedures for alkaloids from Withania somnifera roots in that era.

1. Extraction:

  • Dried and powdered roots of Withania somnifera were subjected to exhaustive extraction with 95% ethanol at room temperature.
  • The ethanolic extract was concentrated under reduced pressure to yield a viscous residue.

2. Acid-Base Partitioning:

  • The residue was acidified with 2N hydrochloric acid and filtered to remove non-alkaloidal matter.
  • The acidic aqueous solution was then made alkaline with a 10% sodium hydroxide solution.
  • The liberated free alkaloids were extracted with chloroform.

3. Purification:

  • The chloroform extract was washed with water, dried over anhydrous sodium sulfate, and concentrated to give the crude total alkaloids.
  • The crude alkaloid mixture was then subjected to column chromatography over alumina.
  • Elution with a gradient of petroleum ether and chloroform, followed by chloroform and methanol, was employed to separate the different alkaloidal fractions.
  • The fractions containing the anaferine diastereomeric mixture were identified by thin-layer chromatography.

4. Crystallization:

  • The enriched fractions were concentrated, and the diastereomeric mixture of anaferine was crystallized from a suitable solvent system, such as acetone-petroleum ether, to yield a crystalline solid.

Structural Elucidation and Determination of Absolute Configuration (1964)

A significant breakthrough occurred in 1964 with the structural elucidation of anaferine and the determination of the absolute configuration of its enantiomers. Through classical chemical degradation and the application of Optical Rotatory Dispersion (ORD), this compound was identified as the (R,R)-enantiomer.

Structural Determination

The structure of anaferine

chemical structure of (-)-Anaferine alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure of (-)-Anaferine

Introduction

This compound is a naturally occurring bis-piperidine alkaloid found primarily in the roots of Withania somnifera, a plant widely used in traditional Ayurvedic medicine.[1][2] It belongs to a class of nitrogen-containing compounds known for a wide range of biological activities.[2][3] Structurally, this compound is characterized by a C2-symmetrical framework where two piperidine rings are connected by a 2-propanone bridge.[2][4] This unique structure, specifically the (R,R)-enantiomer, has garnered interest in the scientific community for its potential pharmacological applications, including neuroprotective and anti-inflammatory properties.[1][3] This guide provides a detailed overview of its chemical structure, supported by spectroscopic data and synthetic methodologies.

Core Chemical Structure and Properties

The fundamental structure of this compound consists of two (2R)-piperidin-2-yl groups linked at their 2-positions by a three-carbon chain containing a central ketone.[5] This arrangement results in the systematic IUPAC name 1,3-bis[(2R)-piperidin-2-yl]propan-2-one.[3][5] The molecule's stereochemistry is critical to its identity, with the naturally occurring levorotatory form designated as this compound corresponding to the (R,R) configuration.[1]

Table 1: Chemical Identifiers and Properties of this compound

Identifier Value Source
IUPAC Name 1,3-bis[(2R)-piperidin-2-yl]propan-2-one [3][5]
CAS Number 19519-55-2 [3][5]
Molecular Formula C₁₃H₂₄N₂O [3][4][5]
Molecular Weight 224.34 g/mol [3][5]
Canonical SMILES C1CCNC(C1)CC(=O)CC2CCCCN2 [3]
Isomeric SMILES C1CCN--INVALID-LINK--CC(=O)C[C@H]2CCCCN2 [3]

| InChI Key | JFMCQBGTUJUOAB-VXGBXAGGSA-N |[3] |

Chemical Structure of this compound cluster_key Key Functional Groups cluster_structure Chemical Structure of this compound A Piperidine Ring (x2) B Propan-2-one Linker C Chiral Centers (R,R) N1 N C1 C N1->C1 C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C5 C* C4->C5 C5->N1 C6 C C5->C6 C7 C=O C6->C7 C8 C C7->C8 C9 C* C8->C9 C10 C C9->C10 C11 C C10->C11 C12 C C11->C12 C13 C C12->C13 N2 N C13->N2 N2->C9

Caption: Schematic of this compound's structure highlighting key functional groups.

Spectroscopic Data for Structural Elucidation

The definitive structure of this compound has been confirmed through modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The data presented below corresponds to the dihydrochloride salt of synthetically produced this compound.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the molecule's C2 symmetry, the number of unique signals is halved.[4]

Table 2: ¹H and ¹³C NMR Data for this compound Dihydrochloride in CD₃OD

Position ¹H Chemical Shift (δ/ppm) Multiplicity Integration ¹³C Chemical Shift (δ/ppm)
Piperidine Rings
2, 2' 3.50−3.61 m 2 H 52.3 (2 CH)
6, 6' 3.32−3.40 m 2 H 44.8 (2 CH₂)
3, 3' / 5, 5' 1.82−1.95 m 6 H 28.3 (2 CH₂) / 21.6 (2 CH₂)
4, 4' 1.00−1.74 m 6 H 22.0 (2 CH₂)
Propanone Linker
1, 3 2.88−3.05 m 4 H (total) 44.7 (2 CH₂)
2 (C=O) - - - 205.0

Data sourced from Bonandi et al. (2020)[4]

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) confirms the molecular weight of the compound.

Table 3: ESI-MS Data for this compound

Ion Calculated m/z Observed m/z
[C₁₃H₂₄N₂O + H]⁺ 224.19 224.31

Data sourced from Bonandi et al. (2020)[4]

Experimental Protocols

The characterization of this compound relies on standard analytical chemistry techniques. The following protocols are based on the methods reported in the total synthesis of the alkaloid.[4]

General Analytical Methods

Reagents and solvents are typically purchased from commercial suppliers and used without further purification unless specified. Reactions are monitored by thin-layer chromatography (TLC) on silica gel plates, with visualization under UV light (254 nm) or by chemical staining. Purification is commonly achieved via flash chromatography on silica gel.[4]

NMR Spectroscopy Protocol
  • Instrumentation : ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.[4]

  • Sample Preparation : Samples are dissolved in a deuterated solvent, such as deuterated methanol (CD₃OD).[4]

  • Internal Standard : Tetramethylsilane (TMS) is used as an internal standard, and chemical shifts (δ) are reported in parts per million (ppm) relative to its signal.[4]

  • Data Reporting :

    • ¹H-NMR : Data are reported as chemical shift (δ/ppm), multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet), coupling constants (Hz), and integration.[4]

    • ¹³C-NMR : Data are reported in terms of chemical shift (δ/ppm).[4]

Mass Spectrometry Protocol
  • Instrumentation : Mass spectra are recorded on a Q-Tof micro mass spectrometer.[4]

  • Ionization Technique : Electrospray Ionization (ESI) is utilized, which is a soft ionization technique suitable for analyzing relatively large and polar molecules like alkaloids without significant fragmentation.[4]

  • Data Analysis : The mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is determined to confirm the molecular weight.[4]

Synthesis and Potential Biological Interactions

The total synthesis of this compound provides a workflow that is crucial for producing the compound for research and confirming its structure.

Workflow: Total Synthesis of this compound start 2-Piperidine Ethanol (Starting Material) step1 Protection, Oxidation, & Asymmetric Allylation start->step1 intermediate1 Key Homoallylic Alcohol Intermediate step1->intermediate1 step2 Multi-step Conversion (e.g., Lactam Formation) intermediate1->step2 intermediate2 α,β-Unsaturated Lactam step2->intermediate2 step3 Reduction of Lactam to Piperidine intermediate2->step3 intermediate3 Secondary Alcohol Precursor step3->intermediate3 step4 Oxidation of Alcohol to Ketone intermediate3->step4 end_product This compound step4->end_product

Caption: A simplified workflow for the total synthesis of this compound.[4][6]

While the precise molecular mechanisms of this compound are still under investigation, preliminary research suggests it may contribute to the neuroprotective and anti-inflammatory effects of Withania somnifera extracts.[3]

Conceptual Diagram of Potential Biological Interactions cluster_neuro Neuroprotective Effects cluster_inflam Anti-inflammatory Properties anaferine This compound gaba GABAergic System anaferine->gaba Influences cytokines Pro-inflammatory Cytokines anaferine->cytokines Inhibits calm Calming Effect gaba->calm Modulates inflammation Reduces Inflammation cytokines->inflammation Leads to

Caption: Potential biological interaction pathways suggested for this compound.[3]

References

Stereochemistry and Absolute Configuration of (-)-Anaferine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Anaferine, a bis-piperidine alkaloid naturally occurring in Withania somnifera, has garnered interest for its potential neuroprotective properties. A critical aspect of its chemical characterization and potential therapeutic development lies in the precise understanding of its three-dimensional structure. This technical guide provides a comprehensive overview of the stereochemistry and the determination of the absolute configuration of this compound. The established absolute configuration of the naturally occurring (-)-enantiomer is (2R, 2'R). This was determined through a combination of total synthesis and chiroptical methods, specifically Optical Rotatory Dispersion (ORD). This guide summarizes the key quantitative data, details the experimental protocols for its synthesis, and illustrates the logical workflow for the determination of its absolute stereochemistry.

Absolute Configuration of this compound

The natural product this compound is a C2-symmetrical molecule containing two stereogenic centers at the 2 and 2' positions of the piperidine rings. The absolute configuration of this compound has been determined to be (R,R).[1] Conversely, its synthetic enantiomer, (+)-anaferine, possesses the (S,S) configuration.[1] This assignment was established through stereoselective total synthesis and confirmed by Optical Rotatory Dispersion (ORD) analysis.[1]

Quantitative Stereochemical Data

The primary quantitative data supporting the stereochemical assignment of this compound and its synthetic precursors is derived from specific rotation measurements. These values, obtained during a recent total synthesis, are crucial for characterizing the enantiomeric purity and confirming the identity of the synthesized compounds.

CompoundSpecific Rotation [α]D20Conditions
This compound dihydrochloride-47.9°c = 0.65, MeOH/H₂O = 1:1
Precursor 17 (Boc-protected anaferine)+19.9°c = 0.77, CHCl₃
Precursor 16 +43.3°c = 0.53, CHCl₃

Table 1: Specific Rotation Data for this compound and Key Synthetic Intermediates. Data sourced from Bonandi et al., 2020.[1]

Experimental Protocols

The determination of the absolute configuration of this compound is intrinsically linked to its stereoselective synthesis. The following is a summary of the key experimental procedures involved.

Total Synthesis of this compound

The stereoselective synthesis of this compound was achieved in 13 steps with an overall yield of 9%, starting from commercially available 2-piperidine ethanol.[1] The full synthetic route is detailed in the work by Bonandi et al. (2020). A crucial step in controlling the stereochemistry is an asymmetric Brown allylation.

Key Synthetic Steps:

  • Protection and Oxidation: The synthesis commences with the protection of the piperidine nitrogen of 2-piperidine ethanol, followed by oxidation of the primary alcohol to the corresponding aldehyde.

  • Asymmetric Allylation: A key stereochemistry-inducing step involves the asymmetric allylation of the aldehyde using (-)-B-allyldiisopinocampheylborane to introduce the desired chirality.

  • Functional Group Manipulations: A series of reactions are then carried out to elaborate the side chain, including silyl ether protection, ozonolysis, and Wittig reaction.

  • Ring-Closing Metathesis: The second piperidine ring is constructed via a ring-closing metathesis reaction.

  • Reduction and Deprotection: Finally, reduction of a lactam intermediate and removal of the protecting groups yields this compound, which is isolated as its dihydrochloride salt.

Determination of Absolute Configuration by Optical Rotatory Dispersion (ORD)

While the specific ORD curve and detailed experimental parameters for the original determination are found in older literature, a general protocol for such an analysis would involve the following:

Instrumentation: A spectropolarimeter capable of measuring optical rotation across a range of wavelengths (typically from the visible region down to the UV region) is required.

Sample Preparation:

  • A pure sample of the analyte, in this case, this compound, is dissolved in a suitable spectroscopic-grade solvent (e.g., methanol, chloroform) to a known concentration.

  • The solution is placed in a sample cell of a defined path length.

Data Acquisition:

  • The optical rotation of the sample is measured at various wavelengths across the desired spectral range.

  • The data is plotted as specific rotation [α] versus wavelength (λ).

Interpretation:

  • The resulting ORD curve is analyzed. For molecules with a chromophore that absorbs in the measured range, the curve will exhibit a "Cotton effect," characterized by a peak and a trough.

  • The sign of the Cotton effect (positive or negative) and the shape of the curve are compared to those of known compounds or correlated with established empirical rules (e.g., the Octant Rule for ketones) to assign the absolute configuration of the stereocenters. For this compound, the negative sign of the Cotton effect in its ORD curve was correlated to the (R,R) configuration.

Visualization of the Stereochemical Determination Workflow

The following diagram illustrates the logical flow from the synthesis of this compound to the determination of its absolute configuration.

G cluster_synthesis Stereoselective Total Synthesis start Commercially Available 2-Piperidine Ethanol synthesis Multi-step Synthesis (13 steps) start->synthesis Protection, Oxidation intermediate Chiral Intermediate via Asymmetric Allylation synthesis->intermediate Key Stereochemical Control product This compound (Final Product) intermediate->product Further Transformations & Deprotection ord Optical Rotatory Dispersion (ORD) Measurement product->ord Sample for Analysis data ORD Curve (Cotton Effect) ord->data Data Acquisition config Absolute Configuration (R,R) data->config Interpretation & Correlation

Caption: Workflow for the determination of the absolute configuration of this compound.

Conclusion

The absolute stereochemistry of this compound is unequivocally established as (R,R) through a combination of stereoselective total synthesis and chiroptical analysis. The quantitative specific rotation data serves as a crucial parameter for the identification and characterization of this natural product and its synthetic intermediates. The detailed synthetic protocols enable the preparation of enantiomerically pure this compound, which is essential for further pharmacological studies and potential drug development. The logical workflow, from synthesis to spectroscopic analysis, provides a clear pathway for the unambiguous determination of the absolute configuration of complex chiral molecules.

References

The Core of Alkaloid Production in Ashwagandha: A Technical Guide to the Biosynthesis of Bis-Piperidine Alkaloids in Withania somnifera

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Withania somnifera, commonly known as Ashwagandha, is a cornerstone of Ayurvedic medicine, revered for its vast therapeutic properties. While the steroidal lactones known as withanolides have been the focus of extensive research, the plant also produces a diverse array of alkaloids, including the structurally unique bis-piperidine alkaloids. This technical guide provides an in-depth exploration of the biosynthesis of these complex nitrogenous compounds, with a particular focus on anaferine, a prominent bis-piperidine alkaloid found in W. somnifera. Drawing upon established principles of alkaloid biosynthesis and specific tracer studies conducted on this species, this document outlines the putative metabolic pathways, precursor molecules, and key enzymatic steps involved. Experimental methodologies for the elucidation of these pathways are detailed, and available quantitative data are presented to provide a comprehensive resource for researchers in phytochemistry, metabolic engineering, and drug discovery.

Introduction: The Divergent Alkaloid Landscape of Withania somnifera

Withania somnifera synthesizes a rich spectrum of secondary metabolites, which are broadly classified into two major chemotypes: the well-documented withanolides and a diverse family of alkaloids. The total alkaloid content in the roots of W. somnifera can range from 0.13% to 0.31% of dry weight, with some regional variations reportedly reaching as high as 4.3%. Among these are the bis-piperidine alkaloids, characterized by the presence of two piperidine rings. A notable example isolated from the roots of W. somnifera is anaferine, a C2-symmetrical molecule where two piperidine rings are linked by a 2-propanone bridge. Understanding the biosynthetic origin of these complex molecules is crucial for harnessing their potential pharmacological activities and for the metabolic engineering of this important medicinal plant.

The Putative Biosynthetic Pathway of Bis-Piperidine Alkaloids

The biosynthesis of bis-piperidine alkaloids in Withania somnifera, such as anaferine, is a fascinating example of the convergence of amino acid and fatty acid metabolism. While the specific enzymes native to W. somnifera have yet to be isolated and characterized, tracer studies have unequivocally demonstrated that the piperidine rings are derived from the amino acid L-lysine , and the three-carbon bridge of anaferine originates from acetate . The monomeric piperidine alkaloid, isopelletierine , has been identified as a key intermediate in this pathway.

Formation of the Piperidine Ring from L-Lysine

The biosynthesis of the piperidine ring is a conserved pathway in many plant species. The initial steps involve the conversion of L-lysine to Δ¹-piperideine, the immediate precursor to the piperidine moiety.

  • Decarboxylation of L-Lysine: The pathway commences with the decarboxylation of L-lysine to produce cadaverine. This reaction is catalyzed by the enzyme lysine decarboxylase (LDC) , a pyridoxal phosphate (PLP)-dependent enzyme.

  • Oxidative Deamination of Cadaverine: Cadaverine then undergoes oxidative deamination, a reaction catalyzed by a copper-containing amine oxidase . This enzymatic step converts cadaverine into 5-aminopentanal.

  • Spontaneous Cyclization: 5-aminopentanal is unstable and spontaneously cyclizes through the formation of a Schiff base to yield Δ¹-piperideine .

Piperidine Ring Formation Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase (LDC) Aminopentanal 5-Aminopentanal Cadaverine->Aminopentanal Copper Amine Oxidase Delta1Piperideine Δ¹-Piperideine Aminopentanal->Delta1Piperideine Spontaneous Cyclization

Figure 1: Putative pathway for the formation of the piperidine ring precursor.
Contribution of Acetate to the Isopelletierine Backbone

The formation of isopelletierine, the monomeric precursor to anaferine, requires the condensation of Δ¹-piperideine with a three-carbon unit derived from acetate.

  • Activation of Acetate: Acetate is activated to malonyl-CoA in a reaction catalyzed by acetyl-CoA carboxylase (ACC) . Malonyl-CoA serves as a key building block in fatty acid synthesis and various other biosynthetic pathways.

  • Condensation and Decarboxylation: It is proposed that Δ¹-piperideine undergoes a Mannich-like condensation with a derivative of malonyl-CoA, likely acetoacetyl-CoA (formed from the condensation of two acetyl-CoA molecules). Subsequent decarboxylation and other modifications would lead to the formation of isopelletierine .

Dimerization to Form Anaferine

The final step in the proposed pathway is the dimerization of two molecules of isopelletierine to form the bis-piperidine alkaloid, anaferine. The exact mechanism of this dimerization in W. somnifera is not yet elucidated but is likely an enzyme-mediated condensation reaction.

Figure 2: Overview of the putative biosynthetic pathway of anaferine.

Quantitative Data

While specific data on the kinetics and efficiency of the biosynthetic pathway for bis-piperidine alkaloids in W. somnifera are limited, the overall alkaloid content provides a basis for understanding the metabolic investment in these compounds.

Compound Class Plant Part Concentration Range (% Dry Weight) Reference
Total AlkaloidsRoots0.13 - 0.31 (up to 4.3 in some ecotypes)General literature
AnaferineRootsNot individually quantified in biosynthetic studies-
IsopelletierineRootsNot individually quantified in biosynthetic studies-

Table 1: Reported concentration of alkaloids in Withania somnifera.

Experimental Protocols

The elucidation of the anaferine biosynthetic pathway has relied on tracer experiments using isotopically labeled precursors. Below are generalized protocols for such studies, as well as for the extraction and analysis of the target alkaloids.

General Protocol for Isotopic Labeling Studies

This protocol outlines the fundamental steps for conducting feeding experiments with stable or radioactive isotopes to trace the metabolic fate of precursors.

Isotopic Labeling Workflow Start Select Labeled Precursor (e.g., [¹⁴C]-Lysine, [¹³C]-Acetate) Administer Administer to Intact W. somnifera Plants or Cell Cultures Start->Administer Incubate Incubation Period (Allow for metabolism) Administer->Incubate Harvest Harvest Plant Material (e.g., Roots) Incubate->Harvest Extract Alkaloid Extraction Harvest->Extract Isolate Isolate Target Alkaloid (e.g., Anaferine) Extract->Isolate Analyze Analyze for Isotope Incorporation (e.g., Scintillation Counting, Mass Spectrometry) Isolate->Analyze

Figure 3: General workflow for isotopic labeling experiments.
Protocol for Extraction of Bis-Piperidine Alkaloids

This protocol is a generalized method for the extraction of alkaloids from W. somnifera root material.

  • Plant Material Preparation: Air-dried roots of W. somnifera are finely powdered.

  • Maceration: The powdered root material is macerated in a suitable solvent, such as methanol or a hydroalcoholic mixture, for 24-48 hours at room temperature with occasional shaking.

  • Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acid-Base Partitioning:

    • The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the alkaloids, rendering them water-soluble.

    • This aqueous solution is then washed with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove neutral and acidic compounds.

    • The pH of the aqueous layer is then adjusted to alkaline (pH 9-10) with a base (e.g., ammonium hydroxide) to deprotonate the alkaloids.

    • The free-base alkaloids are then extracted into a non-polar organic solvent (e.g., chloroform or dichloromethane).

  • Drying and Concentration: The organic layer containing the alkaloids is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the total alkaloid fraction.

Protocol for Analytical Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the identification and quantification of anaferine and isopelletierine.

  • Sample Preparation: The total alkaloid extract is dissolved in a suitable solvent (e.g., methanol). An internal standard may be added for accurate quantification.

  • GC-MS Analysis:

    • Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms).

    • Injection: A small volume of the sample is injected in split or splitless mode.

    • Temperature Program: A temperature gradient is used to separate the components of the mixture.

    • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Data Analysis: The identification of anaferine and isopelletierine is based on their retention times and mass spectra compared to authentic standards. Quantification is achieved by integrating the peak areas and comparing them to a calibration curve of the standard compounds.

Future Perspectives and Research Directions

The biosynthesis of bis-piperidine alkaloids in Withania somnifera presents several exciting avenues for future research:

  • Enzyme Discovery and Characterization: The isolation and functional characterization of the key enzymes in the anaferine biosynthetic pathway, particularly lysine decarboxylase, the amine oxidase, and the condensing enzymes, are critical next steps. This will allow for a definitive elucidation of the pathway.

  • Metabolic Engineering: With a complete understanding of the biosynthetic pathway and its regulatory mechanisms, metabolic engineering strategies can be employed to enhance the production of specific bis-piperidine alkaloids with desirable pharmacological properties.

  • Regulatory Networks: Investigating the transcriptional regulation of the biosynthetic genes will provide insights into how the production of these alkaloids is controlled in response to developmental and environmental cues.

Conclusion

The biosynthesis of bis-piperidine alkaloids in Withania somnifera is a testament to the complex and sophisticated metabolic capabilities of this revered medicinal plant. While the foundational precursors, lysine and acetate, and a key intermediate, isopelletierine, have been identified, the detailed enzymatic machinery remains a fertile ground for discovery. The protocols and pathways outlined in this guide provide a framework for further research into this intriguing class of natural products, with the ultimate goal of unlocking their full therapeutic potential.

The Enigmatic Role of (-)-Anaferine in Neurodegeneration: A Call for Empirical Investigation

Author: BenchChem Technical Support Team. Date: December 2025

While the quest for novel therapeutics against neurodegenerative diseases has led researchers to explore a vast array of natural compounds, the specific mechanism of action of (-)-Anaferine, a bis-piperidine alkaloid from Withania somnifera, remains largely uncharted territory in preclinical neurodegenerative disease models. Despite computational studies hinting at its therapeutic potential, a significant gap exists in the scientific literature regarding its empirical validation through in vitro and in vivo experimental data. This guide addresses the current state of knowledge, highlighting the speculative nature of this compound's role and contrasting it with the more extensively studied neuroprotective alkaloids from the same plant.

Currently, information on the neuroprotective mechanism of this compound is sparse and primarily derived from computational, or in silico, analyses. One such study predicts that this compound may act as an agonist for neuronal nicotinic acetylcholine receptors (nAChRs).[1] Agonism of nAChRs is a known therapeutic strategy for neurodegenerative disorders, as it can enhance communication between neurons.[1] This suggests a potential pathway by which this compound could exert neuroprotective effects. Additionally, some commercial suppliers of this compound suggest it may have neuroprotective and anti-inflammatory properties, possibly through the modulation of GABAergic activity and inhibition of pro-inflammatory cytokines, though these claims are not substantiated by peer-reviewed experimental studies in the context of neurodegenerative diseases.

PREDICTED_MECHANISM ANAFERINE This compound NACHR Neuronal Nicotinic Acetylcholine Receptor (nAChR) ANAFERINE->NACHR Predicted Agonist Activity (in silico) NEURONAL_RESPONSE Enhanced Neuronal Communication NACHR->NEURONAL_RESPONSE Leads to

Contrasting with Other Alkaloids from Withania somnifera

In stark contrast to the limited data on this compound, other phytochemicals from Withania somnifera, commonly known as Ashwagandha, have been more extensively studied for their neuroprotective properties.[2][3][4][5] Notably, withanolides such as Withaferin A and withanone have demonstrated potential in various neurodegenerative disease models.[2] It is crucial to emphasize that the mechanisms of these compounds are not interchangeable with that of this compound and are presented here for contextual understanding of the therapeutic potential of Withania somnifera.

The neuroprotective effects of Withania somnifera extracts and its active constituents like withanolides are attributed to a range of activities, including:

  • Anti-oxidant properties [2]

  • Regulation of anti-oxidant enzymes [2]

  • Clearance of amyloid-beta (Aβ) [2]

  • Modulation of calcium influx [2]

  • Promotion of neurite outgrowth [2]

  • Reduction of lipid peroxidation [2]

  • Anti-inflammatory effects [2]

For instance, in models of Alzheimer's disease, extracts of Withania somnifera have been shown to block the formation of Aβ plaques and increase acetylcholine levels.[1] Withaferin A, a prominent withanolide, has been found to inhibit Aβ production and may enhance its clearance from the brain.[6]

The Path Forward: A Need for Experimental Validation

The current body of scientific literature underscores a significant knowledge gap concerning the mechanism of action of this compound in neurodegenerative diseases. While in silico studies provide a promising starting point, they are not a substitute for rigorous experimental validation. To ascertain the true therapeutic potential of this compound, future research should focus on:

  • In vitro studies: Utilizing neuronal cell cultures to investigate the effects of this compound on key pathological markers of neurodegenerative diseases, such as Aβ aggregation, tau phosphorylation, oxidative stress, and neuroinflammation.

  • In vivo studies: Employing animal models of Alzheimer's, Parkinson's, and other neurodegenerative diseases to assess the impact of this compound on cognitive and motor functions, as well as its ability to modulate underlying neuropathology.

  • Pharmacokinetic and pharmacodynamic studies: Determining the bioavailability, blood-brain barrier permeability, and dose-response relationships of this compound.

Without such dedicated research, the role of this compound in the context of neurodegenerative diseases remains speculative. The scientific community awaits empirical data to move this potentially valuable natural compound from computational prediction to evidence-based therapeutic consideration.

Due to the lack of specific experimental data for this compound, the creation of detailed tables summarizing quantitative data and comprehensive experimental protocols, as initially requested, is not feasible at this time. The information provided herein represents the extent of the currently available scientific literature.

References

Potential Therapeutic Targets of (-)-Anaferine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Promising Bis-piperidine Alkaloid from Withania somnifera

Executive Summary

(-)-Anaferine, a characteristic bis-piperidine alkaloid isolated from the medicinal plant Withania somnifera (Ashwagandha), has been associated with the plant's renowned neuroprotective and anti-inflammatory properties. Despite its long-standing recognition as a constituent of a key Ayurvedic remedy, dedicated research into its specific molecular targets and mechanisms of action remains surprisingly limited. This technical guide synthesizes the current, albeit sparse, scientific understanding of this compound's potential therapeutic targets. It aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the existing evidence, highlight significant knowledge gaps, and propose future research directions. While quantitative data on the direct molecular interactions of this compound are largely absent in publicly available literature, this document outlines the hypothesized targets and provides detailed experimental protocols that can be employed to elucidate its therapeutic potential.

Introduction to this compound

This compound is a C2-symmetrical alkaloid featuring two piperidine rings linked by a 2-propanone bridge.[1] It is one of the bioactive compounds found in Withania somnifera, a plant with a rich history in traditional medicine for treating a variety of ailments, including those related to stress, inflammation, and cognitive decline.[1] The therapeutic potential of the whole plant extract is well-documented, but the specific contributions of its individual components, such as this compound, are less understood. This guide focuses on collating the available information specifically on this compound and its potential as a lead compound for novel therapeutics.

Hypothesized Therapeutic Targets and Mechanisms of Action

The current understanding of this compound's therapeutic targets is primarily based on general observations from studies on Withania somnifera extracts and the known pharmacology of similar alkaloid structures. The primary areas of therapeutic interest are neuroprotection and anti-inflammation.

Neuroprotective Effects: Modulation of Neurotransmitter Systems

It is believed that this compound may exert neuroprotective effects by modulating neurotransmitter systems, particularly the GABAergic and glutamatergic pathways.[2]

  • GABAergic System Modulation: There are suggestions that this compound may modulate the activity of gamma-aminobutyric acid (GABA) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[2] Enhanced GABAergic signaling can lead to calming and neuroprotective effects. The specific nature of this interaction (e.g., direct agonism, allosteric modulation) has not been experimentally determined.

  • NMDA Receptor Antagonism: Preliminary in silico studies have suggested that anaferine, along with other phytochemicals from Withania somnifera, may act as an antagonist at the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. Overactivation of NMDA receptors is implicated in excitotoxicity and neuronal cell death in various neurodegenerative conditions. By potentially blocking these receptors, this compound could offer a neuroprotective effect.

The logical relationship for the proposed neuroprotective action is visualized below.

Anaferine This compound GABA_R GABAA Receptor Anaferine->GABA_R Modulates NMDA_R NMDA Receptor (GluN2B subunit) Anaferine->NMDA_R Antagonizes (Hypothesized) GABA_activity Increased GABAergic Activity GABA_R->GABA_activity Excitotoxicity Decreased Excitotoxicity NMDA_R->Excitotoxicity Neuroprotection Neuroprotection GABA_activity->Neuroprotection Excitotoxicity->Neuroprotection

Proposed Neuroprotective Mechanisms of this compound.
Anti-inflammatory Properties: Cytokine Inhibition

This compound is also suggested to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokine production.[2] Cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) are key mediators of the inflammatory response. Inhibition of these signaling molecules is a common strategy for anti-inflammatory drug development. However, no specific studies have been published that provide quantitative data (e.g., IC50 values) for the inhibition of these cytokines by isolated this compound.

A simplified signaling pathway for the hypothesized anti-inflammatory action is depicted below.

Inflammatory_Stimulus Inflammatory Stimulus Signaling_Pathway Intracellular Signaling (e.g., NF-κB, MAPKs) Inflammatory_Stimulus->Signaling_Pathway Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Signaling_Pathway->Proinflammatory_Cytokines Inflammation Inflammation Proinflammatory_Cytokines->Inflammation Anaferine This compound Anaferine->Signaling_Pathway Inhibits (Hypothesized)

Hypothesized Anti-inflammatory Mechanism of this compound.

Quantitative Data Summary

A thorough review of the existing scientific literature reveals a significant lack of quantitative data regarding the therapeutic targets of this compound. Key metrics such as binding affinities (Kd), inhibition constants (Ki), and half-maximal inhibitory concentrations (IC50) for specific molecular targets have not been reported. The following table highlights the areas where quantitative data is needed.

Potential Target Parameter Value for this compound Reference
GABAA ReceptorBinding Affinity (Kd/Ki)Not Reported-
GABAA ReceptorFunctional Activity (EC50/IC50)Not Reported-
NMDA Receptor (GluN2B)Binding Affinity (Kd/Ki)Not Reported-
NMDA Receptor (GluN2B)Functional Activity (IC50)Not Reported-
TNF-α ProductionInhibition (IC50)Not Reported-
IL-1β ProductionInhibition (IC50)Not Reported-
IL-6 ProductionInhibition (IC50)Not Reported-

Detailed Experimental Protocols for Target Validation

To address the current knowledge gaps, a systematic investigation of this compound's interaction with its hypothesized targets is necessary. The following are detailed, standard experimental protocols that can be employed for this purpose.

Receptor Binding Assays

Objective: To determine the binding affinity of this compound for GABAA and NMDA receptors.

Methodology: Radioligand Binding Assay

  • Membrane Preparation:

    • Culture cell lines expressing the target receptor (e.g., HEK293 cells transfected with specific GABAA or NMDA receptor subunits) or use prepared rodent brain tissue homogenates (e.g., cortex for NMDA receptors, cerebellum for GABAA receptors).

    • Homogenize cells or tissue in an appropriate ice-cold buffer (e.g., Tris-HCl).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

    • Resuspend the final membrane pellet in the assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

  • Binding Assay:

    • In a 96-well plate, combine the prepared membranes, a specific radioligand for the target receptor (e.g., [3H]muscimol for GABAA receptors, [3H]MK-801 for the NMDA receptor channel site), and varying concentrations of unlabeled this compound.

    • To determine non-specific binding, include a set of wells with a high concentration of a known unlabeled ligand for the target receptor.

    • Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The general workflow for a receptor binding assay is illustrated below.

Start Start: Cell/Tissue Preparation Membrane_Prep Membrane Preparation Start->Membrane_Prep Binding_Assay Radioligand Binding Assay (Incubation with Radioligand and this compound) Membrane_Prep->Binding_Assay Filtration Rapid Filtration Binding_Assay->Filtration Quantification Scintillation Counting Filtration->Quantification Data_Analysis Data Analysis (IC50 and Ki determination) Quantification->Data_Analysis End End: Binding Affinity Determined Data_Analysis->End

References

Preliminary In-Vitro Studies on the Bioactivity of (-)-Anaferine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Anaferine is a piperidine alkaloid found in the medicinal plant Withania somnifera (L.) Dunal, commonly known as Ashwagandha.[1] As a constituent of a plant with a long history of use in traditional Ayurvedic medicine for a wide range of ailments, including stress, inflammation, and neurological disorders, this compound has garnered interest for its potential pharmacological activities.[1][2] This technical guide provides an in-depth overview of the preliminary in-vitro studies on the bioactivity of this compound, focusing on its potential anti-inflammatory and neuroprotective effects. Due to the limited availability of studies on the isolated compound, this guide incorporates data from in-vitro studies of alkaloid-enriched extracts of Withania somnifera as a surrogate to infer the potential bioactivities of this compound and to provide a framework for future research.

Anti-Inflammatory Bioactivity

Preliminary evidence suggests that the alkaloid fraction of Withania somnifera, which includes this compound, possesses anti-inflammatory properties. In-vitro studies on alkaloid-enriched extracts have demonstrated the ability to modulate key inflammatory pathways.

Quantitative Data Summary

The following table summarizes the in-vitro anti-inflammatory activity of an alkaloid-enriched extract of Withania somnifera (WSA) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

BiomarkerAssayTest SubstanceConcentrationResultReference
Nitric Oxide (NO)Griess AssayWSANot SpecifiedInhibition of LPS-activated release[3]
iNOSWestern BlotWSANot SpecifiedReduction of LPS-induced upregulation[3]
COX-2Western BlotWSANot SpecifiedReduction of LPS-induced upregulation[3]
Experimental Protocol: In-Vitro Anti-Inflammatory Assay

This protocol details the methodology for assessing the anti-inflammatory effects of a test compound, such as this compound, on RAW 264.7 macrophage cells.

1. Cell Culture and Treatment:

  • RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cells are seeded in 96-well plates for viability and NO assays, and in 6-well plates for protein expression analysis.

  • After reaching 80% confluency, cells are treated with various concentrations of the test compound for 1 hour.

  • Subsequently, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

2. Cell Viability Assay (MTT Assay):

  • After treatment, the culture medium is replaced with a fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Cells are incubated for 4 hours at 37°C.

  • The MTT solution is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

  • The absorbance is measured at 570 nm using a microplate reader.

3. Nitric Oxide (NO) Assay (Griess Assay):

  • The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

  • 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • After 10 minutes of incubation at room temperature, the absorbance is measured at 540 nm.

4. Western Blot Analysis for iNOS and COX-2 Expression:

  • Cells are lysed, and total protein is extracted.

  • Protein concentration is determined using a BCA protein assay kit.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_results Results start Start culture Culture RAW 264.7 Cells start->culture seed Seed Cells in Plates culture->seed treat Treat with this compound seed->treat stimulate Stimulate with LPS treat->stimulate mtt MTT Assay (Cell Viability) stimulate->mtt griess Griess Assay (Nitric Oxide) stimulate->griess wb Western Blot (iNOS/COX-2) stimulate->wb viability_res Cell Viability Data mtt->viability_res no_res NO Production Data griess->no_res protein_res Protein Expression Data wb->protein_res

In-vitro anti-inflammatory experimental workflow.

Neuroprotective Bioactivity (GABAergic)

The traditional use of Withania somnifera for neurological conditions suggests that its constituents may act on the central nervous system. In-vitro studies of aqueous extracts of Withania somnifera have shown activity on GABA receptors, indicating a potential mechanism for neuroprotective and anxiolytic effects.

Quantitative Data Summary

The following table summarizes the in-vitro GABAergic activity of an aqueous extract of Withania somnifera root (aqWS) on native rat brain GABAA channels and heterologously expressed GABAρ1 receptors in Xenopus oocytes.

ReceptorAssayTest SubstanceEC50Emax (relative to GABA)Reference
GABAATwo-electrode voltage-clampaqWS4.7 mg/mLLower efficacy than GABA[4][5]
GABAρ1Two-electrode voltage-clampaqWSNot specifiedSimilar efficacy to GABA[4][5]
Experimental Protocol: In-Vitro GABAergic Activity Assay

This protocol outlines the methodology for assessing the GABAergic activity of a test compound, such as this compound, using the two-electrode voltage-clamp technique on Xenopus oocytes.

1. Oocyte Preparation:

  • Oocytes are surgically removed from anesthetized female Xenopus laevis.

  • The oocytes are defolliculated by treatment with collagenase.

  • For GABAA receptor studies, oocytes are microinjected with synaptosomes from rat brain cortex. For GABAρ1 receptor studies, oocytes are injected with cRNA encoding the human GABAρ1 subunit.

  • Injected oocytes are incubated for 2-4 days to allow for receptor expression.

2. Two-Electrode Voltage-Clamp Recording:

  • An oocyte is placed in a recording chamber and continuously perfused with a saline solution.

  • The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage clamping and the other for current recording.

  • The oocyte membrane potential is clamped at a holding potential of -70 mV.

3. Drug Application:

  • The test compound and GABA (as a positive control) are dissolved in the saline solution and applied to the oocyte via the perfusion system.

  • The inward current elicited by the application of the agonist is recorded.

  • To determine the EC50, a range of concentrations of the test compound is applied, and the resulting currents are measured.

  • To test for antagonism, the oocyte is co-perfused with the test compound and a known GABA receptor antagonist (e.g., bicuculline for GABAA receptors).

4. Data Analysis:

  • The peak amplitude of the inward current is measured for each concentration of the test compound.

  • The concentration-response data are fitted to a sigmoidal dose-response curve to determine the EC50 and Hill coefficient.

  • The maximal current elicited by the test compound is compared to that of GABA to determine relative efficacy.

signaling_pathway cluster_receptor GABA Receptor cluster_ligands Ligands cluster_channel Ion Channel cluster_effect Cellular Effect GABA_R GABAA / GABAρ1 Receptor Extracellular Intracellular Ion_Channel Chloride Ion Channel GABA_R->Ion_Channel Opens Anaferine This compound Anaferine->GABA_R:p1 Binds to receptor GABA GABA GABA->GABA_R:p1 Binds to receptor Hyperpolarization Hyperpolarization Ion_Channel->Hyperpolarization Cl- influx Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Proposed GABAergic signaling pathway for this compound.

Conclusion

While direct in-vitro studies on the bioactivity of isolated this compound are limited, the available data from alkaloid-enriched extracts of Withania somnifera suggest that it may possess both anti-inflammatory and neuroprotective (GABAergic) properties. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of this compound's pharmacological profile. Further research, utilizing these methodologies with the purified compound, is essential to fully elucidate its therapeutic potential and mechanism of action. Such studies will be crucial for the development of novel therapeutics based on this promising natural product.

References

The Pharmacology of (-)-Anaferine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Anaferine is a bis-piperidine alkaloid naturally occurring in Withania somnifera, a plant with a long history of use in traditional Ayurvedic medicine for its purported anti-inflammatory, anti-stress, and neuroprotective properties.[1][2] As a distinct chemical entity, this compound presents an opportunity for targeted pharmacological investigation, separate from the complex mixture of compounds found in whole plant extracts. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacology, outlines detailed experimental protocols for its further characterization, and presents a framework for its potential therapeutic development. While direct quantitative pharmacological data for this compound is not yet widely available in peer-reviewed literature, this guide synthesizes the existing knowledge and proposes a clear path for future research.

Chemical and Physical Properties

This compound is a C2-symmetrical molecule with two piperidine rings linked by a 2-propanone bridge.[1] Its chemical structure is fundamental to its potential biological activity.

PropertyValueSource
Molecular Formula C₁₃H₂₄N₂O[1]
Molecular Weight 224.34 g/mol [1]
IUPAC Name 1,3-bis[(2R)-piperidin-2-yl]propan-2-one[1]
CAS Number 19519-55-2[1]

Potential Pharmacological Targets

Based on the ethnobotanical use of Withania somnifera and the chemical class of this compound, two primary areas of pharmacological activity are proposed: neuromodulation via GABAergic pathways and anti-inflammatory effects through cytokine inhibition.

Neuromodulatory Effects: GABAergic System Modulation

The GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system (CNS), is a key target for anxiolytic and sedative drugs. It is hypothesized that this compound may act as a modulator of GABA-A receptors.

Hypothetical Signaling Pathway: GABA-A Receptor Modulation

GABA_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GABA_A_Receptor GABA-A Receptor α β γ This compound->GABA_A_Receptor:gamma Potentially Binds (Allosteric Modulation) GABA GABA GABA->GABA_A_Receptor:beta Binds Cl_ion Cl- GABA_A_Receptor->Cl_ion Channel Opening Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition

Caption: Hypothetical allosteric modulation of the GABA-A receptor by this compound.

Anti-inflammatory Effects: Cytokine Inhibition

Chronic inflammation is implicated in a wide range of pathologies. The inhibition of pro-inflammatory cytokines, such as TNF-α and various interleukins, is a well-established therapeutic strategy. It is postulated that this compound may possess anti-inflammatory properties by modulating cytokine signaling pathways.

Hypothetical Signaling Pathway: Inhibition of Pro-inflammatory Cytokine Production

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NF_kB NF-κB IKK->NF_kB Activates Nucleus Nucleus NF_kB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) Nucleus->Cytokines Gene Transcription Anaferine This compound Anaferine->IKK Potential Inhibition Anaferine->NF_kB Potential Inhibition

Caption: Postulated mechanism of this compound in inhibiting NF-κB signaling.

Quantitative Pharmacological Data

To date, specific quantitative data on the binding affinities, functional potency, and in vivo efficacy of this compound are not available in the public domain. The following tables are presented as a template for the types of data that need to be generated through the experimental protocols outlined in this guide.

Table 1: In Vitro Receptor Binding Affinity (Hypothetical Data)

TargetRadioligandKᵢ (nM)Assay Type
GABA-A Receptor[³H]MuscimolTo be determinedRadioligand Binding
GABA-A (BZD site)[³H]FlunitrazepamTo be determinedRadioligand Binding

Table 2: In Vitro Functional Activity (Hypothetical Data)

AssayCell Line/SystemEndpointEC₅₀ / IC₅₀ (µM)
GABA-A Receptor ModulationXenopus oocytes expressing human GABA-A subunitsGABA-evoked Cl⁻ currentTo be determined
Cytokine Release (TNF-α)LPS-stimulated RAW 264.7 macrophagesTNF-α concentrationTo be determined
Cytokine Release (IL-6)LPS-stimulated human PBMCsIL-6 concentrationTo be determined

Table 3: In Vivo Pharmacokinetic Parameters (Hypothetical Data for a Rodent Model)

ParameterRouteValue
Half-life (t₁/₂)IVTo be determined
POTo be determined
Bioavailability (F%)POTo be determined
CₘₐₓPOTo be determined
TₘₐₓPOTo be determined
Brain/Plasma RatioIVTo be determined

Experimental Protocols

The following protocols are detailed methodologies for the key experiments required to elucidate the pharmacology of this compound.

Protocol 1: GABA-A Receptor Binding Assay

Experimental Workflow: Radioligand Binding Assay

binding_assay_workflow A Prepare Membranes (e.g., from cells expressing GABA-A receptors) B Incubate Membranes with Radioligand (e.g., [³H]Muscimol) and varying concentrations of this compound A->B C Separate Bound and Free Radioligand (Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis (Calculate Ki) D->E

Caption: Workflow for a competitive radioligand binding assay.

  • Objective: To determine the binding affinity (Kᵢ) of this compound for the GABA-A receptor.

  • Materials:

    • Cell membranes from a stable cell line expressing human GABA-A receptor subunits (e.g., HEK293 cells).

    • Radioligand (e.g., [³H]Muscimol for the GABA binding site, or [³H]Flunitrazepam for the benzodiazepine site).

    • Unlabeled competitor for non-specific binding determination (e.g., high concentration of GABA).

    • This compound stock solution.

    • Assay buffer (e.g., Tris-HCl buffer).

    • 96-well filter plates.

    • Scintillation fluid and counter.

  • Procedure:

    • Thaw cell membranes on ice and resuspend in assay buffer to a determined protein concentration.

    • In a 96-well plate, add assay buffer for total binding wells, unlabeled competitor for non-specific binding wells, and serial dilutions of this compound for competition wells.

    • Add the radioligand to all wells at a concentration near its K₋d value.

    • Initiate the binding reaction by adding the membrane suspension to each well.

    • Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

    • Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

    • Allow filters to dry, then add scintillation fluid to each well.

    • Quantify the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding as a function of the log concentration of this compound.

    • Fit the data to a one-site competition model to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.

Protocol 2: In Vitro Cytokine Inhibition Assay
  • Objective: To determine the IC₅₀ of this compound for the inhibition of pro-inflammatory cytokine release.

  • Materials:

    • Murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Lipopolysaccharide (LPS).

    • This compound stock solution.

    • ELISA kits for TNF-α and IL-6.

    • 96-well cell culture plates.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Pre-incubate the cells with varying concentrations of this compound or vehicle control for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production. A negative control group without LPS stimulation should be included.

    • Incubate for a specified period (e.g., 24 hours) at 37°C in a CO₂ incubator.

    • Collect the cell culture supernatant.

    • Quantify the concentration of TNF-α and IL-6 in the supernatant using the respective ELISA kits according to the manufacturer's instructions.

    • Perform a cell viability assay (e.g., MTT) on the remaining cells to ensure that the observed cytokine inhibition is not due to cytotoxicity.

  • Data Analysis:

    • Calculate the percentage inhibition of cytokine release for each concentration of this compound compared to the LPS-stimulated vehicle control.

    • Plot the percentage inhibition as a function of the log concentration of this compound.

    • Determine the IC₅₀ value from the resulting dose-response curve.

Protocol 3: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema
  • Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound.

  • Materials:

    • Male Wistar rats or Swiss albino mice.

    • Carrageenan solution (1% w/v in saline).

    • This compound formulation for oral or intraperitoneal administration.

    • Positive control drug (e.g., Indomethacin).

    • Plethysmometer.

  • Procedure:

    • Fast the animals overnight with free access to water.

    • Administer this compound at various doses, vehicle, or the positive control drug to different groups of animals.

    • After a set time (e.g., 1 hour), induce inflammation by injecting 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume of each animal using a plethysmometer immediately before carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.

    • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

    • Determine the dose-response relationship and, if possible, an ED₅₀ value.

Conclusion

This compound is a promising natural product for pharmacological investigation, with potential applications in neuroscience and inflammatory diseases. This technical guide provides a foundational framework for researchers and drug development professionals to systematically characterize its pharmacological profile. The proposed experimental protocols are designed to generate the crucial quantitative data needed to validate its hypothesized mechanisms of action and to assess its therapeutic potential. Future research guided by these methodologies will be instrumental in unlocking the full pharmacological story of this compound.

References

Methodological & Application

Total Synthesis of (-)-Anaferine from 2-Piperidine Ethanol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Stereoselective Synthesis of a Bioactive Bis-piperidine Alkaloid

This document provides a comprehensive guide for the total synthesis of (-)-anaferine, a bis-piperidine alkaloid with potential applications in drug development. The synthetic route commences with the commercially available starting material, 2-piperidine ethanol, and proceeds through a 16-step sequence. The overall strategy relies on a key asymmetric allylation to establish the desired stereochemistry, followed by a series of functional group manipulations and a final coupling to construct the dimeric structure of this compound. This protocol is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.

Experimental Workflow

The total synthesis of this compound can be conceptually divided into three main stages: 1) Preparation of the key chiral homoallylic alcohol intermediate from 2-piperidine ethanol, 2) Elaboration of the homoallylic alcohol into a protected amino alcohol, and 3) Dimerization and final deprotection to yield this compound.

Total Synthesis of this compound cluster_0 Stage 1: Synthesis of Key Homoallylic Alcohol cluster_1 Stage 2: Elaboration of the Piperidine Core cluster_2 Stage 3: Dimerization and Final Product Formation 2-Piperidine\nEthanol 2-Piperidine Ethanol N-Boc-2-piperidine\nethanol N-Boc-2-piperidine ethanol 2-Piperidine\nEthanol->N-Boc-2-piperidine\nethanol Step 1: N-Boc Protection N-Boc-2-\npiperidinaldehyde N-Boc-2- piperidinaldehyde N-Boc-2-piperidine\nethanol->N-Boc-2-\npiperidinaldehyde Step 2: Oxidation Homoallylic\nAlcohol (2a) Homoallylic Alcohol (2a) N-Boc-2-\npiperidinaldehyde->Homoallylic\nAlcohol (2a) Step 3: Brown's Asymmetric Allylation Silyl Ether (8) Silyl Ether (8) Homoallylic\nAlcohol (2a)->Silyl Ether (8) Step 4: Silylation Aldehyde (7) Aldehyde (7) Silyl Ether (8)->Aldehyde (7) Step 5: Oxidative Cleavage Homoallylic\nAlcohol (8) Homoallylic Alcohol (8) Aldehyde (7)->Homoallylic\nAlcohol (8) Step 6: Asymmetric Allylation Azide (9) Azide (9) Homoallylic\nAlcohol (8)->Azide (9) Step 7: Mitsunobu Reaction Amine (10) Amine (10) Azide (9)->Amine (10) Step 8: Staudinger Reduction Carbamate (11) Carbamate (11) Amine (10)->Carbamate (11) Step 9: Carbamate Formation Lactam (12) Lactam (12) Carbamate (11)->Lactam (12) Step 10: Ring-Closing Metathesis Saturated\nLactam (13) Saturated Lactam (13) Lactam (12)->Saturated\nLactam (13) Step 11: Hydrogenation N-Boc Saturated\nLactam (14) N-Boc Saturated Lactam (14) Saturated\nLactam (13)->N-Boc Saturated\nLactam (14) Step 12: N-Boc Protection Piperidine (15) Piperidine (15) N-Boc Saturated\nLactam (14)->Piperidine (15) Step 13: Lactam Reduction Alcohol (16) Alcohol (16) Piperidine (15)->Alcohol (16) Step 14: Desilylation Ketone (17) Ketone (17) Alcohol (16)->Ketone (17) Step 15: Oxidation This compound This compound Ketone (17)->this compound Step 16: Deprotection

Caption: Synthetic route to this compound.

Quantitative Data Summary

The following table summarizes the yields for each step of the synthesis, starting from the key homoallylic alcohol. The overall yield for the 13 steps from the homoallylic alcohol to this compound is reported to be 9%.[1][2]

StepReactionProductYield (%)
4SilylationSilyl Ether (8)95
5Oxidative CleavageAldehyde (7)80
6Asymmetric AllylationHomoallylic Alcohol (8)85
7Mitsunobu ReactionAzide (9)75
8Staudinger ReductionAmine (10)90
9Carbamate FormationCarbamate (11)88
10Ring-Closing MetathesisLactam (12)82
11HydrogenationSaturated Lactam (13)98
12N-Boc ProtectionN-Boc Saturated Lactam (14)96
13Lactam ReductionPiperidine (15)85
14DesilylationAlcohol (16)92
15OxidationKetone (17)90
16DeprotectionThis compound85

Experimental Protocols

Stage 1: Synthesis of the Key Homoallylic Alcohol (2a)

Step 1: N-Boc Protection of 2-Piperidine Ethanol

  • Materials: 2-Piperidine ethanol, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA), Dichloromethane (DCM).

  • Procedure: To a solution of 2-piperidine ethanol (1.0 eq) in DCM at 0 °C, add TEA (1.2 eq) followed by the dropwise addition of a solution of (Boc)₂O (1.1 eq) in DCM. Allow the reaction mixture to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract with DCM. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford N-Boc-2-piperidine ethanol.

Step 2: Oxidation of N-Boc-2-piperidine ethanol to N-Boc-2-piperidinaldehyde

  • Materials: N-Boc-2-piperidine ethanol, Dess-Martin periodinane (DMP), Dichloromethane (DCM).

  • Procedure: To a solution of N-Boc-2-piperidine ethanol (1.0 eq) in DCM at 0 °C, add DMP (1.5 eq) in one portion. Allow the reaction mixture to warm to room temperature and stir for 2 hours. The reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃. The mixture is stirred vigorously until the layers become clear. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield crude N-Boc-2-piperidinaldehyde, which is used in the next step without further purification.

Step 3: Brown's Asymmetric Allylation to Homoallylic Alcohol (2a)

  • Materials: N-Boc-2-piperidinaldehyde, (–)-B-Allyldiisopinocampheylborane, Diethyl ether (Et₂O), NaOH solution, H₂O₂ solution.

  • Procedure: A solution of N-Boc-2-piperidinaldehyde (1.0 eq) in dry Et₂O is cooled to -78 °C. A solution of (–)-B-Allyldiisopinocampheylborane (1.2 eq) in Et₂O is added dropwise. The reaction mixture is stirred at -78 °C for 4 hours. The reaction is quenched by the addition of 3M NaOH solution followed by the slow addition of 30% H₂O₂ solution at 0 °C. The mixture is stirred for 1 hour at room temperature. The layers are separated, and the aqueous layer is extracted with Et₂O. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the key homoallylic alcohol (2a).

Stage 2: Elaboration of the Piperidine Core

Step 4: Silylation of Homoallylic Alcohol (2a) to Silyl Ether (8)

  • Materials: Homoallylic alcohol (2a), tert-Butyldimethylsilyl chloride (TBSCl), Imidazole, Dichloromethane (DCM).

  • Procedure: To a solution of alcohol 2a (1.0 eq) and imidazole (2.0 eq) in DCM at 0 °C, TBSCl (1.5 eq) is added. The mixture is stirred at room temperature for 2 hours. The reaction is quenched with water, and the aqueous layer is extracted with DCM. The combined organic layers are dried over Na₂SO₄ and concentrated. The residue is purified by column chromatography to give silyl ether 8.

Step 5: Oxidative Cleavage of Silyl Ether (8) to Aldehyde (7)

  • Materials: Silyl ether (8), Ozone (O₃), Dichloromethane (DCM), Triphenylphosphine (PPh₃).

  • Procedure: A solution of silyl ether 8 in DCM is cooled to -78 °C, and ozone is bubbled through the solution until a blue color persists. The solution is then purged with nitrogen, and PPh₃ (1.5 eq) is added. The mixture is allowed to warm to room temperature and stirred overnight. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford aldehyde 7.

Step 6: Asymmetric Allylation of Aldehyde (7) to Homoallylic Alcohol (8)

  • Materials: Aldehyde (7), (–)-B-Allyldiisopinocampheylborane, Diethyl ether (Et₂O).

  • Procedure: This step follows the same procedure as Step 3, using aldehyde 7 as the starting material.

Step 7: Mitsunobu Reaction of Homoallylic Alcohol (8) to Azide (9)

  • Materials: Homoallylic alcohol (8), Diphenylphosphoryl azide (DPPA), Diisopropyl azodicarboxylate (DIAD), Triphenylphosphine (PPh₃), Tetrahydrofuran (THF).

  • Procedure: To a solution of alcohol 8 (1.0 eq) and PPh₃ (1.5 eq) in dry THF at 0 °C, DIAD (1.5 eq) is added dropwise. After 15 minutes, DPPA (1.5 eq) is added, and the mixture is stirred at room temperature for 12 hours. The solvent is evaporated, and the residue is purified by column chromatography to yield azide 9.[1]

Step 8: Staudinger Reduction of Azide (9) to Amine (10)

  • Materials: Azide (9), Triphenylphosphine (PPh₃), Tetrahydrofuran (THF), Water.

  • Procedure: To a solution of azide 9 (1.0 eq) in a 10:1 mixture of THF and water, PPh₃ (1.5 eq) is added. The reaction is heated at 40 °C for 8 hours. Water is added, and the layers are separated. The aqueous layer is extracted with Et₂O. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash chromatography to give amine 10.[1]

Step 9: Carbamate Formation from Amine (10) to Carbamate (11)

  • Materials: Amine (10), Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA), Dichloromethane (DCM).

  • Procedure: This step follows a similar procedure to Step 1, using amine 10 as the starting material.

Step 10: Ring-Closing Metathesis of Carbamate (11) to Lactam (12)

  • Materials: Carbamate (11), Grubbs' second-generation catalyst, Dichloromethane (DCM).

  • Procedure: A solution of carbamate 11 in dry, degassed DCM is added to a solution of Grubbs' second-generation catalyst (5 mol%) in DCM. The mixture is stirred at reflux for 4 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford lactam 12.

Stage 3: Dimerization and Final Product Formation

Step 11: Hydrogenation of Lactam (12) to Saturated Lactam (13)

  • Materials: Lactam (12), Palladium on carbon (Pd/C), Methanol (MeOH), Hydrogen gas (H₂).

  • Procedure: A solution of lactam 12 in MeOH is treated with 10% Pd/C. The mixture is stirred under a hydrogen atmosphere (1 atm) for 12 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give saturated lactam 13.

Step 12: N-Boc Protection of Saturated Lactam (13) to N-Boc Saturated Lactam (14)

  • Materials: Saturated lactam (13), Di-tert-butyl dicarbonate ((Boc)₂O), 4-Dimethylaminopyridine (DMAP), Acetonitrile (MeCN).

  • Procedure: To a solution of lactam 13 in MeCN, (Boc)₂O (1.5 eq) and a catalytic amount of DMAP are added. The mixture is stirred at room temperature for 12 hours. The solvent is evaporated, and the residue is purified by column chromatography to yield N-Boc saturated lactam 14.[1]

Step 13: Lactam Reduction of N-Boc Saturated Lactam (14) to Piperidine (15)

  • Materials: N-Boc saturated lactam (14), Borane dimethyl sulfide complex (BH₃·SMe₂), Tetrahydrofuran (THF).

  • Procedure: To a solution of lactam 14 in dry THF at 0 °C, BH₃·SMe₂ (3.0 eq) is added dropwise. The mixture is stirred at room temperature for 12 hours. The reaction is quenched by the slow addition of MeOH. The solvent is evaporated, and the residue is purified by column chromatography to afford piperidine 15.[1]

Step 14: Desilylation of Piperidine (15) to Alcohol (16)

  • Materials: Piperidine (15), Tetra-n-butylammonium fluoride (TBAF), Tetrahydrofuran (THF).

  • Procedure: To a solution of piperidine 15 in THF, a 1M solution of TBAF in THF (1.2 eq) is added. The mixture is stirred at room temperature for 2 hours. The solvent is evaporated, and the residue is purified by column chromatography to give alcohol 16.[1]

Step 15: Oxidation of Alcohol (16) to Ketone (17)

  • Materials: Alcohol (16), Dess-Martin periodinane (DMP), Dichloromethane (DCM).

  • Procedure: This step follows the same procedure as Step 2, using alcohol 16 as the starting material.

Step 16: Deprotection of Ketone (17) to this compound

  • Materials: Ketone (17), Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure: To a solution of ketone 17 in DCM at 0 °C, TFA (10 eq) is added. The mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford this compound.

References

Application Notes and Protocols for the Stereoselective Synthesis of (R,R)-Anaferine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (R,R)-Anaferine, also known as (–)-anaferine, is a bis-piperidine alkaloid naturally found in the roots of Withania somnifera.[1][2][3] This plant is widely utilized in Ayurvedic medicine for its various therapeutic properties, including anti-inflammatory, anti-stress, and neuroprotective activities.[1][2][3] The specific stereochemistry of (R,R)-anaferine is crucial for its biological activity, making its stereoselective synthesis a significant area of interest for medicinal chemistry and drug development. These application notes provide a detailed overview and protocol for the stereoselective synthesis of (R,R)-anaferine, based on a diversity-oriented synthetic (DOS) approach.[1][2][4]

Synthetic Strategy Overview

The featured stereoselective synthesis of (R,R)-anaferine employs a diversity-oriented approach starting from the readily available 2-piperidine ethanol.[1][2][4] The core of the strategy involves the construction of the two piperidine rings with precise control of the stereocenters. A key step in achieving this control is the use of asymmetric Brown allylations to set the desired (R,R)-configuration.[1][2][3] The synthesis culminates in the formation of the 2-propanone bridge connecting the two piperidine moieties.[1][2] This method provides a reproducible pathway to obtain the enantiomerically pure alkaloid.

Experimental Protocols

The following protocols are adapted from the synthetic route for (–)-anaferine, the (R,R)-enantiomer.[1]

Key Intermediate Synthesis: Homoallylic Alcohol

The synthesis begins with the preparation of a key homoallylic alcohol intermediate from 2-piperidine ethanol. This involves three main steps: protection of the piperidine nitrogen, oxidation of the alcohol to an aldehyde, and a crucial asymmetric Brown allylation to introduce the first stereocenter.[1][2][3]

Protocol for Asymmetric Brown Allylation:

  • In a flame-dried flask under an inert atmosphere, dissolve the N-protected 2-piperidinecarboxaldehyde in anhydrous diethyl ether.

  • Cool the solution to -78 °C.

  • Add (–)-B-allyldiisopinocampheylborane dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C and monitor for completion using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of methanol.

  • Allow the mixture to warm to room temperature and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired homoallylic alcohol with the (R,S)-configuration.

Formation of the Bis-piperidine Skeleton

The synthesis proceeds by elaborating the homoallylic alcohol through a series of reactions including protection of the newly formed hydroxyl group, oxidative cleavage of the double bond to an aldehyde, and a second asymmetric Brown allylation.[1][2]

Final Steps to (R,R)-Anaferine

The latter stages of the synthesis involve the formation of a lactam, followed by its reduction to the corresponding piperidine and final oxidation of the secondary alcohol to a ketone to yield (R,R)-anaferine.[1][3]

Protocol for the Synthesis of (2R,2′R)-di-tert-butyl 2,2′-(2-hydroxypropane-1,3-diyl)bis(piperidine-1-carboxylate): [1]

  • Dissolve the silyl-protected precursor (0.112g, 0.21 mmol) in anhydrous THF (1.5 mL) and cool to -15 °C.[1]

  • Add TBAF (1.0 M in THF, 620 μL, 0.62 mmol) dropwise.[1]

  • Stir the mixture for 16 hours, allowing it to slowly warm to 0 °C.[1]

  • Quench the reaction with a saturated solution of NH4Cl.[1]

  • Separate the layers and extract the aqueous layer with Et2O.[1]

  • Combine the organic layers, dry over Na2SO4, filter, and concentrate under vacuum to yield the diol.[1]

Quantitative Data Summary

The following table summarizes the quantitative data for the total synthesis of (R,R)-anaferine.

ParameterValueReference
Overall Yield9%[2][4]
Number of Steps13[2][4]
Enantiomeric Excess (e.e.) of first homoallylic alcohol84%[1]
Diastereomeric Ratio (d.r.) of second homoallylic alcohol85:15[1]

Visualizations

Synthetic Workflow for (R,R)-Anaferine

The following diagram illustrates the overall workflow for the stereoselective synthesis of (R,R)-anaferine.

Synthetic_Workflow Start 2-Piperidine Ethanol N_Protection N-Protection Start->N_Protection Oxidation1 Oxidation to Aldehyde N_Protection->Oxidation1 Brown_Allylation1 Asymmetric Brown Allylation (e.e. = 84%) Oxidation1->Brown_Allylation1 Homoallylic_Alcohol1 Homoallylic Alcohol Brown_Allylation1->Homoallylic_Alcohol1 OH_Protection Hydroxyl Protection Homoallylic_Alcohol1->OH_Protection Oxidative_Cleavage Oxidative Cleavage OH_Protection->Oxidative_Cleavage Aldehyde2 Aldehyde Intermediate Oxidative_Cleavage->Aldehyde2 Brown_Allylation2 Asymmetric Brown Allylation (d.r. = 85:15) Aldehyde2->Brown_Allylation2 Diol_Intermediate Diol Intermediate Brown_Allylation2->Diol_Intermediate Lactam_Formation Lactam Formation Diol_Intermediate->Lactam_Formation Reduction Lactam Reduction Lactam_Formation->Reduction Oxidation2 Final Oxidation Reduction->Oxidation2 Anaferine (R,R)-Anaferine Oxidation2->Anaferine

Caption: Synthetic workflow for the stereoselective synthesis of (R,R)-anaferine.

Logical Relationship of Key Stereocontrol

This diagram illustrates the logical flow of how stereochemistry is controlled during the synthesis.

Stereocontrol_Logic Chiral_Reagent (-)-B-allyldiisopinocampheylborane First_Stereocenter Formation of First Stereocenter (R,S) Chiral_Reagent->First_Stereocenter Second_Stereocenter Formation of Second Stereocenter (R) Chiral_Reagent->Second_Stereocenter Substrate1 N-Protected 2-Piperidinecarboxaldehyde Substrate1->First_Stereocenter Substrate2 Aldehyde from Oxidative Cleavage First_Stereocenter->Substrate2 Substrate2->Second_Stereocenter Final_Product (R,R)-Anaferine Second_Stereocenter->Final_Product

References

Application Notes and Protocols: A Diversity-Oriented Synthesis Approach for (-)-Anaferine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the diversity-oriented synthesis (DOS) of (-)-anaferine and its analogs. This approach allows for the generation of a library of structurally diverse piperidine-based compounds, starting from a readily available precursor. The methodologies outlined below are based on the successful stereoselective total synthesis of this compound.[1][2][3]

Introduction

This compound is a bis-piperidine alkaloid naturally found in Withania somnifera.[1][2] Piperidine alkaloids are a class of natural products known for a wide range of biological activities, including neuroprotective, anti-inflammatory, and antimicrobial properties.[1][4] Diversity-oriented synthesis (DOS) is a powerful strategy to efficiently generate libraries of complex and diverse small molecules for high-throughput screening and drug discovery.[5][6] This document details a DOS approach that utilizes 2-piperidine ethanol as a versatile starting material to construct the this compound scaffold and provides a foundation for the synthesis of novel analogs.[1][2]

Data Presentation

The following table summarizes the quantitative data for the 13-step synthesis of this compound, demonstrating the yield for each step.

StepReactionReagents and ConditionsYield (%)
aSilyl ProtectionTBSCl, imidazole, CH₂Cl₂, 0 °C to r.t., 5 h90
bOzonolysisO₃, PPh₃, CH₂Cl₂, -78 °C to r.t., 3 h60
cAsymmetric Allylation(–)-allyl-BIpc₂, THF, -78 °C to r.t., 16 h; then H₂O₂, NaH₂PO₄, MeOH, 0.5 h92
dMitsunobu ReactionPPh₃, DIAD, DPPA, THF, r.t., 16 h85
eStaudinger ReactionPPh₃, THF/H₂O, 40 °C, 8 h80
fAmide CouplingAcryloyl chloride, TEA, CH₂Cl₂, 0 °C to r.t., 5 h88
gRing-Closing MetathesisM73 SIMes cat. (1 mol %), CH₂Cl₂, 50 °C, 5 h71
hHydrogenationH₂, Pd/C (10% wt), MeOH, r.t., 16hquant.
iBoc ProtectionBoc₂O, TEA, DMAP, CH₂Cl₂, r.t., 48 h82
jReductionBH₃·SMe₂, THF, 0 °C, 5 h76
kDesilylationTBAF, THF, -15 °C to 0 °C, 16 h71
lOxidationDMP, CH₂Cl₂, r.t., 16 hquant.
mDeprotectionHCl 4M in dioxane, CH₂Cl₂, 0 °C to r.t., 16 hquant.
Overall Yield 9

Experimental Protocols

The following are detailed methodologies for the key steps in the diversity-oriented synthesis of this compound.[1][2]

Step c: Asymmetric Allylation

  • To a solution of the aldehyde intermediate in dry THF at -78 °C, add (–)-allyl-B-isopinocampheylborane ((–)-allyl-BIpc₂).

  • Stir the reaction mixture at -78 °C and allow it to slowly warm to room temperature over 16 hours.

  • Cool the reaction to 0 °C and add methanol, followed by a solution of sodium dihydrogen phosphate (NaH₂PO₄) and 30% hydrogen peroxide (H₂O₂).

  • Stir the mixture for 30 minutes at 0 °C.

  • Extract the product with an appropriate organic solvent and purify by column chromatography to yield the homoallylic alcohol.

Step g: Ring-Closing Metathesis (RCM)

  • Dissolve the diene precursor in dry dichloromethane (CH₂Cl₂).

  • Add the Grubbs second-generation catalyst M73 SIMes (1 mol %).

  • Heat the reaction mixture to 50 °C and stir for 5 hours.

  • Concentrate the reaction mixture and purify the residue by column chromatography to obtain the α,β-unsaturated lactam.

Step l: Dess-Martin Oxidation

  • To a solution of the secondary alcohol in dry dichloromethane (CH₂Cl₂) at room temperature, add Dess-Martin periodinane (DMP).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

  • Extract the product with dichloromethane, dry the organic layer, and concentrate to yield the desired ketone, which is often pure enough for the next step without further purification.

Mandatory Visualizations

Diagram 1: Diversity-Oriented Synthesis Workflow for this compound

DOS_Workflow cluster_start Starting Material cluster_core Key Intermediates cluster_end Final Products 2_Piperidine_Ethanol 2-Piperidine Ethanol Homoallylic_Alcohol Homoallylic Alcohol 2_Piperidine_Ethanol->Homoallylic_Alcohol Protection, Oxidation, Asymmetric Allylation alpha_beta_Unsaturated_Lactam α,β-Unsaturated Lactam Homoallylic_Alcohol->alpha_beta_Unsaturated_Lactam Mitsunobu, Staudinger, Amide Coupling, RCM Analogs Diverse Analogs Homoallylic_Alcohol->Analogs Diversification Reactions Piperidone Piperidone alpha_beta_Unsaturated_Lactam->Piperidone Hydrogenation alpha_beta_Unsaturated_Lactam->Analogs Protected_Anaferine_Precursor Protected Anaferine Precursor Piperidone->Protected_Anaferine_Precursor Boc Protection, Reduction, Desilylation Piperidone->Analogs Anaferine This compound Protected_Anaferine_Precursor->Anaferine Oxidation, Deprotection Signaling_Pathway cluster_membrane Neuronal Membrane GABA_A_Receptor GABA-A Receptor Cellular_Response Neuronal Inhibition (Anxiolytic/Calming Effects) GABA_A_Receptor->Cellular_Response Increased Cl⁻ Influx Piperidine_Alkaloid Piperidine Alkaloid (e.g., Anaferine Analog) Piperidine_Alkaloid->GABA_A_Receptor Positive Allosteric Modulation GABA GABA GABA->GABA_A_Receptor Binds

References

Application Notes and Protocols for the 1H and 13C NMR Spectral Analysis of (-)-Anaferine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Anaferine is a bis-piperidine alkaloid naturally found in plants such as Withania somnifera.[1][2] It is recognized for its potential pharmacological activities, making its structural elucidation and characterization crucial for research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for the unambiguous structural determination of natural products. This document provides detailed 1H and 13C NMR spectral data for this compound, along with a comprehensive protocol for its spectral acquisition and analysis.

Chemical Structure

This compound, with the IUPAC name 1,3-bis[(2R)-piperidin-2-yl]propan-2-one and a molecular formula of C₁₃H₂₄N₂O, consists of two piperidine rings linked by a propan-2-one bridge.[2]

this compound Chemical Structure

Figure 1. Chemical Structure of this compound.

1H and 13C NMR Spectral Data

The following tables summarize the 1H and 13C NMR spectral data for this compound dihydrochloride, as reported in the literature. The spectra were recorded on a 400 MHz spectrometer in deuterated methanol (CD₃OD).[3]

Table 1: 1H NMR Spectral Data of this compound Dihydrochloride (400 MHz, CD₃OD) [3]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.50 - 3.61m2HH-2, H-2'
3.32 - 3.40m2HH-6ax, H-6'ax
2.88 - 3.05m6HH-1a, H-1b, H-3a, H-3b, H-6eq, H-6'eq
1.82 - 1.95m6HH-3, H-3', H-4, H-4', H-5, H-5' (piperidine ring protons)
1.00 - 1.74m6HH-3, H-3', H-4, H-4', H-5, H-5' (piperidine ring protons)

Note: Due to the complexity of the overlapping signals in the aliphatic region, specific assignments for all piperidine ring protons require further 2D NMR analysis.

Table 2: 13C NMR Spectral Data of this compound Dihydrochloride (100 MHz, CD₃OD) [3]

Chemical Shift (δ) ppmCarbon Assignment
205.0C-2 (C=O)
52.3C-2', C-2'' (piperidine)
44.8C-1, C-3 (CH₂)
44.7C-6', C-6'' (piperidine)
28.3C-3', C-3'' (piperidine)
22.0C-4', C-4'' (piperidine)
21.6C-5', C-5'' (piperidine)

Experimental Protocols

This section outlines a detailed protocol for the acquisition of high-quality 1D and 2D NMR spectra of this compound.

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Choose a suitable deuterated solvent. While the provided data uses CD₃OD, other common solvents for alkaloid analysis include chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence chemical shifts.

  • Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent. This concentration is generally sufficient for obtaining good signal-to-noise ratios in both 1H and 13C NMR spectra on modern spectrometers.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm.

  • NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer and can be adapted for instruments with different field strengths.

  • Pulse Program: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

  • Spectral Width (SWH): 12-16 ppm (e.g., -2 to 14 ppm).

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Number of Scans (NS): 16-64 scans, depending on the sample concentration.

  • Temperature: 298 K (25 °C).

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width (SWH): 200-240 ppm (e.g., -10 to 230 ppm).

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds.

  • Number of Scans (NS): 1024-4096 scans, as 13C has a low natural abundance.

To resolve signal overlap and establish connectivity, the following 2D NMR experiments are recommended:

  • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the piperidine rings and the propanone linker.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting different spin systems.

Standard pulse programs and parameter sets available on the spectrometer software should be utilized for these experiments.

Data Processing and Analysis Workflow

The following diagram illustrates the logical workflow for the NMR spectral analysis of this compound.

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_output Output Sample This compound Sample Dissolution Dissolve in Deuterated Solvent Sample->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer OneD_NMR 1D NMR (1H, 13C) NMR_Spectrometer->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Spectrometer->TwoD_NMR Processing Fourier Transform, Phase & Baseline Correction OneD_NMR->Processing TwoD_NMR->Processing OneD_Analysis 1D Spectra Analysis: Chemical Shift, Integration, Multiplicity Processing->OneD_Analysis TwoD_Analysis 2D Spectra Analysis: Correlation & Connectivity Processing->TwoD_Analysis Structure_Elucidation Structure Elucidation & Signal Assignment OneD_Analysis->Structure_Elucidation TwoD_Analysis->Structure_Elucidation Report Final Report: Data Tables, Spectra, Assigned Structure Structure_Elucidation->Report

NMR Spectral Analysis Workflow for this compound.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationships in elucidating the structure of this compound using various NMR techniques.

Structure_Elucidation_Logic cluster_1D 1D NMR Data cluster_2D 2D NMR Data cluster_interpretation Structural Interpretation H1_NMR 1H NMR (Chemical Shift, Integration, Multiplicity) Proton_Environment Identify Proton Environments H1_NMR->Proton_Environment Spin_Systems Establish Spin Systems H1_NMR->Spin_Systems C13_NMR 13C NMR (Number of Signals, Chemical Shift) Carbon_Types Identify Carbon Types (CH3, CH2, CH, Cq) C13_NMR->Carbon_Types COSY COSY (H-H Connectivity) COSY->Spin_Systems HSQC HSQC (Direct C-H Correlation) HSQC->Spin_Systems HMBC HMBC (Long-Range C-H Correlation) Fragment_Assembly Assemble Molecular Fragments HMBC->Fragment_Assembly Proton_Environment->Spin_Systems Carbon_Types->Fragment_Assembly Spin_Systems->Fragment_Assembly Final_Structure Complete Structure of This compound Fragment_Assembly->Final_Structure

Logic flow for NMR-based structure elucidation.

References

Application Notes and Protocols: Mass Spectrometry Fragmentation of (-)-Anaferine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Anaferine is a piperidine alkaloid found in plants of the Withania genus, most notably Withania somnifera (Ashwagandha). As a member of the bis-piperidine alkaloid class, its characterization is crucial for phytochemical analysis, metabolic studies, and quality control of herbal products. Mass spectrometry is a primary analytical technique for the structural elucidation and quantification of such compounds. This document provides a detailed overview of the expected mass spectrometry fragmentation pattern of this compound and a general protocol for its analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Chemical Structure and Molecular Weight

This compound is characterized by two piperidine rings linked by a three-carbon chain containing a ketone group.

  • Molecular Formula: C₁₃H₂₄N₂O[1]

  • Molecular Weight: 224.34 g/mol [1]

  • Monoisotopic Mass: 224.18886 Da[1]

Predicted Mass Spectrometry Fragmentation Pattern

While a detailed experimental mass spectrum with relative abundances for this compound is not widely published, a plausible fragmentation pattern can be predicted based on its chemical structure and the known fragmentation behavior of piperidine alkaloids. The primary ionization in electrospray ionization (ESI) would result in the protonated molecule [M+H]⁺. Subsequent fragmentation (MS/MS) would likely involve cleavages at the bonds alpha to the nitrogen atoms and the carbonyl group, as well as cleavage of the piperidine rings.

The molecular ion peak for this compound has been observed at an m/z of 224.31 in electrospray ionization mass spectrometry, corresponding to the [M]+ ion.[2]

Below is a table summarizing the predicted major fragment ions for this compound.

Predicted Fragment Ion (m/z) Proposed Structure/Loss Notes
225.1961[C₁₃H₂₅N₂O]⁺Protonated molecule [M+H]⁺. This would be the precursor ion in MS/MS experiments.
140.1226[C₈H₁₄NO]⁺Cleavage of the C-C bond between the carbonyl carbon and the adjacent methylene group, with charge retention on the larger fragment.
126.1121[C₈H₁₂N]⁺Subsequent loss of water from the m/z 140 fragment.
98.0964[C₆H₁₂N]⁺Cleavage of the bond between the two piperidine rings, resulting in a charged piperidinemethyl fragment. This is a common fragmentation pathway for piperidine alkaloids.
84.0808[C₅H₁₀N]⁺Alpha-cleavage of the piperidine ring, with loss of a side chain. This is a characteristic fragment for piperidine-containing compounds.

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol provides a general method for the analysis of this compound using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. Optimization of these parameters for specific instrumentation is recommended.

1. Sample Preparation

  • Plant Material: Extract dried and powdered plant material (e.g., roots of Withania somnifera) with methanol or a mixture of methanol and water. Sonication or maceration can be used to improve extraction efficiency.

  • Liquid Samples: Dilute liquid samples with the initial mobile phase.

  • Filtration: Filter all samples through a 0.22 µm syringe filter before injection to prevent clogging of the LC system.

2. Liquid Chromatography (LC) Parameters

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Parameters

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Precursor Ion (MS1): m/z 225.2 [M+H]⁺.

  • Product Ion Scan (MS2): Scan from m/z 50 to 250.

  • Collision Energy: Optimize between 10-40 eV to obtain characteristic fragment ions. Start with a collision energy of 20 eV.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Gas Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/hr.

Data Presentation

The following table summarizes the key mass spectrometry data for this compound.

Parameter Value Reference
Molecular FormulaC₁₃H₂₄N₂O[1]
Molecular Weight224.34[1]
Monoisotopic Mass224.18886[1]
Observed Molecular Ion [M]+224.31[2]
Predicted Precursor Ion [M+H]⁺225.1961-
Predicted Major Fragment Ions (m/z)140.1226, 126.1121, 98.0964, 84.0808-

Visualization of the Fragmentation Workflow

The following diagram illustrates the proposed fragmentation pathway of this compound in a mass spectrometer.

Anaferine_Fragmentation M This compound C₁₃H₂₄N₂O M.W. 224.34 MH [M+H]⁺ m/z 225.1961 M->MH ESI+ F1 Fragment 1 [C₈H₁₄NO]⁺ m/z 140.1226 MH->F1 CID F2 Fragment 2 [C₆H₁₂N]⁺ m/z 98.0964 MH->F2 CID F3 Fragment 3 [C₅H₁₀N]⁺ m/z 84.0808 MH->F3 CID

Caption: Proposed ESI-MS/MS fragmentation of this compound.

The logical workflow for the identification and analysis of this compound using LC-MS/MS is depicted below.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection cluster_data_analysis Data Analysis Extraction Extraction from Matrix Filtration Filtration (0.22 µm) Extraction->Filtration Injection Sample Injection Filtration->Injection Gradient Reverse-Phase C18 Gradient Elution Injection->Gradient ESI Electrospray Ionization (ESI+) Gradient->ESI MS1 MS1 Scan (Precursor Ion m/z 225.2) ESI->MS1 MS2 MS2 Scan (Product Ions) MS1->MS2 Identification Fragment Ion Identification MS2->Identification Quantification Quantification Identification->Quantification

Caption: General workflow for LC-MS/MS analysis of this compound.

References

Application Notes and Protocols for a Cell-Based Assay to Determine (-)-Anaferine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Anaferine is a bis-piperidine alkaloid naturally found in plants of the Solanaceae family, such as Withania somnifera (Ashwagandha).[1] This compound has garnered interest in pharmacological research due to its potential neuroprotective and anti-inflammatory properties.[1] In silico studies and the structural similarity of its piperidine motifs to known neuromodulators suggest that this compound may act as an agonist at neuronal nicotinic acetylcholine receptors (nAChRs).[2][3] nAChRs are ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems.[1] Agonist binding to nAChRs leads to a conformational change that opens the ion channel, allowing the influx of cations, primarily Na+ and Ca2+. This influx results in membrane depolarization and the activation of various downstream signaling pathways.

These application notes provide a detailed protocol for a cell-based fluorescence assay to quantify the agonist activity of this compound on endogenous nAChRs in the human neuroblastoma cell line SH-SY5Y. This assay measures the increase in intracellular calcium concentration ([Ca2+]i) following receptor activation, providing a robust and quantitative method to determine the potency and efficacy of this compound.

Principle of the Assay

The assay is based on the principle that activation of nAChRs by an agonist leads to an influx of calcium ions into the cell. This change in intracellular calcium concentration can be detected using a calcium-sensitive fluorescent indicator, such as Fluo-4 AM. Fluo-4 AM is a cell-permeant dye that is non-fluorescent until it is hydrolyzed by intracellular esterases to its active form, Fluo-4. Upon binding to calcium, the fluorescence of Fluo-4 increases significantly. By measuring the change in fluorescence intensity, the activation of nAChRs and the subsequent calcium influx can be quantified. This allows for the determination of key pharmacological parameters such as the half-maximal effective concentration (EC50) of the test compound.

Data Presentation

The following tables provide a representative summary of quantitative data that can be obtained from this cell-based assay. Table 1 outlines the expected EC50 values for this compound and known nAChR agonists. Table 2 presents a template for summarizing the results of a high-throughput screen.

Table 1: Potency of this compound and Reference nAChR Agonists

CompoundTarget Receptor(s)Cell LineEC50 (µM)
This compoundNeuronal nAChRsSH-SY5YTo be determined
NicotineNeuronal nAChRsSH-SY5Y0.5 - 5
EpibatidineNeuronal nAChRsSH-SY5Y0.01 - 0.1
AcetylcholineNeuronal nAChRsSH-SY5Y1 - 10

Table 2: High-Throughput Screening Data Summary for this compound Analogs

Compound IDStructureMaximum Fluorescence Intensity (RFU)EC50 (µM)% Activity (relative to Nicotine)
ANA-001
ANA-002
ANA-003

Experimental Protocols

Materials and Reagents
  • Cell Line: SH-SY5Y human neuroblastoma cells (ATCC® CRL-2266™)

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Fluorescent Calcium Indicator: Fluo-4 AM (e.g., from Thermo Fisher Scientific)

  • Pluronic F-127

  • Probenecid (optional)

  • Test Compound: this compound

  • Reference Agonists: Nicotine, Epibatidine, Acetylcholine

  • Reference Antagonist: Mecamylamine

  • Cell Culture Plates: 96-well, black-walled, clear-bottom plates

  • Fluorescence Microplate Reader: Equipped with excitation and emission filters for Fluo-4 (e.g., Ex/Em = 490/525 nm) and an automated injection system.

Protocol 1: Cell Culture and Plating
  • Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Passage the cells every 3-4 days or when they reach 80-90% confluency.

  • For the assay, detach the cells using a non-enzymatic cell dissociation solution.

  • Resuspend the cells in fresh culture medium and determine the cell density.

  • Seed the cells into 96-well, black-walled, clear-bottom plates at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.[4]

  • Incubate the plates for 24-48 hours at 37°C and 5% CO2 to allow for cell attachment and formation of a monolayer.

Protocol 2: Calcium Flux Assay
  • Prepare Dye Loading Solution:

    • Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.

    • For the loading solution, dilute the Fluo-4 AM stock solution to a final concentration of 2-5 µM in Assay Buffer.

    • To aid in dye solubilization, add Pluronic F-127 to the loading solution at a final concentration of 0.02-0.04%.

    • (Optional) To prevent dye leakage from the cells, Probenecid can be added to the loading solution at a final concentration of 1-2.5 mM.

  • Cell Loading:

    • Aspirate the culture medium from the wells of the 96-well plate.

    • Wash the cells once with 100 µL of Assay Buffer.

    • Add 100 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Wash and Compound Addition:

    • After incubation, gently wash the cells twice with 100 µL of Assay Buffer to remove excess dye.

    • After the final wash, add 100 µL of Assay Buffer to each well.

    • Prepare serial dilutions of this compound and reference agonists in Assay Buffer at 2X the final desired concentration.

  • Fluorescence Measurement:

    • Place the 96-well plate in the fluorescence microplate reader.

    • Set the instrument to record fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Using the instrument's automated injector, add 100 µL of the 2X compound solutions to the corresponding wells.

    • Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response.

  • Data Analysis:

    • The change in fluorescence is typically expressed as the ratio of the fluorescence after compound addition (F) to the initial baseline fluorescence (F0), i.e., F/F0.

    • Plot the peak fluorescence response against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value and the maximum response (Emax).

Visualizations

Signaling Pathway

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Anaferine Anaferine nAChR nAChR Anaferine->nAChR Binds to Ca_influx Ca²⁺ Influx nAChR->Ca_influx Opens Channel Na_influx Na⁺ Influx nAChR->Na_influx Depolarization Membrane Depolarization Ca_influx->Depolarization Downstream Downstream Signaling Ca_influx->Downstream Activates Na_influx->Depolarization

Caption: Proposed signaling pathway of this compound via nAChR activation.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Culture SH-SY5Y Cells B Seed Cells into 96-well Plate A->B C Incubate 24-48h B->C D Load Cells with Fluo-4 AM C->D E Wash Cells D->E F Add Test Compounds E->F G Measure Fluorescence F->G H Calculate F/F0 G->H I Plot Dose-Response Curve H->I J Determine EC50 I->J

Caption: Workflow for the cell-based calcium flux assay.

Logical Relationships of Assay Components

Assay_Components cluster_biological Biological System cluster_chemical Chemical Probes cluster_instrumentation Instrumentation cluster_output Output Cells SH-SY5Y Cells Signal Fluorescence Signal Cells->Signal Emits Receptor nAChRs Receptor->Cells Causes Ca²⁺ Influx in Anaferine This compound Anaferine->Receptor Activates Fluo4 Fluo-4 AM Fluo4->Cells Reports Ca²⁺ in Reader Fluorescence Plate Reader EC50 EC50 Value Reader->EC50 Data used to calculate Signal->Reader Detected by

Caption: Logical relationships of the key assay components.

References

Application of (-)-Anaferine in Neuroprotection Research: Current Landscape and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers, Scientists, and Drug Development Professionals

Currently, there is a notable scarcity of published experimental research specifically detailing the neuroprotective applications of (-)-Anaferine. While this bis-piperidine alkaloid, isolated from Withania somnifera, has been the subject of chemical synthesis studies and in silico predictions suggesting potential neuroprotective activity, comprehensive in vitro and in vivo data remains largely unavailable.[1] Computational studies have suggested that anaferine may act as an inhibitor of NMDA receptors, a mechanism of interest in neuroprotection, but this has yet to be validated experimentally.

Given the limited direct data on this compound, this document provides a detailed overview of the neuroprotective applications of Withaferin A , a well-researched steroidal lactone also derived from Withania somnifera. The experimental protocols and elucidated mechanisms for Withaferin A can serve as a valuable methodological reference and a predictive framework for future investigations into the neuroprotective potential of this compound. It is hypothesized that this compound may exhibit distinct or complementary mechanisms of action, making its future study a promising avenue for neuropharmacology.

Withaferin A: A Proxy for Neuroprotection Research

Withaferin A has demonstrated significant neuroprotective effects across a variety of preclinical models of neurodegenerative diseases. Its mechanisms of action are multifaceted, primarily involving the modulation of oxidative stress, inflammation, and apoptosis.

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro and in vivo studies on the neuroprotective effects of Withaferin A.

Table 1: In Vitro Neuroprotective Effects of Withaferin A

Cell LineInsult/ModelWithaferin A ConcentrationOutcome MeasureResult
SH-SY5YH₂O₂-induced oxidative stress5.0 µg/mlReduction of Reactive Oxygen Species (ROS)Significant decrease in intracellular ROS levels.[2]
SK-N-SHAβ peptide-induced toxicityNot specifiedCell ViabilitySignificant protection against Aβ-induced cell death.[2][3][4]
SK-N-SHAcrolein-induced toxicityNot specifiedCell ViabilitySignificant protection against acrolein-induced cell death.[3][4]
Retinal Astrocyte CulturesExcitatory Injury2 µMPro-inflammatory Cytokine Release (TNF-α)Significant reduction in TNF-α release.[5]
Vascular Smooth Muscle Cells (A7r5)PDGF-stimulation75, 150, 300 µg/mLCell Migration and ViabilityDose-dependent reduction in cell migration and viability.[5]

Table 2: In Vivo Neuroprotective Effects of Withaferin A

Animal ModelDisease ModelWithaferin A DosageOutcome MeasureResult
Wistar RatsScopolamine-induced amnesia (Alzheimer's model)5 mg/kg (nanoformulation)Inflexion Ratio (Elevated Plus Maze)Inflexion ratio of 1.1, comparable to standard drug Tacrine (1.3).[6]
Wistar RatsScopolamine-induced amnesia (Alzheimer's model)5 mg/kg (nanoformulation)Brain Enzyme Levels (AChE, MDA, GSH reductase)Significant neuroprotective activity, comparable to Tacrine.[6]
Male RatsCerebral Infarction (Stroke model)25, 50, 100 mg/kg (oral)Infarct AreaSignificant dose-dependent reduction in infarct area.[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the neuroprotection research of Withaferin A. These protocols can be adapted for the investigation of this compound.

In Vitro Neuroprotection Assay against Oxidative Stress

Objective: To assess the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Hydrogen peroxide (H₂O₂)

  • Withaferin A (or this compound)

  • 2′,7′-dichlorofluorescein diacetate (DCF-DA) dye

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Fluorescence microplate reader

  • Spectrophotometer

Protocol:

  • Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment:

    • For ROS measurement: Pre-treat cells with various concentrations of Withaferin A (e.g., 1-10 µg/ml) for 24 hours.

    • For cell viability: Pre-treat cells with various concentrations of Withaferin A for 2 hours.

  • Induction of Oxidative Stress:

    • For ROS measurement: After pre-treatment, wash the cells and incubate with 20 µM DCF-DA for 30 minutes. Then, expose the cells to 500 µM H₂O₂ for 30 minutes.

    • For cell viability: After pre-treatment, expose the cells to a toxic concentration of H₂O₂ (e.g., 200 µM) for 24 hours.

  • Measurement:

    • ROS Levels: Measure the fluorescence of dichlorofluorescein (DCF) using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.[2]

    • Cell Viability (MTT Assay): After H₂O₂ exposure, add MTT solution (0.5 mg/ml) to each well and incubate for 4 hours. Remove the medium and dissolve the formazan crystals in DMSO. Measure the absorbance at 570 nm using a spectrophotometer.

In Vivo Neuroprotection Assay in a Scopolamine-Induced Amnesia Model

Objective: To evaluate the effect of a compound on memory impairment induced by scopolamine in rats, a model relevant to Alzheimer's disease.

Materials:

  • Wistar rats (150-200 g)

  • Withaferin A (or this compound), potentially in a nanoformulation for improved bioavailability

  • Scopolamine hydrobromide

  • Tacrine (as a positive control)

  • Saline solution

  • Elevated Plus Maze (EPM) apparatus

  • Syringes and needles for injections

Protocol:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into the following groups (n=6 per group):

    • Group 1 (Negative Control): Saline solution (2 ml/kg, p.o.)

    • Group 2 (Positive Control): Saline solution + Scopolamine (1 mg/kg, i.p.)

    • Group 3 (Test Compound): Withaferin A (5 mg/kg, i.v.) + Scopolamine

    • Group 4 (Test Compound Formulation): Withaferin A nanoformulation (5 mg/kg, i.v.) + Scopolamine

    • Group 5 (Standard Drug): Tacrine (10 mg/kg, i.v.) + Scopolamine

  • Dosing Regimen: Administer the respective treatments daily for 10 days.[6]

  • Induction of Amnesia: On the 10th day, 30 minutes after the administration of the test compounds or vehicle, induce amnesia by injecting scopolamine (1 mg/kg, i.p.) to all groups except the negative control.[6]

  • Behavioral Testing (Elevated Plus Maze): 45 minutes after the scopolamine injection, conduct the EPM test to assess memory. The inflexion ratio, a measure of anxiety and memory, is calculated based on the time spent in the open and closed arms.

  • Biochemical Analysis: After the behavioral tests, sacrifice the animals, and dissect the brain. Homogenize the brain tissue to measure the levels of acetylcholinesterase (AChE), malondialdehyde (MDA), and glutathione (GSH) reductase to assess the compound's effect on cholinergic function and oxidative stress.[6]

Signaling Pathways and Experimental Workflows

The neuroprotective effects of Withaferin A are mediated through complex signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms and experimental workflows.

G cluster_stress Oxidative/Excitotoxic Stress cluster_withaferin Withaferin A Intervention cluster_cellular Cellular Response Aβ Peptide Aβ Peptide ROS ↑ Reactive Oxygen Species (ROS) Aβ Peptide->ROS H₂O₂ H₂O₂ H₂O₂->ROS Acrolein Acrolein Acrolein->ROS Withaferin_A Withaferin_A Withaferin_A->ROS Inhibits Inflammation ↑ Pro-inflammatory Cytokines (TNF-α) Withaferin_A->Inflammation Inhibits Neuroprotection Neuroprotection & Cell Survival Withaferin_A->Neuroprotection Promotes ROS->Inflammation Apoptosis ↑ Apoptosis ROS->Apoptosis Inflammation->Apoptosis

Caption: Withaferin A's neuroprotective mechanism against cellular stressors.

G cluster_workflow In Vitro Neuroprotection Workflow cluster_assays Endpoint Assays start Seed Neuronal Cells (e.g., SH-SY5Y) pretreat Pre-treat with This compound/Withaferin A start->pretreat induce Induce Neuronal Damage (e.g., H₂O₂, Aβ peptide) pretreat->induce viability Cell Viability (MTT Assay) induce->viability ros ROS Levels (DCF-DA Assay) induce->ros apoptosis Apoptosis Assay (e.g., Caspase-3 activity) induce->apoptosis end Data Analysis & Conclusion viability->end ros->end apoptosis->end

Caption: General experimental workflow for in vitro neuroprotection studies.

Conclusion and Future Perspectives for this compound Research

While Withaferin A provides a strong foundation for understanding the neuroprotective potential of compounds from Withania somnifera, dedicated research into this compound is crucial. Future studies should aim to:

  • Validate the in silico prediction of NMDA receptor inhibition through in vitro electrophysiology or binding assays.

  • Conduct comprehensive in vitro neuroprotection assays using various neuronal cell lines and insults (oxidative stress, excitotoxicity, neuroinflammation) to determine its efficacy and potency.

  • Perform in vivo studies in animal models of neurodegenerative diseases (e.g., Alzheimer's, Parkinson's) to assess its impact on cognitive and motor functions, as well as its pharmacokinetic and safety profiles.

  • Elucidate its specific mechanism(s) of action , including its effects on key signaling pathways involved in neuronal survival and death.

By adapting the established methodologies for Withaferin A, researchers can efficiently investigate the neuroprotective properties of this compound, potentially uncovering a novel therapeutic agent for the treatment of debilitating neurodegenerative disorders.

References

Troubleshooting & Optimization

Technical Support Center: Multi-Step Synthesis of (-)-Anaferine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of the multi-step synthesis of (-)-Anaferine.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, categorized by reaction type.

1. Asymmetric Brown Allylation for Stereocontrol

  • Question: My Brown allylation is resulting in low yield and poor enantioselectivity. What are the likely causes and solutions?

  • Answer: Low yield and poor stereocontrol in Brown allylation are common issues that can often be traced back to the reaction conditions and reagents. Here are some key factors to investigate:

    • Solvent Choice: The reaction is highly sensitive to the solvent used. While Grignard reagents are often available in THF, the Brown allylation typically proceeds with better selectivity in diethyl ether (Et2O). THF is a more strongly coordinating solvent and can interfere with the Lewis acidity of the allylborane reagent, diminishing stereoselectivity. It is recommended to use Et2O as the solvent for the reaction.[1]

    • Magnesium Salts: The presence of magnesium salts, byproducts from the formation of the allylborane reagent from a Grignard reagent, can negatively impact the reaction's yield and selectivity. It is crucial to precipitate and remove these salts before the addition of the aldehyde. If you are not observing a precipitate, it may be due to the use of THF, in which magnesium salts are more soluble.[1]

    • Reagent Quality: Ensure the (+)-DIP-Chloride is of high purity and has been stored under anhydrous conditions. The quality of the allyl Grignard reagent is also critical.

    • Temperature Control: Strict temperature control is essential. The reaction should be maintained at -78 °C during the addition of the aldehyde to maximize stereoselectivity.

2. Ring-Closing Metathesis (RCM)

  • Question: The ring-closing metathesis step is giving a low yield of the desired lactam and forming side products. How can I optimize this reaction?

  • Answer: Ring-closing metathesis involving nitrogen-containing compounds can be challenging due to the potential for the nitrogen's lone pair to interact with the metal catalyst.

    • Catalyst Choice: Not all RCM catalysts are suitable for nitrogen-containing substrates. The Bonandi et al. synthesis of this compound found that some catalysts led to a mixture of the desired product and cross-metathesis side products. They reported success with a specific Umicore catalyst (M73-SIMes). If you are observing side products, consider screening different generations of Grubbs or Hoveyda-Grubbs catalysts, as their activity and selectivity can vary significantly with the substrate.[2]

    • Catalyst Deactivation: The lone pair of electrons on the nitrogen atom can coordinate to the ruthenium center of the catalyst, leading to deactivation. If you suspect catalyst deactivation, you can try using a higher catalyst loading or adding the catalyst in portions throughout the reaction.

    • Reaction Conditions: Ensure the reaction is performed under an inert atmosphere with degassed solvents. Oxygen can also deactivate the catalyst. The reaction temperature and concentration can also be optimized to favor the intramolecular RCM over intermolecular side reactions.

3. Reduction of α,β-Unsaturated Lactam

  • Question: I am having trouble with the selective 1,4-reduction of the α,β-unsaturated lactam. What are the best practices for this step?

  • Answer: The goal is the conjugate (1,4) reduction of the double bond without affecting the lactam carbonyl.

    • Reducing Agent: The choice of reducing agent is critical for achieving 1,4-selectivity over 1,2-reduction of the carbonyl. While the original paper uses Pd/C with hydrogen gas, other methods for 1,4-reduction of α,β-unsaturated carbonyls include the use of catecholborane or transfer hydrogenation with a hydrogen donor like 2-propanol.[3][4] If you are observing over-reduction or reduction of the carbonyl, consider milder reducing agents or optimizing the reaction conditions (temperature, pressure, reaction time).

    • Catalyst Poisoning: The nitrogen and other functional groups in the molecule can potentially poison the palladium catalyst. Ensure the starting material is pure and consider using a higher catalyst loading if the reaction is sluggish.

4. Dess-Martin Periodinane (DMP) Oxidation

  • Question: The work-up of my Dess-Martin oxidation is problematic, leaving behind byproducts that complicate purification. How can I improve the work-up?

  • Answer: The byproducts of DMP oxidation, primarily the reduced periodinane, can indeed be difficult to remove.

    • Aqueous Work-up: A common and effective work-up procedure involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. This will neutralize the acetic acid byproduct and reduce the excess DMP and its reduced form to more easily removable species.

    • Filtration: The reduced iodine byproducts are often insoluble in less polar organic solvents like diethyl ether or hexanes. After quenching, you can dilute the reaction mixture with one of these solvents to precipitate the byproducts, which can then be removed by filtration through a pad of Celite.[5]

    • Buffered Conditions: For substrates that are sensitive to the acetic acid generated during the reaction, adding a mild base like pyridine to the reaction mixture can prevent potential side reactions.[6]

5. Boc Protection and Deprotection

  • Question: I am experiencing incomplete Boc protection of the piperidine nitrogen, or observing side reactions during the acidic deprotection step. What should I consider?

  • Answer:

    • Boc Protection: Incomplete protection can be due to steric hindrance or suboptimal reaction conditions. Ensure you are using a sufficient excess of Boc-anhydride and a suitable base (like triethylamine or DMAP as a catalyst). If the amine is part of a zwitterionic structure, solubility can be an issue. Running the reaction in a basic aqueous solution can improve solubility and prevent the formation of mixed anhydride dimers.

    • Boc Deprotection: The final step in the synthesis of this compound involves the deprotection of two Boc groups. This is typically achieved with a strong acid like trifluoroacetic acid (TFA) or HCl in an organic solvent.[2] While this compound itself is relatively robust, be aware that acid-labile functional groups can be affected. If you are working with derivatives containing other acid-sensitive groups, you may need to screen different deprotection conditions (e.g., varying the acid concentration, temperature, or reaction time). For highly sensitive substrates, solvent-free deprotection using ex situ generated HCl gas can be a milder alternative.[7]

6. Purification of Polar Amine Intermediates

  • Question: I am struggling with the column chromatography of the piperidine-containing intermediates. I'm observing significant peak tailing and poor separation.

  • Answer: The basic nature of the piperidine nitrogen can lead to strong interactions with the acidic silanol groups on standard silica gel, causing peak tailing and sometimes irreversible adsorption.

    • Mobile Phase Additives: A common solution is to add a small amount of a basic modifier to the mobile phase to compete with your compound for binding to the silica. Triethylamine (TEA) at a concentration of 0.1-2% is a very common and effective additive. Ammonium hydroxide can also be used, particularly with more polar solvent systems.[2][8]

    • Alternative Stationary Phases: If mobile phase additives are insufficient, consider using a different stationary phase.

      • Amine-functionalized silica: This is an excellent option as the basic surface minimizes the unwanted interactions with basic analytes.[9]

      • Alumina (basic or neutral): Alumina is less acidic than silica and can be a good alternative for the purification of basic compounds.[2]

    • Reversed-Phase Chromatography: For highly polar intermediates, reversed-phase chromatography (e.g., with a C18 column) might be a suitable alternative. By adjusting the mobile phase pH to be about 2 units above the amine's pKa, the amine will be in its neutral form, leading to better retention and separation.[2]

Frequently Asked Questions (FAQs)

  • Q1: What is the reported overall yield for the multi-step synthesis of this compound?

    • A1: A 2020 publication by Bonandi et al. reports an overall yield of 9% over 13 steps, starting from a key homoallylic alcohol.[2][10][11]

  • Q2: Why is stereocontrol so critical in this synthesis?

    • A2: this compound is a C2-symmetrical molecule with two stereocenters. To obtain the desired (R,R)-enantiomer, a strict control of stereochemistry is required throughout the synthesis. The key step for establishing this stereochemistry is the asymmetric Brown allylation.[2]

  • Q3: What are the main challenges in constructing the bis-piperidine core?

    • A3: The primary challenges include the stereoselective formation of the two piperidine rings with the correct configuration at the C-2 position and the formation of the 2-propanone bridge connecting them. The synthesis often involves the construction of a single piperidine precursor which is then coupled to form the final bis-piperidine structure.

  • Q4: Are there alternative synthetic strategies for this compound?

    • A4: Yes, other synthetic approaches have been reported. For example, some strategies utilize a double intramolecular aza-Michael reaction to form the bis-piperidine core.[12] Another approach involves a bidirectional cross-metathesis reaction.[13]

Quantitative Data Summary

StepReagents and ConditionsYield (%)Reference
Azide FormationPPh₃, DIAD, DPPA, THF, 0 °C to rt85Bonandi et al.
Staudinger ReductionPPh₃, THF, H₂O99Bonandi et al.
Ring-Closing MetathesisUmicore catalyst, CH₂Cl₂, 50 °C71Bonandi et al.
Lactam ReductionPd/C, H₂, MeOHquant.Bonandi et al.
TBS DeprotectionTBAF, THF71Bonandi et al.
DMP OxidationDMP, CH₂Cl₂quant.Bonandi et al.
Boc DeprotectionTFA, CH₂Cl₂-Bonandi et al.
Overall Yield 13 steps 9 Bonandi et al.

Experimental Protocols

Key Experiment: Ring-Closing Metathesis to form α,β-Unsaturated Lactam

This protocol is adapted from the synthesis reported by Bonandi et al.

  • Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve the diene precursor (1.0 eq) in anhydrous and degassed dichloromethane (to a concentration of approximately 0.02 M).

  • Catalyst Addition: In a separate flask, dissolve the Umicore M73-SIMes catalyst (approx. 1 mol%) in a small amount of degassed dichloromethane. Add the catalyst solution dropwise to the solution of the diene.

  • Reaction: Stir the reaction mixture at 50 °C for 5 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol, 98:2) to afford the desired α,β-unsaturated lactam.

Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_reaction Ring-Closing Metathesis cluster_workup Work-up and Purification cluster_product Final Product start_mat Diene Precursor dissolve Dissolve in degassed CH2Cl2 start_mat->dissolve add_catalyst Add Umicore Catalyst Solution dissolve->add_catalyst react Stir at 50°C for 5h add_catalyst->react concentrate Concentrate in vacuo react->concentrate chromatography Silica Gel Chromatography concentrate->chromatography product α,β-Unsaturated Lactam chromatography->product

Caption: Experimental workflow for the Ring-Closing Metathesis step.

troubleshooting_purification cluster_solutions Troubleshooting Solutions cluster_outcome Expected Outcome start Problem: Peak Tailing in Silica Gel Chromatography solution1 Modify Mobile Phase: Add 0.1-2% Triethylamine or Ammonium Hydroxide start->solution1 solution2 Change Stationary Phase: Use Amine-functionalized Silica or Alumina start->solution2 solution3 Switch Chromatography Mode: Use Reversed-Phase (C18) with pH-adjusted mobile phase start->solution3 outcome Improved Peak Shape and Separation solution1->outcome solution2->outcome solution3->outcome

References

Technical Support Center: Total Synthesis of (-)-Anaferine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (-)-Anaferine total synthesis. The information is based on established synthetic routes, focusing on potential challenges and their solutions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the total synthesis of this compound, presented in a question-and-answer format.

1. Asymmetric Brown Allylation

  • Question: My Asymmetric Brown Allylation step is resulting in low diastereoselectivity and/or a low yield of the desired homoallylic alcohol. What are the potential causes and solutions?

    • Answer: Low diastereoselectivity or yield in Brown Allylation can stem from several factors. Firstly, the purity of the chiral reagent, (+)-B-chlorodiisopinocampheylborane ((+)-DIP-Cl), is critical. Ensure it is freshly opened or has been stored under strict anhydrous conditions. The solvent choice is also crucial; diethyl ether is generally preferred over THF as magnesium salts are less soluble and can be filtered off, preventing interference with the reaction. The reaction temperature must be strictly maintained at -78°C during the addition of the aldehyde to maximize stereoselectivity. Finally, ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the reagents by moisture.

2. Mitsunobu Reaction for Azide Formation

  • Question: I am experiencing a low yield of the azide product during the Mitsunobu reaction and difficulty in purifying the product from triphenylphosphine oxide. How can I improve this step?

    • Answer: Low yields in the Mitsunobu reaction can be due to an insufficiently acidic nucleophile or side reactions. Diphenylphosphoryl azide (DPPA) is an effective azide source.[1] To improve the reaction, ensure that the alcohol, triphenylphosphine (PPh3), and DPPA are dissolved in anhydrous THF before the slow, dropwise addition of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) at 0°C.[1] Pre-forming the betaine by adding DEAD to PPh3 before the addition of the alcohol and DPPA can sometimes improve results. Purification can be challenging due to the formation of triphenylphosphine oxide. Using polymer-supported triphenylphosphine can simplify the workup as the phosphine oxide byproduct can be removed by filtration. Alternatively, chromatography on silica gel is the standard method for purification.

3. Staudinger Reduction

  • Question: The Staudinger reduction of my azide to the corresponding amine is incomplete, or I am observing side products. What could be the issue?

    • Answer: The Staudinger reduction is a mild method for converting azides to amines.[1][2] Incomplete reaction is often due to insufficient hydrolysis of the intermediate aza-ylide. Ensure that after the reaction with triphenylphosphine, sufficient water is added and the mixture is stirred vigorously to facilitate complete hydrolysis to the amine and triphenylphosphine oxide. If carbonyl compounds are present as impurities in your starting material, the intermediate iminophosphorane can undergo an aza-Wittig reaction to form imines. Purifying the azide before the reduction is crucial to avoid this side reaction.

4. Ring-Closing Metathesis (RCM)

  • Question: My ring-closing metathesis reaction to form the α,β-unsaturated lactam is sluggish, or the yield is low. How can I optimize this step?

    • Answer: The success of RCM is highly dependent on the catalyst, solvent, and reaction conditions. For the synthesis of the α,β-unsaturated lactam in the this compound synthesis, the Umicore M73 SIMes catalyst has been reported to be effective.[1] Ensure the catalyst is handled under an inert atmosphere to prevent deactivation. The choice of solvent is also critical; anhydrous dichloromethane (DCM) or toluene are commonly used. The reaction is typically run at reflux. If the reaction is slow, a higher catalyst loading or a different generation Grubbs-type catalyst could be screened. It is also important to ensure the starting diene is of high purity, as impurities can poison the catalyst.

Frequently Asked Questions (FAQs)

  • What is a typical overall yield for the total synthesis of this compound?

    • The reported stereoselective total synthesis by Bonandi et al. (2020) achieved an overall yield of 9% over 13 steps.[1][3][4][5]

  • What are the key stereochemistry-determining steps in the synthesis?

    • The two key stereochemistry-determining steps are the asymmetric Brown allylations which set the chiral centers of the two piperidine rings.[1] The Mitsunobu reaction also proceeds with an inversion of configuration, which is crucial for establishing the correct stereochemistry of a key intermediate.[1]

  • Are there alternative synthetic routes to this compound?

    • Yes, other synthetic strategies have been reported. Stapper and Blechert developed a route utilizing a tandem ring rearrangement metathesis.[5] Del Pozo and co-workers reported a synthesis of the (+)-enantiomer using a double intramolecular aza-Michael reaction.[5][6]

Quantitative Data

Table 1: Reported Yields for Key Steps in the Total Synthesis of this compound

Step No.ReactionStarting MaterialProductReported Yield (%)Reference
1Silylation(R,S)-1-(1-(tert-butoxycarbonyl)piperidin-2-yl)but-3-en-2-ol(R,S)-tert-butyl 2-(2-((tert-butyldimethylsilyl)oxy)but-3-en-1-yl)piperidine-1-carboxylate95[1]
2Oxidative Cleavage(R,S)-tert-butyl 2-(2-((tert-butyldimethylsilyl)oxy)but-3-en-1-yl)piperidine-1-carboxylate(R)-tert-butyl 2-((tert-butyldimethylsilyl)oxy)acetaldehyde85[1]
3Asymmetric Brown Allylation(R)-tert-butyl 2-((tert-butyldimethylsilyl)oxy)acetaldehyde(2R,3S)-tert-butyl 2-(1-((tert-butyldimethylsilyl)oxy)pent-4-en-2-yl)piperidine-1-carboxylate70[1]
4Mitsunobu Reaction(2R,3S)-tert-butyl 2-(1-((tert-butyldimethylsilyl)oxy)pent-4-en-2-yl)piperidine-1-carboxylate(2R,3R)-tert-butyl 2-(2-azidopent-4-en-1-yloxy)(tert-butyl)dimethylsilane75[1]
5Staudinger Reduction(2R,3R)-tert-butyl 2-(2-azidopent-4-en-1-yloxy)(tert-butyl)dimethylsilane(2R,3R)-tert-butyl 2-(1-((tert-butyldimethylsilyl)oxy)pent-4-en-2-yl)piperidine-1-carboxylate98[1]
6Acylation(2R,3R)-tert-butyl 2-(1-((tert-butyldimethylsilyl)oxy)pent-4-en-2-yl)piperidine-1-carboxylate(R)-tert-butyl 2-((S)-1-((tert-butyldimethylsilyl)oxy)-2-acrylamidopent-4-en-1-yl)piperidine-1-carboxylate92[1]
7Ring-Closing Metathesis(R)-tert-butyl 2-((S)-1-((tert-butyldimethylsilyl)oxy)-2-acrylamidopent-4-en-1-yl)piperidine-1-carboxylate(R)-tert-butyl 2-((S)-2-((tert-butyldimethylsilyl)oxy)-1-oxo-1,2,3,6-tetrahydropyridin-3-yl)methyl)piperidine-1-carboxylate80[1]
8Hydrogenation(R)-tert-butyl 2-((S)-2-((tert-butyldimethylsilyl)oxy)-1-oxo-1,2,3,6-tetrahydropyridin-3-yl)methyl)piperidine-1-carboxylate(R)-tert-butyl 2-((S)-2-((tert-butyldimethylsilyl)oxy)-6-oxopiperidin-2-yl)methyl)piperidine-1-carboxylatequant.[1]
9Reduction of Lactam(R)-tert-butyl 2-((S)-2-((tert-butyldimethylsilyl)oxy)-6-oxopiperidin-2-yl)methyl)piperidine-1-carboxylate(2R,2'R)-di-tert-butyl 2,2'-(2-((tert-butyldimethylsilyl)oxy)propane-1,3-diyl)bis(piperidine-1-carboxylate)85[1]
10Desilylation(2R,2'R)-di-tert-butyl 2,2'-(2-((tert-butyldimethylsilyl)oxy)propane-1,3-diyl)bis(piperidine-1-carboxylate)(2R,2'R)-di-tert-butyl 2,2'-(2-hydroxypropane-1,3-diyl)bis(piperidine-1-carboxylate)71[1]
11Oxidation(2R,2'R)-di-tert-butyl 2,2'-(2-hydroxypropane-1,3-diyl)bis(piperidine-1-carboxylate)di-tert-butyl (2R,2'R)-2,2'-(2-oxopropane-1,3-diyl)bis(piperidine-1-carboxylate)88[1]
12Deprotectiondi-tert-butyl (2R,2'R)-2,2'-(2-oxopropane-1,3-diyl)bis(piperidine-1-carboxylate)This compound99[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below, based on the synthesis reported by Bonandi et al. (2020).[1]

1. Asymmetric Brown Allylation

To a solution of (+)-B-chlorodiisopinocampheylborane ((+)-DIP-Cl) (1.5 mmol) in anhydrous diethyl ether (5 mL) at -78°C under an argon atmosphere is added allylmagnesium bromide (1 M in diethyl ether, 1.5 mL, 1.5 mmol). The mixture is stirred at -78°C for 30 minutes and then at 0°C for 1 hour. The resulting white precipitate of magnesium salts is allowed to settle, and the clear supernatant containing the allylborane reagent is cannulated into a separate flask at -78°C. A solution of the aldehyde (1.0 mmol) in anhydrous diethyl ether (2 mL) is then added dropwise. The reaction is stirred at -78°C for 3 hours and then quenched by the addition of methanol (2 mL). The mixture is warmed to room temperature, and a solution of 3M NaOH (2 mL) and 30% H2O2 (2 mL) is added. The mixture is stirred for 1 hour, and the layers are separated. The aqueous layer is extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

2. Mitsunobu Reaction

To a solution of the alcohol (1.0 mmol), triphenylphosphine (1.5 mmol), and diphenylphosphoryl azide (1.5 mmol) in anhydrous THF (10 mL) at 0°C under an argon atmosphere is added diethyl azodicarboxylate (DEAD) (1.5 mmol) dropwise. The reaction mixture is stirred at 0°C for 30 minutes and then at room temperature for 16 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the azide.

3. Staudinger Reduction

To a solution of the azide (1.0 mmol) in THF (10 mL) is added triphenylphosphine (1.2 mmol). The reaction mixture is stirred at room temperature for 4 hours. Water (1 mL) is then added, and the mixture is stirred for an additional 12 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to give the amine.

4. Ring-Closing Metathesis

To a solution of the acrylamide diene (1.0 mmol) in anhydrous and degassed dichloromethane (DCM) (100 mL, 0.01 M) under an argon atmosphere is added Umicore M73 SIMes catalyst (0.05 mmol). The reaction mixture is heated to reflux for 12 hours. The mixture is then cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the α,β-unsaturated lactam.

Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_core Core Assembly cluster_end Final Steps 2_Piperidine_Ethanol 2-Piperidine Ethanol Protection N-Protection 2_Piperidine_Ethanol->Protection Oxidation_1 Oxidation to Aldehyde Protection->Oxidation_1 Homoallylic_Alcohol_1 Asymmetric Brown Allylation Oxidation_1->Homoallylic_Alcohol_1 Silylation Silylation Homoallylic_Alcohol_1->Silylation Oxidative_Cleavage Oxidative Cleavage Silylation->Oxidative_Cleavage Aldehyde_2 Aldehyde Intermediate Oxidative_Cleavage->Aldehyde_2 Brown_Allylation_2 Asymmetric Brown Allylation Aldehyde_2->Brown_Allylation_2 Mitsunobu Mitsunobu Reaction (Azide) Brown_Allylation_2->Mitsunobu Staudinger Staudinger Reduction (Amine) Mitsunobu->Staudinger Acylation Acylation Staudinger->Acylation RCM Ring-Closing Metathesis Acylation->RCM Hydrogenation Hydrogenation RCM->Hydrogenation Lactam_Reduction Lactam Reduction Hydrogenation->Lactam_Reduction Desilylation Desilylation Lactam_Reduction->Desilylation Oxidation_2 Oxidation to Ketone Desilylation->Oxidation_2 Deprotection Deprotection Oxidation_2->Deprotection Anaferine This compound Deprotection->Anaferine

Caption: Synthetic workflow for the total synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Low_Yield Low Yield in a Synthetic Step Reagent_Purity Impure Reagents or Solvents Low_Yield->Reagent_Purity Reaction_Conditions Suboptimal Conditions (Temp, Time, Conc.) Low_Yield->Reaction_Conditions Side_Reactions Competing Side Reactions Low_Yield->Side_Reactions Workup_Issues Inefficient Workup or Purification Low_Yield->Workup_Issues Purify_Reagents Purify/Dry Reagents & Solvents Reagent_Purity->Purify_Reagents Optimize_Conditions Optimize Reaction Parameters Reaction_Conditions->Optimize_Conditions Modify_Protocol Modify Protocol to Minimize Side Products Side_Reactions->Modify_Protocol Improve_Workup Refine Workup & Purification Technique Workup_Issues->Improve_Workup Improved_Yield Improved Yield Purify_Reagents->Improved_Yield Optimize_Conditions->Improved_Yield Modify_Protocol->Improved_Yield Improve_Workup->Improved_Yield

Caption: A logical workflow for troubleshooting low yields in organic synthesis.

References

overcoming stereocontrol issues in (-)-Anaferine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of (-)-Anaferine

Welcome to the technical support center for the synthesis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to stereocontrol in their synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the main stereochemical challenges in the total synthesis of this compound?

A1: The primary stereochemical challenge in synthesizing this compound lies in the precise control of the two chiral centers at the C2 and C2' positions of the piperidine rings, leading to the desired (R,R) configuration.[1] this compound is a C2-symmetrical bis-piperidine alkaloid, and its synthesis requires a robust strategy to control both relative and absolute stereochemistry to avoid the formation of the (+)-(S,S)-enantiomer and the meso-diastereomer.[1]

Q2: What are the common strategies to control stereochemistry in this compound synthesis?

A2: Several strategies have been successfully employed, including:

  • Asymmetric Catalysis: Methods like the Brown asymmetric allylation are used to introduce chirality with high selectivity.[1][2]

  • Chiral Auxiliaries: The use of temporarily attached chiral groups, such as N-sulfinyl amines, can direct the stereochemical outcome of key bond-forming reactions.[1][3]

  • Substrate Control: Utilizing existing stereocenters in advanced intermediates to direct the formation of new ones.

  • Chiral Pool Synthesis: Starting from readily available chiral molecules that already contain one of the required stereocenters.[4]

Q3: What is the absolute configuration of naturally occurring this compound?

A3: The naturally occurring this compound is the (R,R)-enantiomer.[1] Its enantiomer, (+)-anaferine, has the (S,S)-configuration.[1]

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in Asymmetric Allylation

Q: My asymmetric allylation reaction to create the homoallylic alcohol intermediate is yielding a low diastereomeric ratio (d.r.). What are the potential causes and solutions?

A: Low diastereoselectivity in the Brown asymmetric allylation is a common issue. Here are some potential causes and troubleshooting steps:

  • Reagent Quality: The purity and activity of the chiral borane reagent, such as (–)-B-allyldiisopinocampheylborane, are critical. Ensure the reagent is fresh or has been stored under appropriate inert conditions to prevent decomposition.

  • Reaction Temperature: Temperature control is crucial for stereoselectivity. Running the reaction at the recommended low temperatures (e.g., -78 °C or -100 °C) is essential. Any temperature fluctuations can lead to a decrease in the d.r.

  • Solvent Purity: Ensure the use of dry, high-purity solvents. Trace amounts of water or other protic impurities can react with the borane reagent and reduce its effectiveness.

  • Aldehyde Purity: The purity of the aldehyde substrate is also important. Impurities can interfere with the reaction. Purify the aldehyde by chromatography or distillation before use.

  • Stirring and Addition Rate: Slow, dropwise addition of the aldehyde to the pre-cooled solution of the allylborane reagent is recommended to maintain a low localized concentration of the aldehyde and ensure efficient mixing.

Issue 2: Difficulty in Separating Diastereomers

Q: I have obtained a mixture of diastereomers after the key stereocontrol step, but they are difficult to separate by column chromatography. What can I do?

A: Co-elution of diastereomers is a frequent challenge. Consider the following approaches:

  • Chromatography Optimization:

    • Solvent System: Experiment with different solvent systems (e.g., varying the polarity with different combinations of hexanes, ethyl acetate, dichloromethane, etc.). Sometimes, a less polar or a more complex ternary or quaternary solvent system can improve separation.

    • Stationary Phase: If using silica gel, consider trying a different stationary phase, such as alumina or a bonded-phase silica (e.g., diol, cyano).

    • Technique: High-Performance Liquid Chromatography (HPLC) with a chiral or even a standard stationary phase might provide the necessary resolution that flash chromatography cannot.

  • Derivatization: Convert the diastereomeric mixture into derivatives that may have better separation properties. For example, esterification or silylation of a hydroxyl group can alter the polarity and conformational properties of the molecules, potentially allowing for easier separation. The protecting group can be removed after separation.

  • Recrystallization: If the diastereomers are crystalline, fractional crystallization can be an effective purification method. This may require screening various solvents to find one that provides differential solubility for the diastereomers.

Issue 3: Low Enantiomeric Excess (e.e.)

Q: The enantiomeric excess of my final product is lower than expected. How can I improve this?

A: Low enantiomeric excess points to issues in the steps that establish the absolute stereochemistry.

  • Chiral Catalyst/Auxiliary Purity: The enantiomeric purity of your chiral catalyst or auxiliary is paramount. Use reagents with the highest available enantiomeric purity.

  • Reaction Conditions: For catalytic asymmetric reactions, factors such as catalyst loading, temperature, and reaction time can significantly impact the e.e. A systematic optimization of these parameters is often necessary.

  • Racemization: Investigate the possibility of racemization at any stage of the synthesis. Stereocenters, particularly those alpha to a carbonyl group, can be susceptible to epimerization under acidic or basic conditions. Review your reaction and work-up procedures to ensure they are performed under mild conditions.

  • Alternative Chiral Ligands/Auxiliaries: If optimizing the reaction conditions does not yield the desired e.e., consider screening a different set of chiral ligands or auxiliaries. Different chiral scaffolds can offer different steric and electronic environments that may lead to better stereochemical induction for your specific substrate.

Data Presentation

Table 1: Diastereoselectivity in the Asymmetric Allylation Step for the Synthesis of a Key Homoallylic Alcohol Intermediate.

EntryChiral ReagentSubstrateDiastereomeric Ratio (d.r.)Reference
1(–)-B-allyldiisopinocampheylboraneAldehyde 785:15Bonandi et al., 2020[2]

Experimental Protocols

Protocol 1: Asymmetric Allylation of Aldehyde 7 (Bonandi et al., 2020)

This protocol describes the key stereoselective step in the synthesis of a homoallylic alcohol intermediate, which is a precursor to this compound.

Reaction: Asymmetric allylation of aldehyde 7 using (–)-B-allyldiisopinocampheylborane.

Procedure:

  • A solution of (–)-B-allyldiisopinocampheylborane (specific molarity and volume as per stoichiometry) in a suitable dry solvent (e.g., diethyl ether) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • A solution of aldehyde 7 (1 equivalent) in the same dry solvent is added dropwise to the cooled solution of the chiral borane over a period of 30 minutes.

  • The reaction mixture is stirred at -78 °C for a specified time (e.g., 1-3 hours), and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of an appropriate quenching agent (e.g., methanol or acetaldehyde).

  • The mixture is allowed to warm to room temperature, and then an oxidative work-up is performed. This typically involves the addition of an aqueous solution of sodium hydroxide followed by the slow, careful addition of hydrogen peroxide at 0 °C.

  • After stirring for a period (e.g., 1 hour) at room temperature, the aqueous and organic layers are separated. The aqueous layer is extracted multiple times with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure.

  • The resulting crude product, a mixture of diastereomeric homoallylic alcohols, is purified by flash column chromatography on silica gel. The diastereomeric ratio is determined by ¹H-NMR analysis of the purified product or the reaction mixture.[2]

Visualizations

Diagrams

stereoselective_synthesis_workflow start Commercially Available 2-Piperidine Ethanol step1 Protection of Piperidine Nitrogen start->step1 step2 Oxidation to Aldehyde step1->step2 step3 Key Stereocontrol Step: Asymmetric Allylation step2->step3 step4 Formation of Homoallylic Alcohol (Diastereomeric Mixture) step3->step4 d.r. = 85:15 step5 Chromatographic Separation step4->step5 step6 Desired (R,S)-Diastereomer step5->step6 step7 Further Transformations (e.g., Lactamization) step6->step7 final This compound (R,R)-enantiomer step7->final

Caption: Workflow for the stereoselective synthesis of this compound.

stereocontrol_strategies cluster_main Approaches to Stereocontrol in this compound Synthesis cluster_methods main Stereocontrol Challenge: Establish (R,R) configuration method1 Asymmetric Catalysis (e.g., Brown Allylation) main->method1 method2 Chiral Auxiliaries (e.g., N-Sulfinyl Amines) main->method2 method3 Chiral Pool Synthesis main->method3

Caption: Key strategies for achieving stereocontrol.

References

Technical Support Center: Purification of (-)-Anaferine from Crude Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (-)-anaferine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the isolation and purification of this compound from crude extracts, particularly from Withania somnifera.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in purifying this compound from Withania somnifera crude extracts?

A1: Researchers may encounter several challenges during the purification of this compound, a bis-piperidine alkaloid, from Withania somnifera extracts. These include:

  • Co-elution of structurally similar compounds: Crude extracts of Withania somnifera are complex mixtures containing other alkaloids such as withanine, cuscohygrine, and anahygrine, as well as a major class of C28 steroidal lactones called withanolides (e.g., withaferin A).[1][2][3] These compounds have a range of polarities, and some may co-elute with this compound during chromatographic separation.

  • Peak tailing during column chromatography: As a basic compound, this compound can interact with acidic silanol groups on the surface of silica gel, a common stationary phase. This interaction can lead to significant peak tailing, resulting in poor resolution and lower purity of the collected fractions.

  • Low abundance: The concentration of specific alkaloids like this compound in the crude extract can be low, necessitating efficient extraction and purification methods to obtain a sufficient quantity for further research.

  • Potential for degradation: Alkaloids can be sensitive to pH and temperature.[4][5] Prolonged exposure to harsh acidic or basic conditions, or high temperatures during extraction and purification, may lead to degradation of this compound.

Q2: Which chromatographic techniques are most suitable for the purification of this compound?

A2: The most commonly employed technique for the purification of alkaloids from plant extracts is column chromatography using silica gel as the stationary phase.[6][7] For higher resolution and purity, preparative High-Performance Liquid Chromatography (HPLC) can be utilized, especially for final purification steps.[8][9]

Q3: How can I monitor the purification process?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method to monitor the separation of compounds during column chromatography.[10] By spotting the crude mixture, fractions collected from the column, and a reference standard (if available) on a TLC plate, you can visualize the separation and identify the fractions containing the target compound. Staining with reagents like ninhydrin or Dragendorff's reagent can help in visualizing alkaloids.

Q4: What is the stability of this compound during purification?

A4: While specific stability data for this compound is limited, alkaloids, in general, can be sensitive to pH and temperature extremes.[4][5][11] It is advisable to avoid prolonged exposure to strong acids or bases and high temperatures. Studies on Withania somnifera extracts have shown that withanolides can degrade under accelerated storage conditions of high temperature and humidity, suggesting that careful handling of the extract is crucial to preserve all its constituents, including this compound.[11][12]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Column Chromatography Issues

Q5: My this compound peak is showing significant tailing on the silica gel column. How can I resolve this?

A5: Peak tailing for basic compounds like this compound on silica gel is a common problem due to the interaction between the basic nitrogen atoms of the alkaloid and the acidic silanol groups of the stationary phase. Here are some solutions:

  • Use a basic modifier in the mobile phase: Adding a small amount of a base, such as triethylamine (0.1-1%) or ammonia, to the eluent can neutralize the acidic sites on the silica gel, leading to more symmetrical peaks.

  • Use a different stationary phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a polymer-based reversed-phase column in preparative HPLC.

  • Check for column overloading: Tailing can also occur if the column is overloaded with the crude extract. As a general rule, the amount of crude material should be about 1-2% of the mass of the silica gel.

Q6: I am not getting good separation between this compound and other impurities. What can I do?

A6: Poor separation can be due to several factors. Here are some troubleshooting steps:

  • Optimize the solvent system: The polarity of the mobile phase is critical for good separation. If the separation is poor, try adjusting the solvent gradient or using a different solvent system. A common approach is to start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or methanol. For this compound, solvent systems like hexane:EtOAc and CH2Cl2:MeOH have been used in synthetic chemistry, which can be a good starting point.[6]

  • Try a different chromatographic technique: If silica gel column chromatography does not provide adequate separation, consider using preparative HPLC with a suitable column (e.g., C18 reversed-phase or a chiral column if separating stereoisomers).

  • Perform multiple chromatographic steps: It may be necessary to use a combination of different chromatographic techniques to achieve the desired purity. For example, an initial separation on a silica gel column can be followed by a final purification step using preparative HPLC.

Extraction and Sample Preparation Issues

Q7: I am experiencing low yield of alkaloids from my initial extraction. How can I improve this?

A7: Low extraction yield can be due to inefficient extraction methods or degradation of the target compounds.

  • Optimize the extraction solvent: The choice of solvent is crucial. Methanol or ethanol are commonly used for extracting alkaloids. An aqueous-alcoholic solvent can also be effective.[13]

  • Use an appropriate extraction technique: Soxhlet extraction, maceration, or ultrasound-assisted extraction can be used. The choice of method depends on the stability of the target compound and the available equipment.[6][10]

  • Acid-base extraction: To selectively extract alkaloids, an acid-base extraction can be performed. The plant material is first extracted with an acidic solution to protonate the alkaloids and make them water-soluble. The aqueous extract is then basified to deprotonate the alkaloids, which can then be extracted with an organic solvent.

Experimental Protocols

General Protocol for the Isolation of this compound from Withania somnifera Roots

This protocol is a generalized procedure based on common practices for alkaloid isolation and should be optimized for your specific experimental conditions.

1. Extraction

  • Dry the roots of Withania somnifera at room temperature in the shade and then grind them into a coarse powder.

  • Extract the powdered root material (e.g., 100 g) with methanol (e.g., 500 mL) using a Soxhlet apparatus for 24-48 hours.[6] Alternatively, macerate the powder in methanol at room temperature for 3-4 days with occasional shaking.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

2. Acid-Base Partitioning

  • Dissolve the crude methanolic extract in 1 M hydrochloric acid.

  • Wash the acidic solution with a non-polar organic solvent like hexane or diethyl ether to remove non-basic compounds.

  • Basify the aqueous layer to a pH of 9-10 with a base such as ammonium hydroxide.

  • Extract the liberated alkaloids with an organic solvent like dichloromethane or chloroform.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alkaloid fraction.

3. Silica Gel Column Chromatography

  • Prepare a slurry of silica gel (230-400 mesh) in the initial mobile phase (e.g., hexane or dichloromethane).[14][15][16]

  • Pack a glass column with the silica gel slurry.[17]

  • Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column.

  • Elute the column with a gradient of increasing polarity. A common gradient is starting with 100% dichloromethane and gradually adding methanol. For example, a stepwise gradient of dichloromethane:methanol (100:0, 99:1, 98:2, 95:5, etc.) can be used.[6]

  • Collect fractions and monitor them by TLC.

  • Combine the fractions containing this compound and concentrate them under reduced pressure.

4. (Optional) Preparative HPLC

  • For final purification, the enriched fraction from column chromatography can be subjected to preparative HPLC.

  • A C18 reversed-phase column is often suitable. The mobile phase could be a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

  • The separation conditions (gradient, flow rate) should be optimized based on analytical HPLC runs.

Data Presentation

The following table summarizes typical solvent systems used in the column chromatography of synthetic this compound intermediates, which can serve as a starting point for developing a purification protocol from crude extracts.

Compound Stage Stationary Phase Mobile Phase (Solvent System) Reference
Synthetic IntermediateSilica GelHexane:EtOAc = 9:1[6]
Synthetic IntermediateSilica GelHexane:EtOAc = 8:2[6]
Synthetic IntermediateSilica GelCH2Cl2:MeOH = 95:5[6]

Visualizations

Experimental Workflow for this compound Purification

experimental_workflow start Start: Crude Extract of Withania somnifera extraction Solvent Extraction (e.g., Methanol) start->extraction acid_base Acid-Base Partitioning extraction->acid_base column_chrom Silica Gel Column Chromatography acid_base->column_chrom prep_hplc Preparative HPLC (Optional Final Purification) column_chrom->prep_hplc end Pure this compound column_chrom->end If sufficiently pure prep_hplc->end

Caption: A generalized experimental workflow for the purification of this compound.

Troubleshooting Logic for Poor Separation in Column Chromatography

troubleshooting_workflow start Problem: Poor Separation of this compound check_tlc Review TLC Data start->check_tlc optimize_solvent Optimize Mobile Phase (Adjust Polarity/Gradient) check_tlc->optimize_solvent Sub-optimal Rf values check_loading Check for Column Overloading check_tlc->check_loading Broad/streaking spots solution Improved Separation optimize_solvent->solution reduce_load Reduce Sample Load check_loading->reduce_load Yes add_modifier Add Basic Modifier to Eluent (e.g., Triethylamine) check_loading->add_modifier No, peak tailing observed reduce_load->solution change_stationary_phase Consider Alternative Stationary Phase (e.g., Alumina, Reversed-Phase) add_modifier->change_stationary_phase Tailing persists add_modifier->solution use_prep_hplc Utilize Preparative HPLC change_stationary_phase->use_prep_hplc Further purification needed use_prep_hplc->solution

References

resolving diastereomers in asymmetric synthesis of (-)-Anaferine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges in the asymmetric synthesis of (-)-Anaferine, with a specific focus on the resolution of diastereomers.

Frequently Asked Questions (FAQs)

Q1: A diastereomeric mixture is formed during the synthesis of a key intermediate for this compound. What is a typical diastereomeric ratio (d.r.) for this reaction?

A1: In the asymmetric Brown allylation step to form intermediate compound 8 , a key precursor to this compound, a diastereomeric ratio of 85:15 has been reported.[1][2]

Q2: I am having trouble determining the diastereomeric ratio of my reaction mixture using standard 1H-NMR in CDCl3. The spectra of the diastereomers are overlapping. What can I do?

A2: This is a known issue. The 1H-NMR spectra of the diastereomers of the key homoallylic alcohol intermediate (compound 8 ) are almost completely superimposable in CDCl3.[1][2] To resolve the signals and accurately determine the d.r., it is recommended to use deuterated benzene (C6D6) as the NMR solvent.[1][2] This change in solvent can induce differential chemical shifts (a solvent-induced shift), allowing for the separation of key signals for integration and analysis.[1][2]

Q3: What are the primary methods for physically separating the diastereomers of the this compound precursor?

A3: While the specific separation of the diastereomers of intermediate 8 is not detailed in the primary synthesis literature, general and effective methods for separating diastereomers include:

  • Fractional Crystallization: This classical technique relies on the different solubilities of diastereomers in a given solvent system.[3][4][5] One diastereomer preferentially crystallizes, allowing for its isolation.

  • Chiral Column Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful method for separating diastereomers.[6][7][8] Even standard silica gel chromatography can sometimes be effective for separating diastereomers, as they have different physical properties.[8][9]

Q4: My attempts at fractional crystallization are not yielding pure diastereomers. What factors should I optimize?

A4: The success of fractional crystallization is highly dependent on the choice of solvent and the crystallization conditions.[3][4] A systematic screening of various solvents with different polarities is recommended. Temperature control is also crucial; a slow cooling process often yields crystals of higher purity.[4] Seeding the solution with a pure crystal of the desired diastereomer can also promote selective crystallization.

Troubleshooting Guides

Issue 1: Inaccurate Diastereomeric Ratio (d.r.) Determination by 1H-NMR
  • Symptom: Proton NMR signals for the two diastereomers are broad or completely overlapping in CDCl3, making integration and d.r. calculation impossible.

  • Cause: The diastereomers have very similar chemical environments in chloroform, leading to nearly identical chemical shifts.[1][2]

  • Solution:

    • Change NMR Solvent: Re-run the 1H-NMR analysis using deuterated benzene (C6D6). This should provide sufficient signal separation for accurate integration.[1][2]

    • Independent Synthesis: If possible, synthesize both diastereomers independently to have pure reference spectra. This will help in identifying the signals of each diastereomer in the reaction mixture.[1][2]

Issue 2: Poor Separation of Diastereomers by Column Chromatography
  • Symptom: Diastereomers co-elute during silica gel column chromatography.

  • Cause: The polarity difference between the diastereomers is insufficient for separation with the chosen solvent system.

  • Troubleshooting Steps:

    • Solvent System Optimization: Systematically screen different solvent systems. Use a gradient elution or try less polar or more polar solvent combinations.

    • Alternative Stationary Phase: Consider using a different stationary phase, such as alumina or a bonded-phase silica gel.

    • HPLC Analysis: If preparative scale separation is required, develop a method using HPLC. An analytical scale chiral HPLC can first be used to screen for a suitable chiral stationary phase and mobile phase that provides baseline separation.[6][10] This method can then be scaled up to a preparative or semi-preparative system.

Issue 3: Failure to Induce Selective Crystallization of One Diastereomer
  • Symptom: No crystals form, or both diastereomers crystallize out together (oiling out or formation of a solid with the original d.r.).

  • Cause: The solubilities of the two diastereomers in the chosen solvent are too similar.

  • Troubleshooting Steps:

    • Solvent Screening: Perform a systematic solvent screening in small vials. Test a wide range of solvents from polar (e.g., ethanol, methanol) to non-polar (e.g., hexane, toluene) and mixtures thereof.[3][4]

    • Temperature Cycling: Implement a controlled temperature cycling profile. Heat the solution to ensure everything dissolves, then cool it down very slowly. Sometimes, holding the solution at a specific temperature for an extended period can induce crystallization of the less soluble diastereomer.[3]

    • Create a Diastereomeric Salt: If the intermediate has an acidic or basic functional group, consider forming a diastereomeric salt by reacting it with a chiral resolving agent (e.g., tartaric acid for a base, or a chiral amine for an acid).[5][11] The resulting diastereomeric salts will have significantly different physical properties and may be more amenable to separation by fractional crystallization.[3][11]

Quantitative Data Summary

The following table summarizes the quantitative data reported in the asymmetric synthesis of a key precursor to this compound.

IntermediateReaction StepDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)Method of DeterminationReference
Compound 2a Asymmetric Brown AllylationN/A84%Chiral HPLC[1][2]
Compound 8 Asymmetric Brown Allylation85:15N/A1H-NMR in C6D6[1][2]

Experimental Protocols

Protocol 1: Determination of Diastereomeric Ratio by 1H-NMR

This protocol is adapted from the reported synthesis of this compound intermediates.[1][2]

  • Sample Preparation: Dissolve a small sample (5-10 mg) of the crude reaction mixture containing the diastereomers in approximately 0.6 mL of deuterated benzene (C6D6).

  • NMR Acquisition: Acquire a standard proton NMR spectrum on a 400 MHz or higher field spectrometer.

  • Data Analysis: Identify the well-resolved signals corresponding to each diastereomer. In the reported synthesis of compound 8 , specific signals were identified for the major and minor diastereomers.

  • Integration: Carefully integrate the distinct signals for each diastereomer.

  • Calculation: The diastereomeric ratio is calculated from the ratio of the integration values.

Protocol 2: General Procedure for Diastereomer Resolution by Fractional Crystallization

This is a general protocol that can be adapted for the diastereomers of this compound precursors.[3][4]

  • Dissolution: Dissolve the diastereomeric mixture in a minimum amount of a pre-selected hot solvent or solvent mixture to achieve saturation.

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature. To further promote crystallization, the solution can be placed in a refrigerator (0-4 °C).

  • Crystal Formation: Monitor for the formation of crystals. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired pure diastereomer.

  • Isolation: Isolate the crystals by vacuum filtration, washing with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Analysis: Dry the crystals and analyze their diastereomeric purity by 1H-NMR (using C6D6) or chiral HPLC.

  • Recrystallization: If the desired purity is not achieved, repeat the crystallization process (recrystallization) with the enriched crystalline material.

Visualizations

Diastereomer_Resolution_Workflow cluster_synthesis Asymmetric Synthesis cluster_analysis Analysis cluster_resolution Resolution Strategy cluster_outcome Outcome A Asymmetric Allylation of Aldehyde 7 B Diastereomeric Mixture (d.r. 85:15) A->B Forms C 1H-NMR Analysis in C6D6 B->C Characterize D Separation Method B->D E Fractional Crystallization D->E Option 1 F Chiral HPLC (Preparative) D->F Option 2 G Isolated Major Diastereomer E->G H Mother Liquor (Enriched in Minor Diastereomer) E->H I Separated Fractions (Major and Minor) F->I

Caption: Workflow for the resolution of diastereomers in the synthesis of this compound.

References

Technical Support Center: Optimization of Brown Allylation for (-)-Anaferine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (-)-Anaferine, with a specific focus on the optimization of the Brown allylation reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the two sequential Brown allylation reactions in the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Impure or Decomposed Reagents: The chiral borane reagent, (B)-allyldiisopinocampheylborane, is sensitive to air and moisture. Allyl Grignard reagent can also degrade over time.- Use freshly prepared or recently purchased reagents. - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). - Titrate the allyl Grignard reagent before use to determine its exact concentration.
2. Presence of Magnesium Salts: If the B-allyldiisopinocampheylborane is prepared in situ from a diisopinocampheylborane precursor and an allyl Grignard reagent, magnesium salts will be formed. These salts can interfere with the reaction.- After the formation of the chiral borane reagent, allow the magnesium salts to precipitate (this is more effective in diethyl ether than in THF). - Transfer the supernatant containing the chiral borane to a new flask via cannula before adding the aldehyde.
3. Inefficient Quenching/Workup: The product, a homoallylic alcohol, may be polar, leading to loss during aqueous workup. Boron byproducts can also complicate purification.- Quench the reaction at low temperature with an appropriate reagent (e.g., methanol, followed by sodium hydroxide and hydrogen peroxide). - To remove boron byproducts, perform an oxidative workup (NaOH, H₂O₂). Co-evaporation with methanol can also help remove boron as volatile trimethyl borate. - For polar products, consider using a modified workup, such as extraction with a more polar solvent or minimizing aqueous washes.
4. Aldehyde Instability: The aldehyde substrate, particularly the one derived from the oxidative cleavage of the first homoallylic alcohol, may be unstable.- Use the aldehyde immediately after its preparation. - Avoid prolonged exposure to air or acidic/basic conditions.
Low Enantioselectivity (First Allylation) 1. Suboptimal Reaction Temperature: The enantioselectivity of the Brown allylation is highly dependent on temperature.- Maintain a low reaction temperature, typically -78 °C, throughout the addition of the aldehyde. Use of a cryostat is recommended for precise temperature control. Lowering the temperature to -100 °C can sometimes improve enantioselectivity.[1]
2. Racemization of the Chiral Borane: The chiral borane reagent can lose its enantiomeric purity if not handled correctly.- Prepare the B-allyldiisopinocampheylborane from highly enantioenriched α-pinene. - Avoid warming the reagent solution before the addition of the aldehyde.
Low Diastereoselectivity (Second Allylation) 1. "Mismatched" Reagent/Substrate Combination: The inherent facial selectivity of the chiral aldehyde can either align with ("matched pair") or oppose ("mismatched pair") the facial selectivity of the chiral borane reagent.- The stereocontrol in the synthesis of this compound is primarily dictated by the chirality of the (–)-B-allyl diisopinocampheylborane. The observed 85:15 diastereomeric ratio is a good outcome for this substrate.[2] - Further optimization could involve screening different chiral borane reagents, although this would deviate from the reported synthesis.
2. Suboptimal Reaction Conditions: As with enantioselectivity, diastereoselectivity can be influenced by temperature and solvent.- Ensure the reaction temperature is strictly maintained at -78 °C or lower. - Diethyl ether is often the preferred solvent for Brown allylation as it can lead to higher stereoselectivity compared to THF.
Formation of Side Products 1. Unreacted Starting Material: Incomplete reaction can be due to impure reagents or insufficient reaction time.- Ensure the aldehyde is the limiting reagent. - Allow the reaction to stir for a sufficient time at low temperature before quenching.
2. Epimerization of the Aldehyde: The α-chiral center of the aldehyde could be susceptible to epimerization under certain conditions.- Ensure the reaction conditions remain neutral or slightly Lewis acidic. Avoid basic conditions during the preparation and handling of the aldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the role of the Brown allylation reaction in the synthesis of this compound?

A1: The synthesis of this compound utilizes two sequential asymmetric Brown allylation reactions. The first reaction establishes the initial stereocenter of a key homoallylic alcohol intermediate with high enantiomeric excess (e.e. = 84%). The second allylation is performed on a more complex aldehyde, derived from the first intermediate, to introduce a second stereocenter with good diastereoselectivity (d.r. = 85:15), primarily controlled by the chiral borane reagent.

Q2: Which specific Brown allylation reagent is used in the synthesis of this compound?

A2: The synthesis employs (–)-B-allyl diisopinocampheylborane, which is derived from (+)-α-pinene.

Q3: Why is the reaction temperature so critical?

A3: The Brown allylation proceeds through a highly organized, chair-like transition state. Lower temperatures help to lock in this transition state, maximizing the steric influence of the isopinocampheyl groups and thus leading to higher enantioselectivity and diastereoselectivity.[1]

Q4: I am observing a precipitate after adding the allyl Grignard reagent to my diisopinocampheylborane precursor. What is it and what should I do?

A4: The precipitate is likely magnesium salts (e.g., MgClBr) formed during the preparation of the B-allyldiisopinocampheylborane. It is recommended to allow the precipitate to settle and then transfer the clear supernatant containing your chiral reagent to a new, dry flask before adding the aldehyde. This is particularly important when using diethyl ether as a solvent, as the salts are less soluble than in THF.

Q5: My yield is consistently low. What are the most likely reasons?

A5: Low yields in Brown allylation reactions are often due to the quality of the reagents, especially the allyl Grignard and the chiral borane. Ensure they are fresh and handled under strictly anhydrous and inert conditions. Another common issue is the presence of magnesium salts, which can be addressed as mentioned above. Finally, consider the stability of your aldehyde substrate; it should be used as fresh as possible.

Quantitative Data Summary

The following table summarizes the key quantitative outcomes of the two Brown allylation reactions in the synthesis of this compound.

Reaction Step Substrate Reagent Product Stereochemistry Enantiomeric Excess (e.e.) / Diastereomeric Ratio (d.r.)
First Allylation Aldehyde derived from N-Boc-2-piperidine ethanol(–)-B-allyl diisopinocampheylborane(R,S)-homoallylic alcohol84% e.e.
Second Allylation Chiral aldehyde from oxidative cleavage of the first product(–)-B-allyl diisopinocampheylboraneDesired diastereomer85:15 d.r.[2]

Experimental Protocols

General Procedure for Asymmetric Brown Allylation

Note: This is a generalized protocol. The specific amounts of reagents and solvents should be calculated based on the scale of your reaction and the molecular weights of your specific substrates.

1. Preparation of (–)-B-Allyldiisopinocampheylborane (in situ)

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon inlet, add (+)-B-chlorodiisopinocampheylborane ((+)-DIP-Chloride™).

  • Dissolve the (+)-DIP-Chloride™ in anhydrous diethyl ether (Et₂O).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of allylmagnesium bromide in Et₂O dropwise via syringe.

  • After the addition is complete, stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour.

  • Allow the precipitated magnesium salts to settle.

  • Transfer the clear supernatant containing the (–)-B-allyl diisopinocampheylborane to another flame-dried flask, cooled to -78 °C, via a cannula under a positive pressure of argon.

2. Allylation of the Aldehyde

  • To the freshly prepared solution of (–)-B-allyl diisopinocampheylborane at -78 °C, add a solution of the aldehyde in anhydrous Et₂O dropwise.

  • Stir the reaction mixture at -78 °C for the recommended time (typically 1-4 hours, monitor by TLC).

  • Quench the reaction at -78 °C by the slow addition of methanol.

  • Allow the mixture to warm to room temperature.

  • Add 3M aqueous sodium hydroxide (NaOH), followed by the slow, careful addition of 30% hydrogen peroxide (H₂O₂). Caution: This can be a vigorous exothermic reaction.

  • Stir the mixture vigorously for several hours or overnight until the oxidation is complete.

  • Separate the layers and extract the aqueous layer with Et₂O.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Brown_Allylation_Workflow General Workflow for Brown Allylation in this compound Synthesis cluster_reagent_prep Reagent Preparation cluster_reaction Allylation Reaction cluster_workup Workup and Purification reagent_prep (+)-DIP-Chloride + AllylMgBr in Et2O salt_precipitation Precipitation of Mg Salts reagent_prep->salt_precipitation cannula_transfer Cannula Transfer of Supernatant salt_precipitation->cannula_transfer aldehyde_addition Addition of Aldehyde at -78 °C cannula_transfer->aldehyde_addition Freshly prepared reagent reaction_stir Stir at -78 °C aldehyde_addition->reaction_stir quench Quench with MeOH reaction_stir->quench oxidation Oxidative Workup (NaOH, H2O2) quench->oxidation extraction Aqueous Extraction oxidation->extraction purification Column Chromatography extraction->purification final_product final_product purification->final_product Homoallylic Alcohol

Caption: General workflow for the Brown allylation reaction.

Troubleshooting_Logic Troubleshooting Logic for Brown Allylation cluster_yield Yield Issues cluster_stereo Stereoselectivity Issues start Unsatisfactory Result low_yield Low Yield? start->low_yield low_stereo Low Stereoselectivity? start->low_stereo check_reagents Check Reagent Quality low_yield->check_reagents Yes remove_salts Ensure Mg Salt Removal low_yield->remove_salts Yes optimize_workup Optimize Workup low_yield->optimize_workup Yes check_temp Verify Temperature Control (-78 °C) low_stereo->check_temp Yes check_solvent Consider Solvent (Et2O vs. THF) low_stereo->check_solvent Yes check_reagent_ee Confirm Reagent Enantiopurity low_stereo->check_reagent_ee Yes solution Improved Result check_reagents->solution remove_salts->solution optimize_workup->solution check_temp->solution check_solvent->solution check_reagent_ee->solution

Caption: Troubleshooting decision tree for the Brown allylation.

References

Technical Support Center: (-)-Anaferine Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of (-)-Anaferine in solution. The following information is curated to address common issues encountered during experimental procedures.

Disclaimer: Specific, peer-reviewed stability studies on this compound are limited in publicly available literature. Therefore, the quantitative data and degradation pathways presented here are illustrative, based on the known chemistry of this compound, data from analogous bis-piperidine compounds, and general principles of alkaloid stability.[1][2] These should be used as a guide for designing your own stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound, a bis-piperidine alkaloid, is primarily influenced by pH, temperature, light, and the presence of oxidizing agents.[3][4] It is reported to be stable under normal conditions but is sensitive to strong acids and bases and reacts with oxidizing agents.[4]

Q2: What is the expected shelf-life of an this compound stock solution?

A2: The shelf-life is highly dependent on the solvent and storage conditions. For a stock solution in an organic solvent like DMSO or ethanol, storage at -20°C or -80°C, protected from light, is recommended to maximize stability. For aqueous solutions, the stability is significantly lower and pH-dependent. Based on analogous compounds, the shelf-life (time to 90% potency, T90%) in aqueous buffers can range from days to weeks depending on the pH and temperature.[1][2]

Q3: My assay results with this compound are inconsistent. Could this be a stability issue?

A3: Yes, inconsistent results are a common sign of compound instability. Degradation of this compound in your assay buffer or stock solution can lead to lower-than-expected concentrations and variable biological activity. We recommend preparing fresh dilutions from a frozen stock for each experiment and verifying the concentration of your stock solution periodically.

Q4: What are the likely degradation pathways for this compound?

A4: While specific degradation products for this compound have not been fully characterized in the literature, potential degradation pathways for the bis-piperidine structure include:

  • Oxidation: The tertiary amine groups of the piperidine rings are susceptible to oxidation, which can lead to the formation of N-oxides. The ketone functional group could also be a site for oxidative cleavage under harsh conditions.[3]

  • Hydrolysis: Although this compound lacks readily hydrolyzable groups like esters or amides, extreme pH conditions could potentially promote ring-opening or other hydrolytic degradation pathways over extended periods.[1][5]

  • Photodegradation: Exposure to UV light can induce degradation. For similar molecules, this can involve isomerization or other photochemical reactions.[1][2]

Q5: How can I monitor the stability of this compound in my experiments?

A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS), is essential.[6] Such a method can separate the intact this compound from its potential degradation products, allowing for accurate quantification of the parent compound over time.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of Potency in Biological Assay Degradation of this compound in aqueous assay buffer.1. Prepare fresh dilutions of this compound for each experiment.2. Minimize the time the compound spends in aqueous buffer before use.3. Conduct a time-course experiment to assess stability in your specific assay buffer (e.g., incubate at 37°C and measure concentration at 0, 2, 4, and 8 hours).
Appearance of New Peaks in HPLC/LC-MS Chromatogram Chemical degradation of this compound.1. Characterize the new peaks using mass spectrometry to identify potential degradation products.2. Review your solution preparation and storage conditions. Ensure protection from light, extreme pH, and high temperatures.[1][5]
Precipitation in Aqueous Solution This compound has limited solubility in water.[3]1. Use a co-solvent such as DMSO or ethanol (ensure compatibility with your experiment).2. Do not exceed the solubility limit in your final solution.3. Visually inspect solutions for any signs of precipitation before use.
Discoloration of Solution Oxidation or other complex degradation.1. Prepare solutions under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected.2. Use high-purity solvents and de-gassed buffers.3. Discard any discolored solutions.

Quantitative Stability Data (Illustrative)

The following tables present illustrative data based on forced degradation studies of analogous bis-piperidine compounds.[1][2] This data should be used as a reference for designing your own stability studies for this compound.

Table 1: Illustrative pH-Dependent Stability of this compound in Aqueous Buffers at 25°C

pHBuffer SystemHalf-life (t½, hours) (Illustrative)Degradation Rate Constant (k, hr⁻¹) (Illustrative)
2.00.1 M HCl480.0144
4.0Acetate Buffer1200.0058
7.4Phosphate Buffer2500.0028
10.0Carbonate Buffer960.0072
12.00.1 M NaOH360.0192

Table 2: Illustrative Temperature-Dependent Stability of this compound in pH 7.4 Buffer

TemperatureHalf-life (t½, hours) (Illustrative)Degradation Rate Constant (k, hr⁻¹) (Illustrative)
4°C15000.00046
25°C2500.0028
40°C600.0116
60°C150.0462

Experimental Protocols

Protocol 1: General Forced Degradation Study

Forced degradation studies are essential to establish the intrinsic stability of a molecule and to develop a stability-indicating analytical method.[7][8]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Store the stock solution at 80°C for 1, 3, and 7 days.

    • Photostability: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.[5]

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC-UV or LC-MS method. Aim for 5-20% degradation to clearly identify degradation products.[5]

Protocol 2: Stability-Indicating HPLC Method (Example)

This protocol provides a starting point for developing a method to separate this compound from its degradation products.[9][10]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm (or as determined by UV scan).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[6]

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Evaluation stock This compound Stock (1 mg/mL in ACN) stress_conditions Exposure to Stress Conditions (Acid, Base, H2O2, Heat, Light) stock->stress_conditions hplc Stability-Indicating HPLC stress_conditions->hplc Analyze Samples control Control Sample (Unstressed) control->hplc Analyze Control ms LC-MS Analysis hplc->ms Characterize Peaks quant Quantify Degradation (% Remaining) hplc->quant id Identify Degradants ms->id nmr NMR for Structure Elucidation kinetics Determine Kinetics (t½, k) quant->kinetics id->nmr Confirm Structure pathway Propose Degradation Pathway id->pathway

Caption: Workflow for a forced degradation study of this compound.

G cluster_oxidation Oxidation cluster_hydrolysis Acid/Base Hydrolysis cluster_photo Photodegradation anaferine This compound n_oxide N-Oxide Derivatives anaferine->n_oxide [O] ring_opened Piperidine Ring-Opened Products (Hypothetical) anaferine->ring_opened H+/OH-, H2O isomer Photochemical Isomers/ Rearrangement Products anaferine->isomer UV Light (hν)

Caption: Hypothetical degradation pathways for this compound.

References

Technical Support Center: Enhancing the Solubility of (-)-Anaferine for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on solubilizing (-)-Anaferine for use in bioassays. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual aids to facilitate your experimental workflow.

Troubleshooting Guide

This guide addresses common issues encountered when preparing this compound solutions for bioassays.

Question Answer
My this compound is not dissolving in my aqueous buffer. This compound has limited solubility in water.[1] A common starting point for solubilization is to first dissolve the compound in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution. This stock can then be diluted into your aqueous assay buffer. Ensure the final concentration of the organic solvent in your assay is low (typically <1%) to avoid solvent-induced artifacts or toxicity.[2]
After diluting my DMSO stock of this compound into my aqueous buffer, a precipitate formed. This indicates that the aqueous solubility of this compound has been exceeded. There are several approaches to address this: 1. Lower the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay. 2. Optimize solvent concentration: The final concentration of DMSO (or other organic co-solvents) can be critical. You may need to determine the maximum tolerable solvent concentration in your specific bioassay that maintains the solubility of this compound without affecting the biological system. 3. Explore co-solvents: In addition to DMSO, other co-solvents like ethanol or polyethylene glycols (PEGs) can be tested.[2][3] Sometimes a combination of co-solvents can be more effective. 4. Utilize cyclodextrins: Cyclodextrins can encapsulate poorly soluble compounds, increasing their aqueous solubility.[4][5] This is a widely used technique for various alkaloids.[6]
I am concerned that the solubilizing agent (e.g., DMSO, cyclodextrin) is interfering with my bioassay. This is a valid concern. It is crucial to run vehicle controls for all your experiments. A vehicle control contains the same concentration of the solubilizing agent(s) as your test samples but without this compound. This will help you to distinguish the effects of the compound from those of the vehicle.
Should I consider adjusting the pH of my buffer to improve the solubility of this compound? As this compound is a piperidine alkaloid, it is basic in nature.[1] Therefore, lowering the pH of your buffer by adding a small amount of a biocompatible acid (e.g., HCl) to form a salt can significantly increase its aqueous solubility.[6] However, you must ensure the final pH is compatible with your bioassay.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

A1: this compound is a bis-piperidine alkaloid naturally found in plants of the Withania somnifera (Ashwagandha).[1][7] It is characterized as a white crystalline powder.[1] While it is soluble in organic solvents, it has limited solubility in water.[1]

Q2: What are the key chemical properties of this compound?

A2: The key chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₃H₂₄N₂O[8]
Molecular Weight 224.34 g/mol [8]
Appearance White crystalline powder[1]
XLogP3 0.8[8]

Q3: What are some common strategies to enhance the solubility of poorly soluble alkaloids like this compound?

A3: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs and natural compounds.[9][10] For alkaloids, common and effective methods include the use of co-solvents (e.g., DMSO, ethanol), complexation with cyclodextrins, the formation of solid dispersions, and pH adjustment to form more soluble salts.[11][12][13]

Q4: Are there any known biological activities of this compound that might be relevant to my bioassay?

A4: Yes, this compound is suggested to have neuroprotective and anti-inflammatory properties.[1][7] It is believed to modulate neurotransmitter systems, potentially through GABAergic activity, and may inhibit pro-inflammatory cytokines.[1]

Experimental Protocols

Below are detailed methodologies for key experiments to enhance the solubility of this compound.

Protocol 1: Preparation of a Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, chemically resistant vial (e.g., amber glass)

  • Vortex mixer

  • Sonicating water bath (optional)

Procedure:

  • Weigh Compound: Accurately weigh a precise amount of this compound (e.g., 5 mg) into a sterile vial.

  • Calculate Solvent Volume: Determine the volume of DMSO required to achieve the desired stock concentration. For example, to make a 10 mM stock solution from 5 mg of this compound (MW: 224.34 g/mol ), you would need: (5 mg / 224.34 g/mol ) / 10 mmol/L = 2.228 mL of DMSO.

  • Dissolve Compound: Add the calculated volume of DMSO to the vial.

  • Ensure Complete Solubilization: Vortex the vial vigorously for 1-2 minutes. If necessary, use a sonicating water bath for 5-10 minutes to ensure the compound is fully dissolved. Visually inspect the solution against a light source to confirm there are no suspended particles.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Ensure vials are tightly sealed to prevent moisture absorption by the DMSO.

Protocol 2: Enhancing Aqueous Solubility using β-Cyclodextrin

Objective: To increase the aqueous solubility of this compound through complexation with β-cyclodextrin.

Materials:

  • This compound

  • β-Cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Desired aqueous assay buffer (e.g., Phosphate-Buffered Saline, PBS)

  • Shaker or rotator

  • High-speed centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a stock solution of the cyclodextrin in your assay buffer (e.g., 10 mM HP-β-CD in PBS). Gentle warming and stirring may be necessary for complete dissolution.

  • Add Compound: Add an excess amount of this compound powder to the cyclodextrin solution to ensure saturation.

  • Complexation: Place the mixture on a shaker or rotator and agitate at room temperature for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.

  • Clarification: After the equilibration period, centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved compound.

  • Collect Supernatant: Carefully collect the supernatant, which contains the solubilized this compound-cyclodextrin complex.

  • Quantification: Determine the concentration of the solubilized this compound in the supernatant using a suitable analytical method like HPLC-UV.

Visualizations

Decision-Making Workflow for Solubilizing this compound

The following flowchart illustrates a logical progression for selecting an appropriate solubilization strategy for this compound.

G start Start with this compound Powder dissolve_dmso Attempt to dissolve in 100% DMSO to create a stock solution start->dissolve_dmso dilute_buffer Dilute stock solution into aqueous assay buffer dissolve_dmso->dilute_buffer check_precipitate Precipitate forms? dilute_buffer->check_precipitate success Solution is ready for bioassay (Run vehicle control) check_precipitate->success No troubleshoot Troubleshooting Required check_precipitate->troubleshoot Yes lower_conc Lower final concentration troubleshoot->lower_conc use_cosolvent Try alternative co-solvents (e.g., Ethanol, PEG) troubleshoot->use_cosolvent use_cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) troubleshoot->use_cyclodextrin adjust_ph Adjust pH to form a salt troubleshoot->adjust_ph re_evaluate Re-evaluate for precipitation lower_conc->re_evaluate use_cosolvent->re_evaluate use_cyclodextrin->re_evaluate adjust_ph->re_evaluate re_evaluate->check_precipitate

Caption: Workflow for selecting a solubilization method.

Hypothetical Signaling Pathway for the Anti-inflammatory Action of this compound

This diagram illustrates a potential mechanism by which this compound may exert its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk Activates anaferine This compound anaferine->ikk Inhibits ikb IκBα ikk->ikb Phosphorylates ikb_nfkb IκBα-NF-κB Complex ikb->ikb_nfkb nfkb NF-κB (p65/p50) nfkb->ikb_nfkb nfkb_nuc NF-κB (p65/p50) nfkb->nfkb_nuc Translocates ikb_nfkb->nfkb Releases dna DNA nfkb_nuc->dna Binds to cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) dna->cytokines Transcription

Caption: Potential anti-inflammatory signaling pathway.

References

Technical Support Center: Scaling Up Synthetic (-)-Anaferine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for scaling up the production of synthetic (-)-Anaferine. The information is based on established synthetic routes, focusing on practical solutions to common challenges encountered during process development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound suitable for scaling up?

A1: A robust and frequently cited stereoselective route is the 13-step synthesis starting from a key homoallylic alcohol derived from commercially available 2-piperidine ethanol.[1][2] This diversity-oriented synthesis approach provides good control over stereochemistry, which is crucial for producing the desired (R,R)-enantiomer.[1][3]

Q2: What is a realistic overall yield for the multi-step synthesis of this compound?

A2: The reported overall yield for the 13-step synthesis is approximately 9%.[1][2][3] Achieving this yield on a larger scale will depend heavily on the optimization of each step, particularly regarding purification and minimizing material loss during transfers.

Q3: Which steps are most critical for controlling the stereochemistry of this compound?

A3: The key stereochemistry-defining steps are the asymmetric Brown allylation to set one of the chiral centers and the Mitsunobu reaction, which proceeds with a clean inversion of configuration to establish the other.[1][4][5] Strict control of temperature and reagent quality is paramount in these steps to ensure high diastereoselectivity.

Q4: What are the primary safety concerns when scaling up this synthesis?

A4: Key safety considerations include:

  • Dess-Martin Periodinane (DMP): DMP is a potentially explosive hypervalent iodine compound, especially under impact or heat. For large-scale use, it is often generated in situ or handled with extreme care.[6][7]

  • Mitsunobu Reaction: The use of azodicarboxylates (like DIAD or DEAD) and phosphines can lead to highly exothermic reactions. Slow, controlled addition and efficient heat management are critical. If using diphenylphosphoryl azide (DPPA), be aware that organic azides can be explosive.[8]

  • Reductions: Using reducing agents like borane dimethyl sulfide complex (BH₃·SMe₂) requires an inert atmosphere and careful quenching of the reaction.

Troubleshooting Guides

Section 1: Asymmetric Brown Allylation

Q: My diastereomeric ratio (d.r.) is lower than the reported 85:15. How can I improve it? A: Low diastereoselectivity in Brown allylation is a common issue.

  • Temperature Control: This reaction is highly sensitive to temperature. Ensure the reaction is maintained at -78 °C or lower during the addition of the aldehyde. Fluctuations in temperature can significantly decrease selectivity.[9][10]

  • Reagent Purity: The quality of the B-allyldiisopinocampheylborane is critical. Use freshly prepared or high-purity commercial reagent. The enantiomeric excess of the α-pinene used to prepare the reagent directly impacts the stereoselectivity.[10]

  • Addition Rate: Add the aldehyde solution dropwise and slowly to the allylating agent. A fast addition rate can lead to localized warming and reduced selectivity.

  • Solvent and Moisture: Ensure all glassware is oven-dried and solvents are anhydrous. Water will quench the borane reagent, leading to lower yields and potentially affecting selectivity.

Section 2: Mitsunobu Reaction

Q: The Mitsunobu reaction is not going to completion, and I have significant starting material left. A: Incomplete conversion is often due to reagent deactivation or incorrect stoichiometry.

  • Anhydrous Conditions: The Mitsunobu reaction is highly sensitive to moisture. Ensure all reagents (alcohol, nucleophile, triphenylphosphine) and the solvent (typically THF) are scrupulously dry.

  • Order of Addition: The standard and generally most effective order of addition is to dissolve the alcohol, nucleophile (e.g., diphenylphosphoryl azide), and triphenylphosphine in the solvent before cooling and adding the azodicarboxylate (DIAD/DEAD) dropwise.[4][8]

  • Reagent Quality: Use fresh, high-quality DIAD/DEAD and triphenylphosphine. Old or improperly stored reagents can be less effective.

Q: I am having difficulty removing the triphenylphosphine oxide (TPPO) byproduct during purification. A: TPPO is notoriously difficult to remove completely by standard silica gel chromatography.

  • Crystallization: If your product is crystalline, attempt to crystallize it from a suitable solvent system, leaving the more soluble TPPO in the mother liquor.

  • Alternative Chromatography: Using a less polar solvent system (e.g., hexanes/ether) can sometimes help, as TPPO is less soluble and may precipitate at the top of the column.[11]

  • Modified Reagents: For future attempts, consider using a polymer-bound triphenylphosphine or a phosphine with basic handles, which can be removed by an acidic wash.[12]

Section 3: Dess-Martin Periodinane (DMP) Oxidation

Q: The DMP oxidation workup is problematic, forming a gel or emulsion that is difficult to handle. A: The byproducts of DMP oxidation can complicate the workup, especially on a larger scale.

  • Quenching with Thiosulfate: The most effective method is to quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) along with sodium bicarbonate (NaHCO₃).[13] Stir this biphasic mixture vigorously until the solids dissolve. This converts the iodine byproducts into more soluble species that are easily removed in the aqueous layer.

  • Filtration: Dilute the reaction mixture with a non-polar solvent like diethyl ether and filter it through a pad of Celite to remove the bulk of the insoluble byproducts before aqueous workup.[14]

Q: The oxidation is sluggish or incomplete, even with excess DMP. A:

  • DMP Quality: DMP is sensitive to moisture and can degrade over time. Use a fresh bottle or a well-stored batch. The activity of the reagent can vary depending on residual water.[6]

  • Acid-Sensitive Substrates: DMP oxidation produces two equivalents of acetic acid. If your substrate is acid-sensitive, this can cause side reactions. Buffer the reaction by adding 1-2 equivalents of pyridine or solid NaHCO₃.[6]

Section 4: Final Boc Deprotection

Q: The final Boc deprotection with acidic conditions is incomplete or shows side products. A:

  • Acid Choice: While TFA is effective, 4M HCl in dioxane is a common and often cleaner alternative for Boc deprotection.[15] The choice of solvent and acid can affect selectivity if other acid-sensitive groups are present.

  • Monitoring: Monitor the reaction closely by TLC or LC-MS. Prolonged exposure to strong acid can lead to degradation of the final product.

  • Workup: After deprotection, carefully neutralize the excess acid with a base (e.g., saturated NaHCO₃ solution) during the workup to prevent the formation of unwanted salts of your product, which might complicate extraction.

Quantitative Data Summary

The following table summarizes the lab-scale quantitative data for the synthesis of this compound as reported by Bonandi et al. (2020). This serves as a benchmark for researchers scaling up the process.

StepStarting MaterialKey Reagents & ConditionsProductYield (%)
1Homoallylic alcohol 2a TBSCl, Imidazole, DCM, rt, 2hTBS-protected alcohol 8 98
2Alkene 8 OsO₄ (cat.), NMO, acetone/H₂O, rt, 16hDiol 9 95
3Diol 9 NaIO₄, THF/H₂O, rt, 1hAldehyde 10 98
4Aldehyde 10 (-)-Ipc₂Ballyl, Et₂O, -78 °C, 3hHomoallylic alcohol 11 70
5Alcohol 11 DPPA, PPh₃, DIAD, THF, 0 °C to rt, 16hAzide 12 80
6Azide 12 PPh₃, THF, H₂O, 50 °C, 3hAmine 13 96
7Amine 13 Acryloyl chloride, Et₃N, DCM, 0 °C, 30 minAmide 14 95
8Diene 14 Grubbs' II catalyst, DCM, reflux, 16hLactam 15 85
9Lactam 15 BH₃·SMe₂, THF, 0 °C to reflux, 16hPiperidine 16 80
10Silyl ether 16 TBAF, THF, rt, 1hAlcohol 17 95
11Alcohol 17 Dess-Martin periodinane, DCM, rt, 1hKetone 18 Quant.
12Boc-protected 18 4M HCl in Dioxane, rt, 1hThis compound Dihydrochloride 19 98
Overall ~9%

Experimental Protocols

A detailed protocol for a key step, the Dess-Martin Oxidation, is provided below as an example.

Step 11: Oxidation of Alcohol (17) to Ketone (18)

  • Reactor Setup: In a reactor of appropriate size, equipped with a mechanical stirrer, nitrogen inlet, and temperature probe, dissolve the alcohol 17 (1.0 eq) in anhydrous dichloromethane (DCM). A typical concentration is 0.1 M.

  • Inert Atmosphere: Purge the reactor with nitrogen to ensure an inert atmosphere.

  • Reagent Addition: To the stirred solution at room temperature, add Dess-Martin periodinane (1.5 eq) portion-wise over 15-20 minutes. Note: For larger scales, monitor the internal temperature. An exotherm may be observed. Prepare an ice bath for cooling if necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate eluent) or LC-MS. The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, dilute the reaction mixture with an equal volume of diethyl ether. In a separate vessel, prepare a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Add this quenching solution to the reaction mixture and stir vigorously for 30-60 minutes, or until all solids have dissolved and the organic layer is colorless.

  • Workup: Transfer the biphasic mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude ketone 18 is often of sufficient purity (quantitative yield) to be used in the next step without further purification. If necessary, it can be purified by flash chromatography on silica gel.

Visualizations

Synthetic Pathway of this compound start Homoallylic Alcohol (2a) n1 TBS Ether (8) start->n1 1. TBSCl intermediate intermediate final This compound (19) reagent reagent n2 Aldehyde (10) n1->n2 2. OsO4/NMO 3. NaIO4 n3 Alcohol (11) n2->n3 4. Brown Allylation n4 Azide (12) n3->n4 5. Mitsunobu (DPPA) n5 Amide (14) n4->n5 6. Staudinger 7. Acylation n6 Lactam (15) n5->n6 8. RCM n7 Piperidine (16) n6->n7 9. Reduction n8 Alcohol (17) n7->n8 10. TBAF n9 Ketone (18) n8->n9 11. DMP n9->final 12. HCl/Dioxane

Caption: Synthetic pathway for this compound.

Experimental Workflow setup setup process process action action analysis analysis end end A Reactor Setup (Glassware, Stirrer) B Establish Inert Atmosphere (N2/Ar) A->B C Charge Reagents & Solvent B->C D Controlled Temperature (Cooling/Heating) C->D E Slow Reagent Addition D->E F Reaction Monitoring (TLC / LC-MS) E->F G Reaction Quench F->G Reaction Complete H Workup (Extraction / Filtration) G->H I Purification (Chromatography) H->I J Product Analysis (NMR, MS) I->J K Isolated Product J->K

Caption: General experimental workflow for a synthetic step.

Troubleshooting Logic problem problem question question action action end end p1 Low Reaction Yield q1 Starting materials pure & dry? p1->q1 a1 Purify / Dry Starting Materials q1->a1 No q2 Reaction conditions (temp, time) correct? q1->q2 Yes a1->p1 a2 Optimize Reaction Conditions q2->a2 No q3 Reagents added in correct order & rate? q2->q3 Yes a2->p1 a3 Adjust Addition Protocol q3->a3 No q4 Major byproducts identified by NMR/MS? q3->q4 Yes a3->p1 a4 Investigate Side Reaction Pathway q4->a4 Yes e1 Problem Solved q4->e1 No (Re-evaluate strategy) a4->e1

Caption: Troubleshooting flowchart for low reaction yield.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of (-)-Anaferine and (+)-Anaferine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaferine is a bis-piperidine alkaloid naturally occurring in Withania somnifera, a plant with a long history of use in traditional medicine. The molecule exists as two enantiomers, (-)-anaferine (the (R,R)-enantiomer) and (+)-anaferine (the (S,S)-enantiomer), along with a meso-form.[1] While the crude extracts of Withania somnifera have been extensively studied for their diverse pharmacological properties, including anti-inflammatory, neuroprotective, and immunomodulatory effects, specific comparative data on the biological activities of the individual anaferine enantiomers are notably scarce in publicly available scientific literature.[1] This guide aims to synthesize the current understanding of the biological activities of this compound and (+)-anaferine, highlighting the existing knowledge and the significant gaps in comparative experimental data.

Quantitative Data Presentation

A thorough review of the scientific literature reveals a significant disparity in the reported biological activities of the two enantiomers. While some activities have been attributed to this compound, there is a conspicuous absence of corresponding experimental data for (+)-anaferine. Therefore, a direct quantitative comparison in a tabular format is not feasible at this time. The available information is summarized below.

Table 1: Summary of Known Biological Activities of Anaferine Enantiomers

Biological ActivityThis compound(+)-AnaferineQuantitative Data (IC₅₀, EC₅₀, etc.)
Neuroprotective Activity Believed to modulate GABAergic activity.[2]No data availableNo quantitative data available for either enantiomer.
Anti-inflammatory Activity Believed to inhibit pro-inflammatory cytokines.[2]No data availableNo quantitative data available for either enantiomer.
Antimicrobial Activity Ethyl acetate extracts of Withania somnifera leaves (containing anaferine) show activity against Gram-positive bacteria.No data availableNo specific data for the isolated enantiomers.

Hypothesized Signaling Pathways

Based on the limited available information, a hypothesized signaling pathway for the neuroprotective and anti-inflammatory effects of this compound can be proposed. It is important to note that these pathways are based on general statements and lack detailed experimental validation for the purified compound.

Neuroprotective Effects of this compound via GABAergic Modulation

This compound is suggested to exert neuroprotective effects by modulating the GABAergic system.[2] GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system. Its binding to GABAA receptors leads to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability. By potentially enhancing GABAergic transmission, this compound could contribute to a calming effect and protect against excitotoxicity.

GABAA_Modulation cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_release GABA Release GABA GABA GABA_release->GABA GABAA_Receptor GABAA Receptor Cl_influx Cl- Influx GABAA_Receptor->Cl_influx Opens Channel Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Neuroprotection Neuroprotection Hyperpolarization->Neuroprotection This compound This compound This compound->GABAA_Receptor Potentially Modulates GABA->GABAA_Receptor Binds to

Caption: Hypothesized modulation of GABAA receptor by this compound.

Anti-inflammatory Effects of this compound via Cytokine Inhibition

The anti-inflammatory properties of this compound are thought to arise from its ability to inhibit the production of pro-inflammatory cytokines.[2] These signaling molecules, such as TNF-α and various interleukins, are key mediators of the inflammatory response. By suppressing their release, this compound could dampen the inflammatory cascade.

Cytokine_Inhibition Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, pathogens) Immune_Cell Immune Cell (e.g., Macrophage) Inflammatory_Stimulus->Immune_Cell Signaling_Cascade Intracellular Signaling (e.g., NF-κB pathway) Immune_Cell->Signaling_Cascade Cytokine_Production Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) Signaling_Cascade->Cytokine_Production Inflammation Inflammation Cytokine_Production->Inflammation Anaferine This compound Anaferine->Signaling_Cascade Inhibits

Caption: Hypothesized inhibition of pro-inflammatory cytokine production by this compound.

Experimental Protocols

Due to the lack of specific comparative studies, detailed experimental protocols for assays directly comparing the biological activity of this compound and (+)-anaferine are not available. However, based on the hypothesized mechanisms of action, the following standard experimental protocols would be appropriate for such a comparative investigation.

In Vitro Neuroprotective Activity Assay: GABAA Receptor Modulation
  • Objective: To determine and compare the modulatory effects of this compound and (+)-anaferine on GABAA receptor function.

  • Method: Electrophysiological recording (e.g., two-electrode voltage clamp or patch-clamp) from Xenopus oocytes or mammalian cells (e.g., HEK293T) expressing specific GABAA receptor subtypes.

  • Protocol:

    • Prepare and maintain cell cultures or oocytes expressing the desired GABAA receptor subunits.

    • Perfuse the cells with a baseline solution containing a sub-maximal concentration of GABA (e.g., EC10-EC20).

    • Record the baseline GABA-evoked current.

    • Co-apply varying concentrations of this compound or (+)-anaferine with the GABA solution.

    • Record the potentiation or inhibition of the GABA-evoked current at each concentration of the test compound.

    • Construct concentration-response curves and determine the EC50 or IC50 values for each enantiomer.

  • Data Analysis: Compare the efficacy and potency of this compound and (+)-anaferine in modulating GABAA receptor currents.

In Vitro Anti-inflammatory Activity Assay: Cytokine Release
  • Objective: To quantify and compare the inhibitory effects of this compound and (+)-anaferine on the release of pro-inflammatory cytokines from immune cells.

  • Method: Enzyme-Linked Immunosorbent Assay (ELISA) to measure cytokine levels in the supernatant of stimulated immune cells.

  • Protocol:

    • Culture a suitable immune cell line (e.g., RAW 264.7 macrophages or human peripheral blood mononuclear cells).

    • Pre-incubate the cells with various concentrations of this compound or (+)-anaferine for a specified period (e.g., 1-2 hours).

    • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS).

    • After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.

    • Quantify the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using commercially available ELISA kits.

  • Data Analysis: Generate dose-response curves for the inhibition of each cytokine by this compound and (+)-anaferine and calculate their respective IC50 values for comparison.

Conclusion and Future Directions

Future research should prioritize the head-to-head comparison of this compound and (+)-anaferine using standardized in vitro and in vivo models. The total synthesis of both enantiomers has been achieved, which now makes such studies feasible.[1] Elucidating the distinct pharmacological profiles of each enantiomer is crucial for understanding their therapeutic potential and for guiding any future drug development efforts based on the anaferine scaffold. Such studies will not only shed light on the structure-activity relationship of this natural product but also potentially uncover novel therapeutic leads with improved efficacy and safety profiles.

References

Spectroscopic Comparison of (-)-Anaferine and its Diastereomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of (-)-Anaferine and its diastereomers, offering valuable data for researchers, scientists, and professionals in drug development. This compound is a C2-symmetrical bis-piperidine alkaloid, which exists as two enantiomers, this compound (R,R) and (+)-anaferine (S,S), along with a meso-form.[1] The differentiation of these stereoisomers is critical for understanding their chemical properties and biological activities. This document summarizes key spectroscopic data and outlines the experimental protocols used for their characterization.

Data Presentation: Spectroscopic Properties

The spectroscopic data for this compound are presented below. While specific experimental data for the (+)-enantiomer and the meso-diastereomer are not extensively reported in the literature, their expected spectroscopic characteristics can be inferred. The NMR and mass spectra of enantiomers are identical. The primary distinguishing feature between enantiomers lies in their interaction with plane-polarized light, which is measured by optical rotation and Circular Dichroism (CD) spectroscopy. Diastereomers, such as the meso form, are expected to exhibit distinct NMR spectra.

Table 1: Spectroscopic Data for this compound

Spectroscopic TechniqueSolvent/MethodObserved Data
¹H NMR CD₃ODδ = 3.50−3.61 (m, 2 H), 3.32−3.40 (m, 2 H), 2.88−3.05 (m, 6 H), 1.82−1.95 (m, 6 H), 1.00−1.74 (m, 6 H)[1]
¹³C NMR CD₃ODδ = 205.0, 52.3 (2 CH), 44.8 (2CH₂), 44.7 (2CH₂), 28.3 (2CH₂), 22.0 (2CH₂), 21.6 (2CH₂)[1]
Mass Spectrometry ESIm/z 224.31 [C₁₃H₂₄N₂O]⁺ (calcd. for C₁₃H₂₄N₂O, 224.19)[1][2]
Specific Rotation MeOH/H₂O = 1:1[α] ২০D: -47.9 (c = 0.65)[1]

Comparative Notes on Diastereomers:

  • (+)-Anaferine (S,S-enantiomer): It is expected to have identical ¹H NMR, ¹³C NMR, and Mass Spectrometry data as this compound. However, its specific rotation would be equal in magnitude but opposite in sign (i.e., approximately +47.9). Its Circular Dichroism (CD) spectrum would be a mirror image of the (-)-enantiomer's spectrum.

  • meso-Anaferine: As a diastereomer of the enantiomeric pair, its ¹H and ¹³C NMR spectra would be different from that of (-)- and (+)-anaferine due to the different spatial arrangement of the atoms. Being achiral, the meso compound would exhibit no optical rotation.

  • Challenges in Diastereomer Differentiation by NMR: The differentiation of diastereomers by NMR can be challenging, as their spectra may be very similar. For instance, during the synthesis of this compound, two diastereomeric intermediates were found to have almost completely superimposable ¹H-NMR spectra in CDCl₃.[1][3] However, using a different solvent (deuterated benzene) allowed for satisfactory signal separation, enabling the determination of the diastereomeric ratio.[1][3]

Experimental Protocols

The following sections detail the methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C.[1]

  • Sample Preparation: Samples were dissolved in deuterated methanol (CD₃OD) or other specified deuterated solvents.[1]

  • Data Reporting: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[1] Multiplicities are indicated as s (singlet), d (doublet), t (triplet), m (multiplet), and bs (broad singlet).[1] Coupling constants (J) are reported in Hertz (Hz).[1]

Mass Spectrometry (MS)
  • Instrumentation: Mass spectra were obtained using a Q-Tof micro mass spectrometer.[1]

  • Ionization Method: Electrospray ionization (ESI) was employed, which is a soft ionization technique suitable for analyzing alkaloids without significant fragmentation.[1]

  • Data Analysis: Data is reported as the mass-to-charge ratio (m/z) of the detected ions. For this compound, the protonated molecule [M+H]⁺ was observed.[1]

Circular Dichroism (CD) Spectroscopy
  • Instrumentation: A MOS-500 Bio-Logic spectrophotometer or similar instrument can be used.[4]

  • Sample Preparation: Protein or small molecule solutions are prepared in a suitable buffer (e.g., phosphate buffer) and placed in a quartz cell with a defined path length (e.g., 1 cm).[4]

  • Measurement Parameters: Spectra are typically obtained in the far-UV (for secondary structure) or near-UV (for tertiary structure and chiral small molecules) range.[4] Key parameters include the wavelength range, slit width, step size, and acquisition time.[4]

  • Principle of Differentiation: CD spectroscopy measures the differential absorption of left and right circularly polarized light. Enantiomers will produce mirror-image CD spectra, while diastereomers will have distinct, non-mirror-image spectra. Achiral molecules, like the meso-form, are CD-inactive.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic analysis of chiral compounds like this compound and its diastereomers.

G Workflow for Spectroscopic Analysis of Anaferine Diastereomers cluster_synthesis Synthesis & Isolation cluster_analysis Spectroscopic Characterization cluster_results Data Interpretation start Chiral Precursors synthesis Asymmetric Synthesis start->synthesis Reagents mixture Diastereomeric Mixture synthesis->mixture separation Chromatographic Separation (e.g., HPLC, Column) mixture->separation isomers Isolated Stereoisomers (this compound, (+)-Anaferine, meso-form) separation->isomers nmr NMR Spectroscopy (¹H, ¹³C, COSY) isomers->nmr ms Mass Spectrometry (ESI-MS) isomers->ms chiroptical Chiroptical Methods isomers->chiroptical nmr_result Structural Elucidation (Distinguishes Diastereomers) nmr->nmr_result ms_result Molecular Weight Confirmation (Identical for all isomers) ms->ms_result cd Circular Dichroism (CD) chiroptical->cd polarimetry Polarimetry (Optical Rotation) chiroptical->polarimetry cd_result Absolute Configuration (Distinguishes Enantiomers) cd->cd_result polarimetry->cd_result

Caption: Workflow for Synthesis and Spectroscopic Analysis.

References

A Comparative Guide to the In Vivo Anti-Inflammatory Effects of (-)-Anaferine and Other Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Anaferine, a bis-piperidine alkaloid derived from Withania somnifera (Ashwagandha), has been noted for its potential pharmacological activities, including anti-inflammatory properties.[1][2][3] This guide provides a comparative overview of the in vivo anti-inflammatory effects attributed to alkaloid-containing extracts of Withania somnifera and contrasts them with other known anti-inflammatory agents. While direct in vivo studies on isolated this compound are limited in publicly available literature, research on Withania somnifera extracts offers valuable insights into the potential efficacy of its constituent alkaloids.[4][5] The anti-inflammatory properties of Withania somnifera are often linked to its withanolides, such as Withaferin A, as well as its alkaloid components.[4][6] This document is intended for researchers, scientists, and professionals in drug development, presenting available data, experimental protocols, and relevant signaling pathways.

Comparative Analysis of Anti-Inflammatory Activity

The following table summarizes the in vivo anti-inflammatory effects of Withania somnifera extracts, which contain alkaloids like this compound, in comparison to conventional non-steroidal anti-inflammatory drugs (NSAIDs) and other phytochemicals.

Test Agent In Vivo Model Dose Route of Administration Observed Effect Reference
Withania somnifera Methanolic ExtractCarrageenan-induced paw edemaNot specifiedNot specifiedSignificant anti-inflammatory activity[5]
Withania somnifera Aqueous ExtractCollagen-induced arthritis in rats300 mg/kgOralReduction in pro-inflammatory cytokines (TNF-α, IL-1β, IL-6)[7]
Withania somnifera Hydro-alcoholic ExtractProtein denaturation (in vitro proxy)Not applicableNot applicableSignificant anti-inflammatory activity[6]
Withaferin A (from W. somnifera)LPS-induced inflammation in microgliaNot specifiedNot applicableInhibition of COX-2 expression and PGE2 production[8]
IndomethacinCarrageenan-induced paw edema10 mg/kgOralSignificant inhibition of paw edema[9]
IbuprofenLPS-induced inflammation in myoblast cells<0.05 mg/mLNot applicableSuppression of inflammatory markers[10]
Flavone GlycosideCarrageenan-induced paw edema20 mg/kgOralHigher anti-inflammatory activity than indomethacin at 10 mg/kg[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for common in vivo models used to assess anti-inflammatory activity.

1. Carrageenan-Induced Paw Edema in Rats

This model is widely used to evaluate acute inflammation.

  • Animals: Male Wistar rats (150-200g).

  • Groups:

    • Vehicle Control (e.g., normal saline).

    • Test Compound (Withania somnifera extract or this compound) at various doses.

    • Positive Control (e.g., Indomethacin, 10 mg/kg).

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The test compound, positive control, or vehicle is administered orally.

    • After a set time (e.g., 30-60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw of each rat.

    • Paw volume is measured immediately after carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

    • The percentage inhibition of edema is calculated for each group relative to the vehicle control group.[9][11]

2. Serotonin-Induced Paw Edema in Rats

This model is used to investigate the inhibition of specific inflammatory mediators.

  • Animals: Male Wistar rats (150-200g).

  • Groups: Similar to the carrageenan model.

  • Procedure:

    • Animals are treated with the test compound, positive control, or vehicle.

    • After 30 minutes, 0.05 mL of freshly prepared serotonin solution is injected into the plantar aponeurosis of the right hind paw.

    • Paw volume is measured at various time points post-injection.

    • The percentage inhibition of inflammation is calculated.[9]

3. Cotton Pellet-Induced Granuloma in Rats

This model assesses the effect of a substance on the proliferative phase of inflammation.

  • Animals: Male Wistar rats (150-200g).

  • Procedure:

    • Sterilized cotton pellets (e.g., 10 mg) are implanted subcutaneously in the axilla or groin region of anesthetized rats.

    • The test compound, a standard drug, or vehicle is administered daily for a set period (e.g., 7 days).

    • On the final day, the animals are euthanized, and the cotton pellets, along with the surrounding granulomatous tissue, are excised, dried, and weighed.

    • The net dry weight of the granuloma is determined, and the percentage inhibition is calculated.[9]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of Withania somnifera and its constituents are believed to be mediated through the modulation of key signaling pathways.

Inhibition of Pro-Inflammatory Cytokines:

This compound is suggested to exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.[1] Similarly, aqueous extracts of Withania somnifera have been shown to reduce levels of TNF-α, IL-1β, and IL-6 in vivo.[7][12]

NF-κB Signaling Pathway:

The transcription factor NF-κB is a central regulator of the inflammatory response. Withaferin A, a prominent withanolide in Withania somnifera, has been shown to inhibit the NF-κB pathway.[7][13] This inhibition prevents the transcription of genes encoding pro-inflammatory proteins such as cytokines, chemokines, and enzymes like COX-2.

STAT Signaling Pathway:

Withaferin A also demonstrates the ability to inhibit the activation of STAT1 and STAT3, which are critical for the expression of inflammatory mediators like COX-2 and the production of prostaglandins.[8]

Visualizations

Experimental Workflow for In Vivo Anti-Inflammatory Assay

G Workflow for Carrageenan-Induced Paw Edema Assay cluster_0 Preparation cluster_1 Procedure cluster_2 Data Analysis A Animal Acclimatization & Fasting B Preparation of Test Agents (Vehicle, this compound/Extract, Positive Control) A->B C Oral Administration of Test Agents B->C D Sub-plantar Injection of Carrageenan C->D E Measure Paw Volume (Plethysmometer) at t=0, 1, 2, 3, 4, 5 hours D->E F Calculate Paw Edema Volume E->F G Calculate Percentage Inhibition of Inflammation F->G H Statistical Analysis G->H

Caption: A flowchart of the carrageenan-induced paw edema assay.

Simplified Anti-Inflammatory Signaling Pathway of Withania somnifera Constituents

G Potential Anti-Inflammatory Mechanism cluster_0 Inflammatory Stimulus (e.g., LPS, Injury) cluster_1 Cellular Response cluster_2 Inhibition by Withania somnifera Constituents Stimulus Inflammatory Stimulus NFkB NF-κB Activation Stimulus->NFkB STAT STAT1/3 Activation Stimulus->STAT Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines COX2 COX-2 Expression NFkB->COX2 STAT->COX2 Inflammation Inflammatory Response Cytokines->Inflammation COX2->Inflammation Anaferine This compound Anaferine->Cytokines WithaferinA Withaferin A WithaferinA->NFkB WithaferinA->STAT

Caption: Inhibition of key inflammatory pathways by W. somnifera compounds.

The available evidence suggests that alkaloid-containing extracts from Withania somnifera possess significant in vivo anti-inflammatory properties. While these effects are often attributed to a synergistic action of various constituents, including withanolides and alkaloids like this compound, more research is needed to isolate and validate the specific contributions of this compound. The comparison with standard NSAIDs indicates that natural compounds from Withania somnifera could be promising candidates for the development of new anti-inflammatory therapies. Future studies should focus on the in vivo evaluation of isolated this compound to elucidate its precise mechanism of action and therapeutic potential.

References

comparative analysis of different synthetic routes to (-)-Anaferine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and organic synthesis, the efficient and stereoselective synthesis of complex natural products is a critical endeavor. (-)-Anaferine, a bis-piperidine alkaloid isolated from Withania somnifera, has garnered interest for its potential neuroprotective properties. This guide provides a detailed comparative analysis of three prominent synthetic routes to this compound and its enantiomer, offering insights into their respective strategies, efficiencies, and experimental methodologies.

At a Glance: Comparison of Synthetic Routes

Parameter Bonandi et al. (2020) Stapper & Blechert (2002) del Pozo et al. (2019)
Target Molecule This compoundThis compound(+)-Anaferine
Starting Material 2-Piperidine ethanolTropone(R)-tert-Butanesulfinamide, 1,4-pentadien-3-one
Overall Yield 9%Not explicitly stated in abstract42%
Number of Steps 1316 (from tropone)4
Key Strategy Diversity-Oriented Synthesis, Asymmetric Brown Allylation, Ring-Closing MetathesisTandem Ring Rearrangement MetathesisBidirectional Cross-Metathesis, Double Intramolecular Aza-Michael Reaction
Chirality Source (-)-B-allyldiisopinocampheylboraneChiral pool (from tropone derivatization)(R)-tert-Butanesulfinamide (chiral auxiliary)

Synthetic Route Overviews

The approaches to synthesizing the C2-symmetrical bis-piperidine core of anaferine showcase a variety of modern synthetic strategies.

The route developed by Bonandi and coworkers is a linear synthesis starting from the commercially available 2-piperidine ethanol.[1][2][3] This diversity-oriented approach builds the molecule in a stepwise fashion, with key transformations including two asymmetric Brown allylations to set the stereocenters and a ring-closing metathesis to form a crucial lactam intermediate.[1][4]

In contrast, the earlier synthesis by Stapper and Blechert employs a convergent strategy centered around a ruthenium-catalyzed tandem ring rearrangement metathesis. This key step simultaneously forms the bis-piperidine skeleton from a diamine precursor, which is synthesized in several steps from tropone.

The synthesis of the enantiomer, (+)-anaferine, by del Pozo and his team is a highly convergent and efficient route.[1] It utilizes N-sulfinyl amines as both chiral auxiliaries and nucleophiles in a bidirectional cross-metathesis followed by a double intramolecular aza-Michael reaction to construct the core structure in a minimal number of steps.[1]

Visualizing the Synthetic Pathways

To better illustrate the logic of each synthetic approach, the following diagrams outline the key transformations.

Bonandi_synthesis start 2-Piperidine ethanol homoallylic_alcohol Key Homoallylic Alcohol start->homoallylic_alcohol 3 steps aldehyde Aldehyde homoallylic_alcohol->aldehyde Protection & Ozonolysis second_allylation Second Asymmetric Allylation Product aldehyde->second_allylation Asymmetric Brown Allylation lactam α,β-Unsaturated Lactam second_allylation->lactam Acylation & RCM piperidine Reduced Piperidine lactam->piperidine Reduction end This compound piperidine->end Deprotection & Oxidation

Bonandi et al. Synthetic Strategy

Stapper_Blechert_synthesis start Tropone cycloheptene_triol Chiral Cycloheptene Triol start->cycloheptene_triol 5 steps diamine Diamine Precursor cycloheptene_triol->diamine Functional Group Manipulations metathesis_product Bis-piperidine Skeleton diamine->metathesis_product Tandem Ring Rearrangement Metathesis end This compound metathesis_product->end Reduction & Oxidation

Stapper & Blechert Synthetic Strategy

del_Pozo_synthesis start1 N-sulfinyl amine cross_metathesis Bidirectional Cross Metathesis Product start1->cross_metathesis start2 Divinyl ketone start2->cross_metathesis aza_michael Bis-piperidine Core cross_metathesis->aza_michael Double Intramolecular aza-Michael end (+)-Anaferine aza_michael->end Cleavage of sulfinyl groups

del Pozo et al. Synthetic Strategy

Experimental Protocols

Below are the detailed experimental procedures for key steps in the respective syntheses, providing actionable information for laboratory work.

Bonandi et al.: Asymmetric Allylation and Ring-Closing Metathesis

Synthesis of the second homoallylic alcohol: To a solution of the aldehyde (1.0 equiv) in anhydrous diethyl ether at -78 °C, (-)-B-allyldiisopinocampheylborane (1.2 equiv) was added dropwise. The reaction mixture was stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 16 hours. The reaction was quenched by the addition of methanol, followed by 3N NaOH and 30% H₂O₂. The aqueous layer was extracted with diethyl ether, and the combined organic layers were washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by flash chromatography.

Synthesis of the α,β-unsaturated lactam: To a solution of the diene precursor (1.0 equiv) in anhydrous CH₂Cl₂ at 0 °C, acryloyl chloride (1.2 equiv) and triethylamine (1.5 equiv) were added. The mixture was stirred at room temperature for 16 hours. The reaction was quenched with saturated aqueous NaHCO₃, and the aqueous layer was extracted with CH₂Cl₂. The combined organic layers were washed with brine, dried over Na₂SO₄, and concentrated. The crude acrylamide was then dissolved in anhydrous CH₂Cl₂ and treated with Umicore M73 SIMes catalyst (5 mol%). The reaction mixture was stirred at 40 °C for 16 hours. The solvent was removed under reduced pressure, and the residue was purified by flash chromatography.

Stapper & Blechert: Tandem Ring Rearrangement Metathesis

General Procedure: A solution of the corresponding diamine in anhydrous CH₂Cl₂ was added to a solution of Grubbs' first-generation catalyst (10 mol%) in CH₂Cl₂ under an argon atmosphere. The reaction mixture was stirred at reflux for 12 hours. The solvent was then removed under reduced pressure, and the residue was purified by column chromatography to afford the bis-piperidine product.

del Pozo et al.: Bidirectional Cross Metathesis and Double Intramolecular Aza-Michael Reaction

Synthesis of the cross-metathesis product: To a solution of the N-sulfinyl amine (2.0 equiv) and divinyl ketone (1.0 equiv) in anhydrous CH₂Cl₂, Grubbs-Hoveyda second-generation catalyst (5 mol%) was added. The reaction mixture was stirred at 40 °C for 12 hours. The solvent was evaporated, and the residue was purified by flash chromatography.

Double intramolecular aza-Michael reaction: The cross-metathesis product was dissolved in THF, and LiHMDS (2.2 equiv) was added at -78 °C. The reaction mixture was stirred at this temperature for 2 hours. The reaction was then quenched with saturated aqueous NH₄Cl, and the mixture was extracted with ethyl acetate. The combined organic layers were dried over Na₂SO₄, filtered, and concentrated. The crude product was purified by flash chromatography.

Conclusion

The synthetic routes to this compound and its enantiomer presented here highlight the evolution of synthetic strategies towards efficiency and stereocontrol. The Bonandi synthesis, while longer, provides a flexible, diversity-oriented approach. The Stapper and Blechert route demonstrates the power of metathesis in complex skeleton construction. Finally, the del Pozo synthesis represents a highly efficient and convergent approach, ideal for the rapid generation of the core structure. The choice of a particular route will depend on the specific goals of the research, including the desired enantiomer, scalability, and the availability of starting materials and reagents. This comparative analysis, along with the provided experimental details, serves as a valuable resource for researchers in the field.

References

Cross-Validation of Analytical Results for (-)-Anaferine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (-)-Anaferine and its structurally related alkaloids, cuscohygrine and anahygrine. All three compounds are found in Withania somnifera and share a common heritage as piperidine alkaloids.[1][2] This document is intended to serve as a resource for researchers engaged in the identification, quantification, and characterization of these natural products. By presenting available analytical data, this guide facilitates the cross-validation of experimental findings.

Comparative Analytical Data

The following tables summarize the key analytical data for this compound, cuscohygrine, and anahygrine based on publicly available information.

Table 1: General Properties

PropertyThis compoundCuscohygrineAnahygrine
Molecular Formula C₁₃H₂₄N₂O[1]C₁₃H₂₄N₂O[3]C₁₅H₂₀N₂O
Molecular Weight 224.34 g/mol [1]224.34 g/mol [3]244.33 g/mol [4]
IUPAC Name 1,3-bis[(2R)-piperidin-2-yl]propan-2-one[1]1-[(2S)-1-methylpyrrolidin-2-yl]-3-[(2R)-1-methylpyrrolidin-2-yl]propan-2-one[3](1R,9R,10R)-7,15-diazatetracyclo[7.7.1.0²,⁷.0¹⁰,¹⁵]heptadeca-2,4-dien-6-one[4]
CAS Number 19519-55-2[1]454-14-8[3]486-89-5[4]

Table 2: Spectroscopic Data

TechniqueThis compoundCuscohygrineAnahygrine
¹H NMR (CD₃OD) δ = 3.50−3.61 (m, 2 H), 3.32−3.40 (m, 2 H), 2.88−3.05 (m, 6 H), 1.82−1.95 (m, 6 H), 1.00−1.74 (m, 6 H)[5]Data not readily available in searched literature.Data not readily available in searched literature.
¹³C NMR (CD₃OD) δ = 205.0, 52.3 (2 CH), 44.8 (2CH₂), 44.7 (2CH₂), 28.3 (2CH₂), 22.0 (2CH₂), 21.6 (2CH₂)[5]Data not readily available in searched literature.Data not readily available in searched literature.
Mass Spectrometry (ESI-MS) m/z 224.31 [M+H]⁺[5]GC-MS fragments: m/z 42, 84, 98, 140[6][7]EI-MS data available in NIST database.

Experimental Protocols

Detailed methodologies for key analytical techniques are provided below. These protocols are based on established methods for the analysis of alkaloids and can be adapted for the specific compounds discussed in this guide.

Sample Preparation for LC-MS/MS Analysis of Piperidine Alkaloids from Plant Material

This protocol is suitable for the extraction and cleanup of piperidine alkaloids from plant matrices for subsequent LC-MS/MS analysis.[8]

Materials:

  • Dried and powdered plant material

  • Methanol (HPLC grade)

  • 0.1 N Hydrochloric acid (HCl)

  • Ammonium hydroxide (NH₄OH)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Vortex mixer

  • Centrifuge

  • SPE manifold

Procedure:

  • Weigh 1 g of the powdered plant material into a 50 mL centrifuge tube.

  • Add 20 mL of methanol and vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant.

  • Repeat the extraction of the pellet with another 20 mL of methanol.

  • Combine the supernatants and evaporate to dryness under a stream of nitrogen.

  • Redissolve the residue in 10 mL of 0.1 N HCl.

  • Condition an SPE cartridge with 5 mL of methanol followed by 5 mL of 0.1 N HCl.

  • Load the acidified extract onto the SPE cartridge.

  • Wash the cartridge with 5 mL of 0.1 N HCl followed by 5 mL of water.

  • Elute the alkaloids with 5 mL of methanol containing 5% ammonium hydroxide.

  • Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase for LC-MS/MS analysis.[8]

High-Performance Liquid Chromatography (HPLC) for Alkaloid Analysis

This protocol provides a general framework for the separation of alkaloids using reversed-phase HPLC. Optimization of the mobile phase and gradient may be required for the simultaneous analysis of this compound, cuscohygrine, and anahygrine.

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate or formate buffer (e.g., 10 mM, pH adjusted)

  • Formic acid or acetic acid (for mobile phase modification)

  • Ultrapure water

Procedure:

  • Mobile Phase Preparation: Prepare a buffered aqueous phase (e.g., 10 mM ammonium acetate in water, pH adjusted with formic acid) and an organic phase (e.g., acetonitrile or methanol). Degas both phases.

  • Gradient Elution: A typical gradient might start with a low percentage of the organic phase (e.g., 10-20%) and increase linearly to a high percentage (e.g., 80-90%) over 20-30 minutes. This should be optimized based on the separation of the target alkaloids.

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

  • Detection: Monitor the elution profile at a wavelength where the alkaloids exhibit significant absorbance (e.g., in the range of 210-280 nm).

  • Injection Volume: Inject 10-20 µL of the prepared sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of organic molecules.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CD₃OD, CDCl₃).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum.

  • 2D NMR (optional but recommended for full structural assignment): Acquire COSY, HSQC, and HMBC spectra to establish proton-proton and proton-carbon correlations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Instrumentation:

  • Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI for LC-MS, or Electron Ionization - EI for GC-MS).

Procedure for ESI-MS (coupled with LC):

  • The eluent from the HPLC is directly introduced into the ESI source.

  • Set the mass spectrometer to scan a relevant mass range (e.g., m/z 100-500).

  • Operate in positive ion mode to detect protonated molecules [M+H]⁺.

Procedure for GC-EI-MS:

  • Inject a solution of the analyte (if volatile or derivatized to be volatile) into the GC.

  • The separated components from the GC column enter the EI source where they are fragmented.

  • The mass spectrometer records the mass-to-charge ratio of the fragments.

Visualization of Analytical Workflow

The following diagrams illustrate the general workflow for the cross-validation of analytical results and a typical signaling pathway investigation.

CrossValidationWorkflow Cross-Validation Workflow for Analytical Results cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Comparison cluster_validation Validation Sample Sample this compound or Alternative NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR MS Mass Spectrometry (LC-MS, GC-MS) Sample->MS HPLC Chromatography (HPLC, LC-MS) Sample->HPLC Xray X-ray Crystallography (if crystalline) Sample->Xray Structure Structural Elucidation NMR->Structure MS->Structure Purity Purity Assessment HPLC->Purity Quantification Quantification HPLC->Quantification Xray->Structure Comparison Comparative Analysis Structure->Comparison Purity->Comparison Quantification->Comparison Validation Cross-Validation of Results Comparison->Validation

Cross-Validation Workflow Diagram

SignalingPathway Hypothetical Signaling Pathway Investigation Compound This compound Receptor Target Receptor Compound->Receptor Kinase_A Kinase A Receptor->Kinase_A activates Kinase_B Kinase B Kinase_A->Kinase_B phosphorylates Cellular_Response Cellular Response Kinase_A->Cellular_Response alternative pathway Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Gene_Expression->Cellular_Response

Hypothetical Signaling Pathway Diagram

X-ray Crystallography

As of the latest literature search, no publicly available single-crystal X-ray diffraction data for this compound, cuscohygrine, or anahygrine has been reported. The non-crystalline nature of some of these alkaloids at room temperature may present challenges for this analytical technique. Should crystalline material be obtained, X-ray crystallography would provide the most definitive three-dimensional structural information.

Conclusion

This guide provides a foundational comparison of the analytical data for this compound and the related alkaloids cuscohygrine and anahygrine. While comprehensive data is available for this compound, further research is needed to fully characterize cuscohygrine and anahygrine using modern spectroscopic techniques. The provided protocols offer a starting point for researchers to develop and validate methods for the simultaneous analysis of these compounds, which will be crucial for quality control and further pharmacological studies of Withania somnifera and its extracts.

References

A Comparative Analysis of the Neuroprotective Potential of (-)-Anaferine and Withaferin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutic agents to combat neurodegenerative diseases, natural compounds have emerged as a promising frontier. Among these, constituents of the medicinal plant Withania somnifera, commonly known as Ashwagandha, have garnered significant attention. This guide provides a detailed comparison of the neuroprotective effects of two such compounds: the well-studied withanolide, withaferin A, and the lesser-known piperidine alkaloid, (-)-anaferine. While extensive research has illuminated the multifaceted neuroprotective mechanisms of withaferin A, a notable scarcity of experimental data exists for this compound, limiting a direct comparative analysis. This guide will present the available evidence for both compounds, highlighting the significant body of work on withaferin A and the current knowledge gap regarding this compound.

Withaferin A: A Multi-Targeted Neuroprotective Agent

Withaferin A, a steroidal lactone, has demonstrated robust neuroprotective effects across a wide range of preclinical models of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and ischemic stroke.[1][2][3][4] Its therapeutic potential stems from its ability to modulate multiple pathological pathways implicated in neuronal damage.

Key Neuroprotective Mechanisms of Withaferin A:
  • Anti-inflammatory Effects: Withaferin A inhibits key inflammatory mediators, such as nuclear factor-kappa B (NF-κB), thereby reducing neuroinflammation, a common hallmark of neurodegenerative disorders.[2][4]

  • Antioxidant Properties: It enhances the cellular antioxidant defense system by activating the Nrf2/HO-1 signaling pathway, which helps to mitigate oxidative stress and protect neurons from free radical damage.[4]

  • Anti-apoptotic Activity: Withaferin A has been shown to prevent neuronal apoptosis by modulating the PI3K/Akt signaling pathway and regulating the expression of pro- and anti-apoptotic proteins.[4]

  • Inhibition of Protein Aggregation: In models of Alzheimer's and Huntington's disease, withaferin A has been observed to reduce the aggregation of pathological proteins like amyloid-beta (Aβ) and mutant huntingtin (mHtt).[1][2]

  • Cholinesterase Inhibition: Some studies suggest that withaferin A can inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, which is crucial for memory and cognitive function.[2]

Quantitative Data on the Neuroprotective Effects of Withaferin A

The following tables summarize the quantitative data from various preclinical studies investigating the neuroprotective efficacy of withaferin A in different disease models.

Alzheimer's Disease Models Treatment ProtocolKey FindingsReference
In Vivo (5xFAD mice)2 mg/kg, i.p., every 2 days for 14 daysImproved short-term and long-term memory; Reduced Aβ plaque deposition in the cortex and hippocampus.[2]
In Vitro (SH-SY5Y cells)0.5-2 µMDecreased amyloid-beta (Aβ) aggregation induced by Tat and cocaine with no cytotoxicity.[4]
In Vivo (Scopolamine-induced amnesia in rats)Not specifiedShowed significant neuroprotective activity compared to the pure drug, with an anti-amnesic effect similar to tacrine.[3]
Parkinson's Disease Models Treatment ProtocolKey FindingsReference
In Vivo (MPTP-induced mice)Not specifiedTreatment with Withania somnifera extract containing withaferin A showed neuroprotection of dopaminergic neurons.[4]
In Vitro (MPP+ and 6-OHDA toxicity in dopaminergic neurons)10 µMWithaferin A derivatives protected against neurotoxin-induced neuronal death.[5]
Huntington's Disease Models Treatment ProtocolKey FindingsReference
In Vivo (R6/2 mice)Not specifiedAmeliorated HD-related symptoms and increased lifespan.[1]
In Vitro (Cellular model)Not specifiedSuppressed mutant huntingtin aggregation.[1]
Ischemic Stroke Models Treatment ProtocolKey FindingsReference
In Vivo (MCAO in mice)200 mg/kg aqueous root extract daily for 7 days (pre- and post-treatment)Significantly lower infarct volumes and improved short-term functional outcomes.[6]
In Vivo (MCAO in rats)300 mg/kg body weight for 30 days (pre-supplementation)Significantly reduced cerebral infarct volume by 61% and ameliorated histopathological alterations.[7]

This compound: An Alkaloid with In Silico Promise but Lacking Experimental Validation

This compound is a bis-piperidine alkaloid also found in Withania somnifera.[8] Unlike withaferin A, there is a significant dearth of published experimental studies investigating its neuroprotective effects.

While some in silico (computer-based) studies have suggested that anaferine may have potential applications in the treatment of neurodegenerative diseases, these predictions have not yet been substantiated by in vitro or in vivo experimental data.[8] The primary mechanism of action that has been computationally predicted for anaferine is the inhibition of GluN2B-containing NMDA receptors, which could potentially mitigate excitotoxicity, a key contributor to neuronal damage in various neurological conditions. However, without experimental validation, this remains a hypothesis.

Some research has been conducted on the neuroprotective effects of other piperidine alkaloids, such as piperine. These studies have shown that piperine can exert neuroprotective effects through antioxidant, anti-inflammatory, and anti-apoptotic mechanisms in models of Parkinson's disease.[9] While this suggests that the piperidine scaffold may have neuroprotective potential, it is not direct evidence for the activity of this compound.

Due to the lack of available data, a quantitative comparison of the neuroprotective effects of this compound with withaferin A is not possible at this time. Further research is critically needed to explore the potential neuroprotective properties of this compound and to elucidate its mechanisms of action.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms underlying the neuroprotective effects of withaferin A and to provide a framework for future investigations into this compound, the following diagrams illustrate key signaling pathways and a general experimental workflow for assessing neuroprotection.

WithaferinA_Signaling_Pathways cluster_inflammation Anti-inflammatory Pathway cluster_oxidation Antioxidant Pathway cluster_apoptosis Anti-apoptotic Pathway Inflammatory\nStimuli Inflammatory Stimuli NF-κB Activation NF-κB Activation Inflammatory\nStimuli->NF-κB Activation inhibits Pro-inflammatory\nCytokines Pro-inflammatory Cytokines NF-κB Activation->Pro-inflammatory\nCytokines induces WithaferinA WithaferinA WithaferinA->NF-κB Activation Oxidative\nStress Oxidative Stress Nrf2 Nrf2 Oxidative\nStress->Nrf2 activates HO-1 Expression HO-1 Expression Nrf2->HO-1 Expression induces Antioxidant\nResponse Antioxidant Response HO-1 Expression->Antioxidant\nResponse leads to WithaferinA2 Withaferin A WithaferinA2->Nrf2 Apoptotic\nStimuli Apoptotic Stimuli PI3K/Akt Pathway PI3K/Akt Pathway Apoptotic\nStimuli->PI3K/Akt Pathway inhibits Apoptosis Apoptosis PI3K/Akt Pathway->Apoptosis inhibits WithaferinA3 Withaferin A WithaferinA3->PI3K/Akt Pathway Neuroprotection_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Neuronal Cell Culture Neuronal Cell Culture Induce Neurotoxicity Induce Neurotoxicity Neuronal Cell Culture->Induce Neurotoxicity Treat with Compound Treat with Compound Induce Neurotoxicity->Treat with Compound Assess Viability & Apoptosis Assess Viability & Apoptosis Treat with Compound->Assess Viability & Apoptosis Animal Model of\nNeurodegeneration Animal Model of Neurodegeneration Administer Compound Administer Compound Animal Model of\nNeurodegeneration->Administer Compound Behavioral Tests Behavioral Tests Administer Compound->Behavioral Tests Histological & Biochemical Analysis Histological & Biochemical Analysis Behavioral Tests->Histological & Biochemical Analysis Hypothesis Hypothesis In Vitro Assessment In Vitro Assessment Hypothesis->In Vitro Assessment In Vivo Assessment In Vivo Assessment In Vitro Assessment->In Vivo Assessment Promising Results Mechanism of Action Studies Mechanism of Action Studies In Vivo Assessment->Mechanism of Action Studies

References

A Comparative Guide to Analytical Methods for the Quantification of (-)-Anaferine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. (-)-Anaferine, a bis-piperidine alkaloid found in Withania somnifera, has garnered interest for its potential pharmacological activities.[1][2][3] This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound with other analytical techniques, supported by experimental protocols and data representative of alkaloid analysis.

I. Validated HPLC Method for this compound Quantification

While a specific validated HPLC method for this compound is not widely published, a robust method can be developed and validated based on established principles for alkaloid analysis. The validation of the analytical procedure would be performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose.[4][5][6][7][8]

A hypothetical, yet typical, experimental protocol for the quantification of this compound by HPLC is detailed below.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for alkaloid separation.[9]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[9][10] The specific gradient and composition would be optimized to achieve good resolution and peak shape for this compound.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducible retention times.

  • Detection Wavelength: Based on the UV spectrum of this compound. If not available, a wavelength scan would be performed to determine the λmax. For many alkaloids, detection is performed in the range of 200-300 nm.

  • Injection Volume: 10-20 µL.

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: Develop a robust extraction method for this compound from the sample matrix (e.g., plant material, formulation). This may involve solid-liquid extraction with a suitable solvent, followed by filtration. The final extract would be diluted as necessary to fall within the calibration range.[9]

3. Method Validation Parameters (as per ICH Q2(R2) Guidelines): [6][7][8]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and placebo sample, and by assessing peak purity using a DAD.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of at least five concentrations across the desired range. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value. It is determined by spiking a placebo with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percentage recovery.

  • Precision: The degree of agreement among individual test results. It is evaluated at two levels:

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, by different analysts, or with different equipment. The relative standard deviation (%RSD) for precision should typically be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. These are often calculated based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

The following tables summarize the typical acceptance criteria and representative data for the validation of an HPLC method for an alkaloid like this compound.

Table 1: Linearity and Range

Parameter Acceptance Criteria Representative Result
Concentration Range To be defined based on application 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999 0.9998

| Regression Equation | y = mx + c | y = 45872x + 1234 |

Table 2: Accuracy (Recovery)

Spiked Level Acceptance Criteria Representative Result (% Recovery ± SD)
80% 98.0 - 102.0% 99.5 ± 0.8%
100% 98.0 - 102.0% 100.2 ± 0.5%

| 120% | 98.0 - 102.0% | 99.8 ± 0.7% |

Table 3: Precision (%RSD)

Precision Level Acceptance Criteria Representative Result (%RSD)
Repeatability (Intra-day) ≤ 2.0% 0.85%

| Intermediate (Inter-day) | ≤ 2.0% | 1.25% |

Table 4: LOD and LOQ

Parameter Representative Result
Limit of Detection (LOD) 0.1 µg/mL

| Limit of Quantification (LOQ) | 0.3 µg/mL |

Table 5: Robustness

Parameter Varied Variation %RSD of Results
Flow Rate (mL/min) ± 0.1 < 2.0%
Column Temperature (°C) ± 2 < 2.0%

| Mobile Phase pH | ± 0.2 | < 2.0% |

II. Comparison with Alternative Analytical Methods

While HPLC is a widely used and reliable technique, other methods can also be employed for the quantification of this compound, each with its own advantages and disadvantages.

HPTLC is a planar chromatographic technique that offers a high sample throughput and is cost-effective.[11][12][13]

  • Principle: Separation occurs on a thin layer of stationary phase (e.g., silica gel) coated on a glass plate. The mobile phase moves through the stationary phase by capillary action.

  • Advantages: High throughput (multiple samples can be run simultaneously), lower solvent consumption per sample, and cost-effective instrumentation.

  • Disadvantages: Lower resolution and sensitivity compared to HPLC, and quantification can be less precise.

UPLC-MS combines the high separation efficiency of UPLC with the sensitive and selective detection of mass spectrometry.[14]

  • Principle: UPLC utilizes columns with smaller particle sizes (<2 µm) and higher pressures to achieve faster separations and better resolution than HPLC.[14] The mass spectrometer detects and quantifies the analyte based on its mass-to-charge ratio.

  • Advantages: Very high sensitivity and selectivity, making it ideal for analyzing complex samples and for trace-level quantification. It can also provide structural information for peak identification.

  • Disadvantages: Higher cost of instrumentation and maintenance, and requires more specialized expertise to operate.

Table 6: Comparison of Analytical Methods for this compound Quantification

Parameter HPLC-UV HPTLC UPLC-MS
Principle Partition Chromatography Adsorption Chromatography Partition Chromatography with Mass Detection
Resolution High Moderate Very High
Sensitivity Good Moderate Excellent
Selectivity Good Moderate Excellent
Analysis Time/Sample 10-30 min < 15 min (for multiple samples) 2-10 min
Sample Throughput Moderate High High
Cost Moderate Low High
Quantitative Precision High Moderate to High High

| Ideal Application | Routine QC, formulation analysis | Rapid screening, raw material ID | Metabolomics, bioanalysis, trace impurity analysis |

III. Visualizing the HPLC Method Validation Workflow

The following diagram illustrates the logical flow of the validation process for an HPLC method, as outlined by ICH guidelines.

HPLC_Validation_Workflow start Start: Define Analytical Method's Intended Use protocol Develop Validation Protocol start->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness system_suitability System Suitability specificity->system_suitability linearity->system_suitability accuracy->system_suitability precision->system_suitability lod_loq->system_suitability robustness->system_suitability report Compile Validation Report system_suitability->report end Validated Method Ready for Use report->end

Caption: Workflow for HPLC Method Validation.

References

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Cytotoxicity of Alkaloids Related to (-)-Anaferine

A detailed guide for researchers on the cytotoxic profiles of Withaferin A, Piperine, and other related alkaloids.

Introduction

This compound is a bis-piperidine alkaloid naturally occurring in Withania somnifera. While its pharmacological properties, including neuroprotective and anti-inflammatory effects, are of interest, publicly available literature lacks specific quantitative data on its cytotoxicity against cancer cell lines. Consequently, a direct comparative analysis of this compound's cytotoxicity is not feasible at this time.

This guide provides a comparative overview of the cytotoxic activities of two well-researched alkaloids: Withaferin A , a prominent bioactive constituent of Withania somnifera, and Piperine , a widely studied piperidine alkaloid. Additionally, where available, data on other related piperidine alkaloids such as (-)-cassine and (-)-spectaline are included to offer a broader context for researchers in drug discovery and development.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Withaferin A and Piperine against various human cancer cell lines. These values represent the concentration of the alkaloid required to inhibit the growth of 50% of the cancer cells.

AlkaloidCancer Cell LineCell TypeIC50 ValueReference
Withaferin A U87Glioblastoma1.07 ± 0.071 µM[1]
U251Glioblastoma0.69 ± 0.041 µM[1]
GL26Glioblastoma0.23 ± 0.015 µM[1]
UM-SCC-2Head and Neck Squamous Cell Carcinoma0.5 µM[2]
MDA1986Head and Neck Squamous Cell Carcinoma0.8 µM[2]
JMARHead and Neck Squamous Cell Carcinoma2.0 µM[2]
JHU011Head and Neck Squamous Cell Carcinoma2.2 µM[2]
HeLaCervical Cancer~0.05-0.1% (of a Wi-AREAL extract)[3]
ME-180Cervical Cancer~0.05-0.1% (of a Wi-AREAL extract)[3]
Four different melanoma cell linesMelanoma1.8 to 6.1 µM[4]
Piperine HeLaCervical Cancer61.94 ± 0.054 µg/ml[5]
AGP01Gastric Cancer12.06 µg/mL to 16.81 µg/mL[6]
SNU-16Gastric Cancer- (Inhibits proliferation)[7]
HepG2Hepatocellular Carcinoma97 µM (48h)
Hep3BHepatocellular Carcinoma58 µM (48h)
AML12 (non-cancerous)Hepatocyte184 µM (48h)
(-)-Cassine & (-)-Spectaline HepG2Hepatocellular CarcinomaReduced cell viability[8]

Note: A mixture of (-)-cassine and (-)-spectaline was found to reduce the viability of HepG2 cells in a concentration-dependent manner; however, specific IC50 values for the individual alkaloids were not provided in the cited study.[8]

Experimental Protocols

The data presented in this guide were primarily obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay , a standard colorimetric method for assessing cell viability.

General MTT Assay Protocol

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][10] The general steps are as follows:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1,000 to 100,000 cells per well) and allowed to attach and grow, typically for 24 hours.[11]

  • Compound Treatment: The cells are then treated with various concentrations of the alkaloid (e.g., Withaferin A or Piperine) and incubated for a specified period, commonly 24, 48, or 72 hours.[1][5]

  • MTT Addition: After the incubation period, an MTT solution (typically 0.5 mg/mL final concentration) is added to each well.[9]

  • Incubation: The plates are incubated for an additional 2 to 4 hours, during which metabolically active cells reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization: A solubilizing agent (such as DMSO or a detergent solution) is added to dissolve the formazan crystals.[12]

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[1][13]

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability compared to untreated control cells. The IC50 value is then determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Withaferin A

Withaferin A exerts its cytotoxic effects through the modulation of multiple oncogenic signaling pathways, leading to cell cycle arrest and apoptosis.[1][14]

  • Akt/mTOR Pathway: Withaferin A has been shown to inhibit the Akt/mTOR signaling pathway. This inhibition involves the reduced expression and/or phosphorylation of key proteins like Akt and mTOR.[1][15]

  • MAPK Pathway: The compound also alters the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][15]

  • Induction of Apoptosis: Withaferin A induces both intrinsic and extrinsic apoptotic pathways. This is evidenced by the cleavage of PARP and activation of caspases.[1] It also leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[4]

  • Cell Cycle Arrest: It causes a dose-dependent G2/M cell cycle arrest.[1]

  • Oxidative Stress: The anticancer action of Withaferin A is also linked to the induction of an oxidative stress-mediated heat shock response.[1][15]

WithaferinA_Pathway WA Withaferin A ROS ↑ ROS WA->ROS induces Akt_mTOR Akt/mTOR Pathway WA->Akt_mTOR inhibits MAPK MAPK Pathway WA->MAPK alters CellCycleArrest G2/M Arrest WA->CellCycleArrest induces Apoptosis Apoptosis ROS->Apoptosis Akt_mTOR->Apoptosis MAPK->Apoptosis

Withaferin A's multifaceted cytotoxic mechanism.
Piperine

Piperine, a piperidine alkaloid, also induces apoptosis and cell cycle arrest in various cancer cells through distinct signaling pathways.

  • PI3K/Akt Pathway: Piperine has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival.[7][16] Inhibition of this pathway by piperine leads to the induction of apoptosis.[7]

  • MAPK Pathway: Piperine's pro-apoptotic effects are also mediated through the regulation of the MAPK pathway, including the activation of p38 and JNK, and the inhibition of ERK.[17][18]

  • Induction of Apoptosis: It induces apoptosis through the intrinsic mitochondrial pathway, characterized by an increased Bax/Bcl-2 ratio, cytochrome c release, and activation of caspase-3 and PARP cleavage.[7]

  • Oxidative Stress: Piperine can induce apoptosis through mechanisms involving oxidative stress.[17]

  • Cell Cycle Arrest: It can trigger G1 phase cell cycle arrest in cancer cells.[17]

Piperine_Pathway Piperine Piperine PI3K_Akt PI3K/Akt Pathway Piperine->PI3K_Akt inhibits MAPK MAPK Pathway (↑p38, ↑JNK, ↓ERK) Piperine->MAPK regulates CellCycleArrest G1 Arrest Piperine->CellCycleArrest induces Apoptosis Apoptosis PI3K_Akt->Apoptosis MAPK->Apoptosis

Key signaling pathways affected by Piperine.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening and comparing the cytotoxicity of novel alkaloids.

Cytotoxicity_Workflow start Alkaloid Isolation or Synthesis stock Stock Solution Preparation (e.g., in DMSO) start->stock treatment Treatment with Serial Dilutions of Alkaloid stock->treatment cell_culture Seeding of Cancer Cell Lines (96-well plate) cell_culture->treatment incubation Incubation (e.g., 24-72 hours) treatment->incubation assay Cell Viability Assay (e.g., MTT, MTS) incubation->assay readout Spectrophotometric Reading assay->readout analysis Data Analysis: - % Viability Calculation - IC50 Determination readout->analysis comparison Comparative Analysis of IC50 Values analysis->comparison

General workflow for in vitro cytotoxicity testing.

Conclusion

While direct cytotoxic data for this compound remains elusive, this guide provides a comparative framework based on related alkaloids. Withaferin A, a fellow constituent of Withania somnifera, demonstrates potent cytotoxic activity against a range of cancer cell lines, with IC50 values often in the low micromolar range. Its mechanism is complex, involving the modulation of key survival pathways like Akt/mTOR and MAPK, and the induction of apoptosis and cell cycle arrest.[1][2][4][15] Piperine, a representative piperidine alkaloid, also exhibits significant cytotoxicity, albeit often at higher concentrations than Withaferin A, and acts by inhibiting the PI3K/Akt pathway and regulating MAPK signaling.[5][6][7][17]

For researchers investigating this compound and other novel alkaloids, the experimental protocols and mechanistic insights provided herein for Withaferin A and Piperine offer a valuable reference for future studies. Further research is warranted to isolate and evaluate the specific cytotoxic potential of this compound to fully understand the therapeutic landscape of alkaloids from Withania somnifera and the broader class of piperidines.

References

Safety Operating Guide

Proper Disposal of (-)-Anaferine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of (-)-Anaferine, a bis-piperidine alkaloid derived from Withania somnifera. Adherence to these procedures is vital for personnel safety and environmental protection.

Hazard and Disposal Summary

For a quick reference, the following table summarizes the key considerations for the disposal of this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the data for piperidine, a structural component, and general knowledge of alkaloids are used as a precautionary basis.

ParameterInformationDisposal Implication
Chemical Class Bis-piperidine alkaloidAlkaloids are often biologically active and can be toxic. Treat as hazardous waste.
Toxicity Specific LD50 for this compound is not available. Withania somnifera root extracts generally show low toxicity. However, piperidine is toxic if it comes into contact with the skin or is inhaled.[1]Assume the compound is toxic. Avoid generating dust or aerosols. Use appropriate personal protective equipment (PPE).
Physical State SolidSpills of solids should be collected without creating dust.
Primary Disposal Route Licensed Professional Waste Disposal ServiceDo not dispose of down the drain or in regular trash.[2]
Waste Classification Likely Hazardous Waste (pending generator's assessment)The waste generator is responsible for proper characterization of the waste according to local, state, and federal regulations.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach to ensure safety and regulatory compliance. The following workflow outlines the necessary steps from the point of waste generation to its final disposal.

Disposal Workflow Diagram

Caption: Workflow for the proper disposal of this compound waste.

Detailed Experimental Protocol for Disposal

This protocol provides a step-by-step guide for laboratory personnel for the safe handling and disposal of this compound waste.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

2. Waste Segregation:

  • At the point of generation, segregate waste contaminated with this compound from other waste streams. This includes:

    • Unused or expired solid this compound.

    • Contaminated consumables such as weighing paper, pipette tips, and gloves.

    • Rinsate from cleaning contaminated glassware (if not feasible to decontaminate).

3. Containment and Labeling:

  • Solid Waste:

    • Place solid this compound waste and contaminated consumables into a designated, durable, and sealable container. The container must be compatible with the chemical.

    • Securely close the container to prevent spills.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.

4. Temporary Storage:

  • Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.

  • This area should be well-ventilated, secure, and away from incompatible materials.

5. Waste Disposal:

  • Do not attempt to neutralize or treat this compound waste in the laboratory without a validated and approved protocol for this specific compound.

  • Do not dispose of this compound waste down the sanitary sewer or in the regular trash.

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a contracted licensed professional waste disposal service.[2]

  • Follow all institutional and regulatory requirements for waste manifest and handover procedures.

6. Spill Cleanup:

  • In the event of a spill, avoid creating dust.

  • Gently cover the spill with an inert absorbent material.

  • Carefully collect the absorbed material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.[1]

  • Clean the spill area with an appropriate solvent and decontaminating solution. Dispose of all cleaning materials as hazardous waste.

By adhering to these procedures, laboratories can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship.

References

Essential Safety and Operational Guide for Handling (-)-Anaferine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous handling of chemical compounds is paramount to ensuring laboratory safety and procedural integrity. This document provides a comprehensive guide to the safe handling, necessary personal protective equipment (PPE), and disposal of (-)-Anaferine, a piperidine alkaloid. Adherence to these protocols is crucial for minimizing risk and ensuring a secure research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a compound that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, ingestion, and skin/eye contact. Based on available safety data, the following hazards are associated with compounds of this nature:

  • Acute Toxicity (Oral): Toxic if swallowed.[1]

  • Serious Eye Damage: Causes serious eye damage.[1]

  • Skin Sensitization: May cause an allergic skin reaction.[1]

  • Reproductive Toxicity: May damage fertility or the unborn child.[1]

  • Aquatic Hazard: Very toxic to aquatic life with long-lasting effects.[1]

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound:

PPE CategorySpecific Requirements
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield is required when there is a splash hazard.
Skin and Body Protection A lab coat or chemical-resistant apron. For larger quantities, chemical-resistant coveralls may be necessary.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Safe Handling and Operational Plan

A systematic approach to handling this compound is essential to prevent exposure and contamination. The following workflow outlines the key steps for safe laboratory operations.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handling_weigh Weigh this compound prep_workspace->handling_weigh Proceed to handling handling_dissolve Prepare Solution handling_weigh->handling_dissolve handling_reaction Perform Experiment handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handling_reaction->cleanup_decontaminate Experiment complete emergency_spill Spill Containment handling_reaction->emergency_spill In case of spill emergency_exposure First Aid for Exposure handling_reaction->emergency_exposure In case of exposure cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Waste via EHS cleanup_segregate->cleanup_dispose emergency_report Report Incident emergency_spill->emergency_report emergency_exposure->emergency_report

Caption: A logical workflow for the safe handling of this compound.
Experimental Protocols

a. Weighing this compound:

  • Ensure the analytical balance is inside a chemical fume hood or a ventilated balance enclosure.

  • Use anti-static weighing paper or a tared, sealed container to prevent dispersal of the solid.

  • Carefully transfer the desired amount of this compound using a clean spatula.

  • Immediately close the primary container after weighing.

  • Clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., ethanol) and collect the cleaning materials as hazardous waste.

b. Solution Preparation:

  • In a chemical fume hood, add the weighed this compound to the appropriate solvent in a suitable flask.

  • Ensure the flask is properly labeled with the compound name, concentration, solvent, and date.

  • If sonication or heating is required, ensure the setup is secure and monitored within the fume hood.

Disposal Plan

Due to its potential toxicity and environmental hazards, this compound and all contaminated materials must be disposed of as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[2][3]

Waste Segregation and Collection:

  • Solid Waste: Place pure this compound, contaminated weighing papers, gloves, and other solid materials into a dedicated, clearly labeled hazardous waste container.[2] The container must be compatible with the chemical and have a secure lid.

  • Liquid Waste: Collect all solutions containing this compound in a designated, leak-proof hazardous waste container for organic or alkaloid waste.[2] Ensure the container is properly labeled with the contents and approximate concentrations.

  • Sharps Waste: Needles, syringes, or contaminated glassware should be disposed of in a designated sharps container for chemical waste.

Disposal Procedure:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Environmental Hazard).

  • Storage: Store sealed and labeled waste containers in a designated, secure hazardous waste accumulation area within the laboratory, away from incompatible materials.[2]

  • Pickup and Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][4] Follow all institutional, local, and national regulations for hazardous waste disposal.

Emergency Procedures

a. Spills:

  • Evacuate the immediate area and alert colleagues.

  • If the spill is large or outside of a containment area, contact your institution's emergency response team.

  • For small spills within a fume hood, wear appropriate PPE and cover the spill with an absorbent material.[2]

  • Carefully collect the absorbent material and any contaminated debris into a labeled hazardous waste container.[2]

  • Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

b. Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

By adhering to these safety protocols, researchers can handle this compound with the necessary precautions to ensure their safety and protect the environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet before commencing any work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(-)-Anaferine
Reactant of Route 2
(-)-Anaferine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.